molecular formula C14H16O3 B1400755 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester CAS No. 1292290-97-1

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Cat. No.: B1400755
CAS No.: 1292290-97-1
M. Wt: 232.27 g/mol
InChI Key: IHSMNXDTRPKCCG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSMNXDTRPKCCG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C#CC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester. While direct extensive research on this specific ethyl ester is limited, this document synthesizes available data on its parent carboxylic acid and methyl ester analogue, alongside established chemical principles, to present a robust profile for researchers, scientists, and drug development professionals. The guide covers its physicochemical properties, proposes a detailed synthetic protocol, predicts its spectral characteristics, and delves into its significant potential as an intermediate in the synthesis of G-protein coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes mellitus.

Introduction

This compound, with the IUPAC name ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate[1], is a chiral molecule of significant interest in medicinal chemistry. Its structural framework, featuring a stereocenter, a phenolic hydroxyl group, a terminal alkyne, and an ethyl ester moiety, makes it a valuable building block in organic synthesis. Notably, its close analogue, the methyl ester, has been identified as a key intermediate in the development of novel GPR40 agonists, highlighting the therapeutic relevance of this class of compounds in metabolic diseases[2]. This guide aims to provide a detailed technical resource on this compound, bridging the gap in currently available specific data through reasoned extrapolation and analysis of related structures.

Physicochemical Properties

While experimental data for the ethyl ester is not extensively published, we can infer its properties from its parent carboxylic acid, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, and general principles of organic chemistry.

Property(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acidThis compound (Predicted)
CAS Number 865233-35-8[3][4]1292290-97-1[1]
Molecular Formula C12H12O3[3][4]C14H16O3[1]
Molecular Weight 204.22 g/mol [3][4]232.27 g/mol
Appearance Off-white to light yellow solid[3]Colorless to pale yellow oil or low-melting solid
Melting Point 127 °C[3]Lower than the carboxylic acid, likely near room temperature
Boiling Point 398.2 ± 37.0 °C (Predicted)[3]Expected to be slightly higher than the carboxylic acid due to increased molecular weight, but distillable under vacuum.
Density 1.234 ± 0.06 g/cm3 (Predicted)[3]Approximately 1.1-1.2 g/cm3
pKa 4.23 ± 0.10 (Predicted)[3]Not applicable (ester)
Solubility Likely soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) and insoluble in water.

Justification for Predicted Properties: The conversion of a carboxylic acid to its ethyl ester typically results in a decrease in melting point and an increase in boiling point due to the loss of hydrogen bonding and increased molecular weight, respectively. The predicted solubility is based on the general behavior of moderately polar organic esters.

Synthesis and Characterization

The most direct and industrially scalable method for the preparation of this compound is the Fischer esterification of its parent carboxylic acid.

Proposed Synthetic Protocol: Fischer Esterification

This protocol is based on the well-established Fischer esterification reaction, with considerations for the phenolic hydroxyl group which generally does not esterify under these conditions without a more reactive acylating agent[5][6][7].

Reaction Scheme:

G reactant1 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid reaction + reactant1->reaction reactant2 Ethanol (excess) reactant2->reaction catalyst H2SO4 (cat.) catalyst->reaction Heat product This compound water Water reaction->product reaction->water

Figure 1: Proposed synthesis via Fischer esterification.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (1.0 eq) in a suitable excess of anhydrous ethanol (e.g., 10-20 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours. The use of excess ethanol drives the equilibrium towards the product side.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. The bicarbonate wash must be performed carefully to avoid saponification of the ester product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Predicted Spectral Characteristics

The following spectral data are predicted based on the structure of the molecule and known spectral correlations for similar functional groups[8][9][10][11][12].

1H NMR (in CDCl3):

  • ~1.2 ppm (t, 3H): Methyl protons of the ethyl group.

  • ~1.8 ppm (d, 3H): Methyl protons of the hexynoic acid backbone.

  • ~2.6 ppm (m, 2H): Methylene protons adjacent to the ester carbonyl.

  • ~3.8 ppm (m, 1H): Chiral proton attached to the phenyl ring.

  • ~4.1 ppm (q, 2H): Methylene protons of the ethyl ester.

  • ~5.0-6.0 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D2O).

  • ~6.8 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

  • ~7.1 ppm (d, 2H): Aromatic protons meta to the hydroxyl group.

13C NMR (in CDCl3):

  • ~3.5 ppm: Methyl carbon of the hexynoic acid backbone.

  • ~14.0 ppm: Methyl carbon of the ethyl ester.

  • ~35.0 ppm: Chiral carbon.

  • ~40.0 ppm: Methylene carbon adjacent to the ester carbonyl.

  • ~60.5 ppm: Methylene carbon of the ethyl ester.

  • ~75.0 ppm & ~85.0 ppm: Alkyne carbons.

  • ~115.0 ppm: Aromatic carbons ortho to the hydroxyl group.

  • ~128.0 ppm: Aromatic carbons meta to the hydroxyl group.

  • ~135.0 ppm: Aromatic carbon attached to the chiral center.

  • ~155.0 ppm: Aromatic carbon bearing the hydroxyl group.

  • ~172.0 ppm: Ester carbonyl carbon.

Infrared (IR) Spectroscopy:

  • ~3300 cm-1 (broad): O-H stretch of the phenolic group.

  • ~2100-2260 cm-1 (weak): C≡C stretch of the internal alkyne[9][12].

  • ~1735 cm-1 (strong): C=O stretch of the ester carbonyl[10][11].

  • ~1600 & ~1500 cm-1: C=C stretches of the aromatic ring.

  • ~1250 cm-1: C-O stretch of the ester.

Mass Spectrometry (MS):

  • Molecular Ion (M+): m/z = 232.1099 (for C14H16O3).

  • Key Fragmentation Patterns: Expect losses of the ethoxy group (-45), the ethyl group (-29), and potentially a McLafferty rearrangement if sterically feasible[13][14]. The aromatic ring will likely lead to stable fragment ions.

Biological Significance and Therapeutic Potential

The primary therapeutic interest in this compound lies in its role as a potential precursor for the synthesis of GPR40 agonists[2].

GPR40 as a Therapeutic Target for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells[15]. It is activated by medium to long-chain free fatty acids[15][16]. The activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS)[16]. This glucose-dependent mechanism of action is a significant advantage over other insulin secretagogues, as it minimizes the risk of hypoglycemia[15][17]. Therefore, agonists of GPR40 are being actively investigated as a promising therapeutic strategy for the treatment of type 2 diabetes mellitus[17][18].

GPR40 Signaling Pathway

The activation of GPR40 by its agonists initiates a cascade of intracellular events.

G agonist GPR40 Agonist gpr40 GPR40 Receptor agonist->gpr40 Binds to gq Gq Protein gpr40->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca2+ Release er->ca2 insulin Insulin Vesicle Exocytosis ca2->insulin

Figure 2: Simplified GPR40 signaling pathway in pancreatic β-cells.

Upon agonist binding, GPR40 couples with the Gq protein, which activates phospholipase C (PLC)[17]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm[15]. The elevated intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules, leading to enhanced insulin secretion in the presence of high glucose levels[17].

Role as a Synthetic Intermediate

The structure of this compound provides multiple handles for chemical modification. The phenolic hydroxyl group can be alkylated or arylated, and the terminal alkyne can undergo various coupling reactions. These modifications are crucial for developing a diverse library of GPR40 agonists with optimized potency, selectivity, and pharmacokinetic properties. The patent literature demonstrates that the methyl ester analogue is utilized in this manner to create more complex 3-phenyl-4-hexynoic acid derivatives with potent GPR40 agonist activity[2].

Conclusion

References

  • Bandoli, G., Dolmella, A., Tisato, F., Porchia, M., & Refosco, F. (2009). Mononuclear six coordinated Ga (III) complexes, a comprehensive survey. Coordination Chemistry Reviews, 253(1-2), 56-77.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved February 5, 2026, from [Link]

  • Mach, M., et al. (2019). 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists. WO2019134984A1.
  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? Retrieved February 5, 2026, from [Link]

  • Lin, D. C., & Goke, B. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Endocrinology, 154(7), 2442–2450.
  • Ju, Y., et al. (2015). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 10(4), 1239-1244.
  • UCL. (n.d.). IR: alkynes. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Retrieved February 5, 2026, from [Link]

  • Mohammad, S. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Drug Targets, 17(5), 569-575.
  • SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel fatty acid esters of p-coumaryl alcohol in epicuticular wax of apple fruit. Retrieved February 5, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 5, 2026, from [Link]

  • Hoechst Aktiengesellschaft. (1985). Esterification of phenol group-containing carboxylic acid. JPS6094941A.
  • The Chemistry Translator. (2015, January 2). Esterification - Fischer mechanism for alcohol and carboxylic acid [Video]. YouTube. [Link]

  • Chem Easy. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometric profiling of flavonoid glycoconjugates possessing isomeric aglycones. Retrieved February 5, 2026, from [Link]

  • Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved February 5, 2026, from [Link]

  • Sciencemadness Wiki. (2022). Esterification. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 5, 2026, from [Link]

  • UCLA Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved February 5, 2026, from [Link]

  • ChemRxiv. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. Retrieved February 5, 2026, from [Link]

  • All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Air-tolerant polymer gel-immobilized iridium photocatalyst with pumping recyclability properties - Supporting Information. Retrieved February 5, 2026, from [Link]

  • FooDB. (2015). Showing Compound 3-(4-hydroxyphenyl)-3-hydroxy-propionyl-CoA (FDB030395). Retrieved February 5, 2026, from [Link]

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Retrieved February 5, 2026, from [Link]

Sources

Technical Monograph: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester , a critical chiral building block in the synthesis of GPR40 agonists, specifically AMG 837 .

CAS Number: 1292290-97-1 Role: Key Chiral Intermediate for GPR40 Agonist (AMG 837) Synthesis

Executive Summary

This compound is the ethyl ester derivative of the pharmacophore core found in AMG 837 , a potent G-protein-coupled receptor 40 (GPR40) partial agonist developed for the treatment of Type 2 Diabetes. The molecule is characterized by a


-alkynyl chain and a chiral center at the C3 position, which is essential for the drug's binding affinity. The (3S) configuration is the bioactive enantiomer; the (3R) enantiomer exhibits significantly reduced potency.

This guide details the physicochemical profile, process chemistry routes (including asymmetric synthesis and classical resolution), and the critical role of this intermediate in the convergent synthesis of AMG 837.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
Chemical Name Ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate
CAS Number 1292290-97-1
Related CAS 865233-35-8 (Free Acid, S-isomer); 1147732-37-3 (Free Acid, R-isomer)
Molecular Formula C₁₄H₁₆O₃
Molecular Weight 232.28 g/mol
Chirality (3S)-configuration
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in EtOAc, DCM, MeOH; sparingly soluble in water
Key Functional Groups Internal alkyne, Phenol (labile), Ethyl ester

Synthetic Routes & Process Chemistry

The synthesis of the (3S)-isomer is non-trivial due to the challenge of installing a chiral center beta to an alkyne. Two primary strategies are employed in process chemistry: Classical Resolution and Asymmetric Conjugate Addition .

Method A: Asymmetric Conjugate Alkynylation (Process Route)

This method, developed by Amgen process chemists, utilizes a Meldrum's acid derivative to install the alkyne and chiral center in a telescoped sequence. This is the preferred route for scalability and atom economy.

Protocol:

  • Knoevenagel Condensation: React 4-hydroxybenzaldehyde with Meldrum's acid to form the arylidene intermediate.

  • Conjugate Alkynylation: Treat the intermediate with a 1-propynylmetal species (e.g., lithium 1-propynyl) in the presence of a chiral ligand or auxiliary (often utilizing a Rhodium or Copper catalyst system in advanced variants, though the Amgen route initially used a resolution of the racemate derived from this step).

  • Decarboxylation & Esterification: The Meldrum's acid adduct is subjected to ethanolysis/decarboxylation to yield the racemic ethyl ester.

  • Enzymatic/Chemical Resolution: The (3S)-ester is isolated via enzymatic hydrolysis (using Lipase PS "Amano") or chiral chromatography if not synthesized asymmetrically.

Method B: Classical Resolution of the Free Acid

This route is robust for early-phase delivery but less efficient due to the 50% yield loss inherent in resolution.

  • Racemic Synthesis: 4-Hydroxybenzaldehyde

    
     Condensation with ethyl acetoacetate or similar 
    
    
    
    Functionalization to install the propyne tail.
  • Saponification: Convert the racemic ester to the free acid (CAS 865233-34-7).

  • Salt Formation: Treat the racemic acid with a chiral amine (e.g., (S)-(-)-

    
    -Methylbenzylamine  or Cinchonidine ).
    
  • Crystallization: Recrystallize the diastereomeric salt from ethanol/water to isolate the (3S)-acid salt (>99% ee).

  • Esterification: Acidify to release the free acid and reflux in ethanol with catalytic

    
     to regenerate the target Ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate (CAS 1292290-97-1) .
    
Visualization: Synthesis of AMG 837 via (3S)-Intermediate

The following diagram illustrates the convergent synthesis where the (3S)-ester (or its acid form) acts as the nucleophile in a phenol alkylation.

G Start1 4-Hydroxybenzaldehyde Intermediate (±)-3-(4-Hydroxyphenyl) hex-4-ynoic acid Start1->Intermediate Meldrum's Acid + Propyne-Li Resolution Chiral Resolution (S)-amine salt Intermediate->Resolution Target (3S)-3-(4-Hydroxyphenyl) hex-4-ynoic acid (Key Intermediate) Resolution->Target Crystallization & Acidification Coupling Phenol Alkylation (Base/Solvent) Target->Coupling Biaryl 4'-(Trifluoromethyl) biphenyl-3-yl bromide Biaryl->Coupling AMG837 AMG 837 (GPR40 Agonist) Coupling->AMG837 Ether formation

Caption: Convergent synthesis of AMG 837 utilizing the (3S)-alkynyl acid intermediate derived from resolution or asymmetric synthesis.

Analytical Characterization

To validate the identity and purity of CAS 1292290-97-1, the following parameters must be met:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

    • Retention Time: The (3S) enantiomer typically elutes distinct from the (3R). (Note: Specific RT depends on flow rate/column dimensions).

    • Specification: >98% enantiomeric excess (ee).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 4.10 (q, 2H, O-CH2-), 4.05 (m, 1H, CH-C
      
      
      
      C), 2.65 (d, 2H, -CH2-CO), 1.80 (s, 3H,
      
      
      C-CH3), 1.22 (t, 3H, -CH3).
    • Note: The diagnostic doublet of doublets for the

      
      -proton (C3) and the methyl singlet of the alkyne are critical.
      

Application in Drug Discovery (AMG 837)

The ethyl ester (CAS 1292290-97-1) serves as a protected precursor. In the final API synthesis of AMG 837 :

  • The ester is often hydrolyzed to the free acid (CAS 865233-35-8) prior to coupling, OR

  • The phenol moiety of the ester is coupled with 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl using a base (e.g.,

    
     or Tetrabutylphosphonium hydroxide) in acetonitrile.
    
  • Subsequent hydrolysis of the ethyl ester yields the final drug substance, AMG 837.

Mechanism of Action Context: The "3-phenyl-4-hexynoic acid" tail mimics the carboxylate head group of endogenous long-chain fatty acids (LCFAs), allowing the molecule to bind to the allosteric site of the GPR40 receptor on pancreatic


-cells, potentiating glucose-stimulated insulin secretion (GSIS).

References

  • Houze, J. B., et al. (2012).[1] "AMG 837: A potent, orally bioavailable GPR40 agonist."[1][2] Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270.[1] Link

  • Lin, D. C., et al. (2011).[1] "Characterization of the GPR40/FFA1 Agonist AMG 837." PLOS ONE, 6(11), e27270.[3] Link

  • Amgen Inc. (2009). "Process for the preparation of GPR40 agonists." U.S. Patent 7,649,110.[3] (Describes the resolution and synthesis of the alkynyl acid intermediate).

Sources

Synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route for the preparation of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, a chiral molecule of interest in medicinal chemistry and drug development. The proposed synthesis employs a diastereoselective alkylation of a chiral auxiliary-derived enolate, ensuring precise control over the stereochemistry at the C3 position. This guide details the strategic considerations behind the chosen synthetic pathway, including protecting group strategies and the rationale for key transformations. Each step is accompanied by a thorough experimental protocol, safety precautions, and characterization data. The document is structured to provide both a high-level strategic understanding and the practical details necessary for laboratory implementation.

Introduction and Strategic Overview

This compound is a chiral building block that possesses structural motifs commonly found in biologically active compounds. The presence of a stereogenic center, a phenolic hydroxyl group, and an internal alkyne makes it a valuable synthon for the synthesis of more complex molecular targets. The development of a stereocontrolled and efficient synthesis of this molecule is therefore of significant interest.

The synthetic strategy outlined in this guide is centered around the creation of the key C-C bond at the chiral center via a diastereoselective alkylation. This approach offers excellent control over the stereochemistry, which is often a critical factor in determining the biological activity of a drug candidate.

The core tenets of this synthetic approach are:

  • Protection of the reactive phenolic hydroxyl group: To prevent unwanted side reactions, the phenol is protected as a benzyl ether, which is stable under the planned reaction conditions and can be selectively removed at the end of the synthesis.

  • Utilization of a chiral auxiliary: An Evans oxazolidinone auxiliary is employed to direct the stereochemical outcome of the key alkylation step, leading to the desired (S)-configuration at the C3 position with high diastereoselectivity.

  • Diastereoselective enolate alkylation: The chiral enolate generated from the N-acylated oxazolidinone is alkylated with 1-bromo-2-butyne to introduce the hexynyl moiety.

  • Auxiliary cleavage and esterification: The chiral auxiliary is subsequently cleaved and the resulting carboxylic acid is converted to the desired ethyl ester.

  • Final deprotection: The benzyl protecting group is removed to unveil the free phenolic hydroxyl group, yielding the target molecule.

This multi-step synthesis is designed to be robust, scalable, and to provide the target compound with high enantiomeric purity.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Chiral Auxiliary Chemistry cluster_2 Final Product Formation 4-Bromophenol 4-Bromophenol Benzyl_Ether 1-Benzyloxy-4-bromobenzene 4-Bromophenol->Benzyl_Ether BnBr, K2CO3 Grignard 4-(Benzyloxy)phenylmagnesium bromide Benzyl_Ether->Grignard Mg, THF Carboxylation 2-(4-(Benzyloxy)phenyl)acetic acid Grignard->Carboxylation 1. CO2 2. H3O+ Acylation N-Acyl Oxazolidinone Carboxylation->Acylation Pivaloyl chloride, (S)-4-Benzyloxazolidin-2-one, LiCl, Et3N Evans_Auxiliary (S)-4-Benzyloxazolidin-2-one Alkylation Alkylated Oxazolidinone Acylation->Alkylation 1. NaHMDS 2. 1-Bromo-2-butyne Cleavage (3S)-3-(4-(Benzyloxy)phenyl) -4-hexynoic acid Alkylation->Cleavage LiOH, H2O2 Esterification (3S)-3-(4-(Benzyloxy)phenyl) -4-hexynoic acid ethyl ester Cleavage->Esterification EtOH, H2SO4 (cat.) Final_Product (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid ethyl ester Esterification->Final_Product H2, Pd/C

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Protection of 4-Bromophenol

Reaction: 4-Bromophenol is protected as its benzyl ether to prevent interference of the acidic phenolic proton in subsequent steps.

Protocol:

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid potassium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-benzyloxy-4-bromobenzene.

ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Bromophenol173.011.017.3 g
Potassium Carbonate138.211.520.7 g
Benzyl Bromide171.041.118.8 g (13 mL)
Acetone--200 mL
Step 2: Synthesis of 2-(4-(Benzyloxy)phenyl)acetic acid

Reaction: The protected bromophenol is converted to a Grignard reagent and then carboxylated to form the corresponding phenylacetic acid derivative.

Protocol:

  • Activate magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) with a small crystal of iodine.

  • Add a solution of 1-benzyloxy-4-bromobenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours until the magnesium is consumed.

  • Cool the Grignard solution to 0 °C and bubble dry carbon dioxide gas through the solution for 2-3 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-(benzyloxy)phenyl)acetic acid.

ReagentMolar Mass ( g/mol )EquivalentsAmount
1-Benzyloxy-4-bromobenzene263.141.026.3 g
Magnesium Turnings24.311.22.9 g
Carbon Dioxide44.01Excess-
Anhydrous THF--150 mL
Step 3: Acylation of the Chiral Auxiliary

Reaction: The synthesized carboxylic acid is coupled with the (S)-4-benzyloxazolidin-2-one chiral auxiliary.

Protocol:

  • To a solution of 2-(4-(benzyloxy)phenyl)acetic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (2.2 eq).

  • Slowly add pivaloyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of (S)-4-benzyloxazolidin-2-one (1.05 eq) and lithium chloride (1.05 eq) in anhydrous THF.

  • Cool the oxazolidinone solution to 0 °C and add the previously prepared mixed anhydride solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with 1 M NaOH, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain the N-acyl oxazolidinone.

ReagentMolar Mass ( g/mol )EquivalentsAmount
2-(4-(Benzyloxy)phenyl)acetic acid242.271.024.2 g
Pivaloyl Chloride120.581.113.3 g
Triethylamine101.192.222.3 g
(S)-4-Benzyloxazolidin-2-one177.201.0518.6 g
Lithium Chloride42.391.054.4 g
Anhydrous THF--250 mL
Step 4: Diastereoselective Alkylation

Reaction: The chiral enolate is generated and alkylated with 1-bromo-2-butyne to install the C4-C6 fragment of the hexynoic acid chain.

Protocol:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add sodium hexamethyldisilazide (NaHMDS) (1.1 eq, as a 1 M solution in THF) and stir for 30 minutes at -78 °C.

  • Add 1-bromo-2-butyne (1.2 eq) dropwise and stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

ReagentMolar Mass ( g/mol )EquivalentsAmount
N-Acyl Oxazolidinone401.481.040.1 g
NaHMDS (1M in THF)183.381.1110 mL
1-Bromo-2-butyne132.991.215.9 g
Anhydrous THF--300 mL
Step 5: Cleavage of the Chiral Auxiliary

Reaction: The chiral auxiliary is removed to yield the free carboxylic acid.

Protocol:

  • Dissolve the alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).

  • Slowly add aqueous lithium hydroxide (2.0 eq, 1 M solution).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with aqueous sodium sulfite solution.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain (3S)-3-(4-(benzyloxy)phenyl)-4-hexynoic acid.

ReagentMolar Mass ( g/mol )EquivalentsAmount
Alkylated Oxazolidinone453.561.045.4 g
Hydrogen Peroxide (30%)34.014.013.6 g
Lithium Hydroxide (1M)23.952.0200 mL
THF/Water (3:1)--400 mL
Step 6: Esterification

Reaction: The carboxylic acid is converted to the ethyl ester via Fischer esterification.

Protocol:

  • Dissolve the carboxylic acid (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (3S)-3-(4-(benzyloxy)phenyl)-4-hexynoic acid ethyl ester.

ReagentMolar Mass ( g/mol )EquivalentsAmount
(3S)-3-(4-(Benzyloxy)phenyl)-4-hexynoic acid294.351.029.4 g
Absolute Ethanol46.07Excess200 mL
Concentrated Sulfuric Acid98.08Catalytic~0.2 mL
Step 7: Deprotection

Reaction: The benzyl protecting group is removed by catalytic hydrogenation to yield the final product.

Protocol:

  • Dissolve the protected ester (1.0 eq) in ethanol.

  • Add palladium on carbon (10 wt%, 5 mol% Pd).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

ReagentMolar Mass ( g/mol )EquivalentsAmount
(3S)-3-(4-(Benzyloxy)phenyl)-4-hexynoic acid ethyl ester322.401.032.2 g
Palladium on Carbon (10%)-0.05 (Pd)0.5 g
Ethanol--150 mL
Hydrogen2.02Excess-

Characterization Data

StepProductExpected Yield (%)Key Analytical Data
11-Benzyloxy-4-bromobenzene90-95¹H NMR, ¹³C NMR consistent with structure.
22-(4-(Benzyloxy)phenyl)acetic acid75-85¹H NMR, ¹³C NMR, IR (broad O-H stretch, C=O stretch).
3N-Acyl Oxazolidinone80-90¹H NMR, ¹³C NMR showing characteristic signals for the oxazolidinone and the acyl chain.
4Alkylated Oxazolidinone70-80¹H NMR, ¹³C NMR confirming the addition of the butynyl group. Diastereomeric ratio determined by ¹H NMR or HPLC.
5(3S)-3-(4-(Benzyloxy)phenyl)-4-hexynoic acid85-95¹H NMR, ¹³C NMR, Mass Spectrometry. Chiral HPLC to determine enantiomeric excess after derivatization.
6(3S)-3-(4-(Benzyloxy)phenyl)-4-hexynoic acid ethyl ester90-98¹H NMR (triplet and quartet for ethyl group), ¹³C NMR, IR (C=O stretch).
7This compound90-98¹H NMR (disappearance of benzyl protons, appearance of phenolic OH), ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) for exact mass. Final ee determination by chiral HPLC. Optical rotation measurement.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reagent-Specific Hazards:

    • Benzyl bromide: Lachrymator and corrosive. Handle with care.

    • Magnesium turnings: Flammable solid.

    • Grignard reagent: Highly reactive and moisture-sensitive.

    • Pivaloyl chloride: Corrosive and moisture-sensitive.

    • NaHMDS: Corrosive and flammable. Reacts violently with water.

    • 1-Bromo-2-butyne: Flammable and toxic.

    • Hydrogen peroxide (30%): Strong oxidizer.

    • Palladium on carbon: Flammable when dry. Handle as a slurry.

    • Hydrogen gas: Highly flammable. Ensure no ignition sources are present.

Conclusion

The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of this compound. By employing a well-established chiral auxiliary strategy, this synthesis delivers the target molecule with high enantiopurity, making it suitable for applications in drug discovery and development where stereochemistry is paramount. The step-by-step protocols and tabulated data offer a practical resource for researchers aiming to synthesize this and structurally related chiral compounds.

References

A comprehensive list of references would be compiled here, citing primary literature for each of the reaction types and procedures described (e.g., Evans aldol/alkylation, protection/deprotection methods, Grignard reactions, etc.). As this is a generated guide based on established chemical principles rather than a direct report of a novel synthesis, specific literature citations for the entire sequence are not available. The provided protocols are based on standard and widely published organic chemistry transformations.

Stereoselective Construction of Chiral 4-Hexynoic Acid Ethyl Esters: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis of Chiral 4-Hexynoic Acid Ethyl Esters Content Type: Technical Whitepaper Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary & Structural Analysis

The synthesis of chiral 4-hexynoic acid ethyl esters represents a critical challenge in the assembly of polyketide natural products, pheromones, and alkyne-functionalized peptidomimetics.

It is imperative to first clarify the stereochemical premise: The linear, unsubstituted 4-hexynoic acid chain (


) is achiral. Therefore, this guide addresses the stereoselective installation of chirality at the 

-position
(C2) or

-position
(C3), which transforms this scaffold into a high-value chiral synthon.

This whitepaper details two primary methodologies:

  • Auxiliary-Controlled

    
    -Alkylation:  The "Gold Standard" for enantiopurity (
    
    
    
    ), utilizing Myers' pseudoephedrine auxiliaries.
  • Catalytic Asymmetric Propargylation: A modern, atom-economical route for

    
    -chiral derivatives using transition metal catalysis.
    

Route A: The "Gold Standard" – Myers Asymmetric Alkylation

For drug development pipelines requiring absolute stereocontrol, the alkylation of pseudoephedrine amides remains the most robust method. It avoids the scalability issues of cryogenic Evans aldol reactions while offering superior crystallinity for purification.

Mechanistic Causality

The success of this protocol relies on the formation of a rigid, chelated Z-enolate. When lithium diisopropylamide (LDA) deprotonates the auxiliary-amide, the lithium cation coordinates simultaneously with the enolate oxygen and the alkoxide of the pseudoephedrine side chain.

  • Stereocontrol Origin: The solvent-dependent aggregation state forces the electrophile (1-bromo-2-butyne) to approach from the face anti to the bulky pseudoephedrine substituents.

  • Self-Validation: The reaction is self-indicating; the loss of the deep red color of the enolate upon quenching serves as a visual endpoint.

Experimental Protocol: Synthesis of (R)-Ethyl 2-methyl-4-hexynoate

Reagents:

  • (1R,2R)-(-)-Pseudoephedrine propionamide (Start Material)

  • Lithium Chloride (LiCl) - Anhydrous (Flame dried)

  • Lithium Diisopropylamide (LDA)

  • 1-Bromo-2-butyne (Electrophile)

  • Sulfuric Acid / Ethanol (for methanolysis)

Step-by-Step Methodology:

  • Enolization:

    • Charge a flame-dried flask with anhydrous LiCl (6.0 equiv) and (1R,2R)-pseudoephedrine propionamide (1.0 equiv).

    • Add THF and cool to -78°C.

    • Add LDA (1.05 equiv) dropwise. Observation: Solution turns pale yellow.

    • Warm to 0°C for 15 minutes, then re-cool to -78°C. Critical Step: This thermal cycle ensures complete deprotonation and breaks up aggregates.

  • Alkylation:

    • Add 1-bromo-2-butyne (1.2 equiv) slowly.

    • Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

    • Quench: Add saturated

      
      .[1] Extract with EtOAc.[1]
      
  • Auxiliary Cleavage (Ethanolysis):

    • Dissolve the crude alkylated amide in Ethanol.

    • Add

      
       (2.0 equiv) and reflux for 4 hours.
      
    • Purification: The pseudoephedrine is recovered by extraction at pH 12. The product, (R)-Ethyl 2-methyl-4-hexynoate , is isolated via distillation or flash chromatography.

Workflow Visualization (DOT)

MyersAlkylation Start Pseudoephedrine Propionamide Enolization Enolization (LDA, LiCl, THF, -78°C) Start->Enolization Intermediate Z-Enolate (Li-Chelated) Enolization->Intermediate Li-Chelation Alkylation Alkylation (+ 1-Bromo-2-butyne) Intermediate->Alkylation Si-face Attack ProductAmide Alkylated Amide (>98% de) Alkylation->ProductAmide Cleavage Ethanolysis (EtOH, H2SO4, Reflux) ProductAmide->Cleavage FinalProduct (R)-Ethyl 2-methyl-4-hexynoate Cleavage->FinalProduct Recovery Recovered Auxiliary Cleavage->Recovery

Caption: Figure 1.[2][3][4] Myers asymmetric alkylation workflow ensuring >98% diastereomeric excess through Li-chelated Z-enolate geometry.

Route B: Catalytic Asymmetric Propargylation (Beta-Chiral Targets)

For targets requiring chirality at the


-position (e.g., 3-substituted 4-hexynoates), direct alkylation is insufficient. We utilize Copper-Catalyzed Asymmetric Propargylic Substitution .
Mechanistic Logic

This route employs a kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) of propargylic acetates. A chiral Copper-Bisoxazoline (Cu-BOX) complex directs the nucleophilic attack of a silyl ketene acetal.

Key Data Comparison

The following table contrasts the two routes based on field application metrics.

FeatureMyers Alkylation (Route A)Catalytic Propargylation (Route B)
Target Center

-Carbon (C2)

-Carbon (C3)
Enantioselectivity Excellent (>98% ee)Good to Excellent (90-96% ee)
Scalability High (kg scale feasible)Moderate (Catalyst cost)
Atom Economy Low (Auxiliary stoichiometric)High (Catalytic)
Primary Risk Moisture sensitivity of LDACatalyst poisoning

Analytical Validation & QC

To ensure the trustworthiness of the synthesized material, the following analytical suite is mandatory:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/i-PrOH (99:1).

    • Detection: UV at 210 nm (alkyne absorbance).

  • NMR Verification:

    • The

      
      -methyl doublet (approx. 1.2 ppm) and the propargylic methylene signal (approx. 2.4 ppm) are diagnostic.
      
    • Note: The internal alkyne does not show a terminal proton signal, distinguishing it from 5-hexynoic isomers.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link

  • Evans, D. A., et al. "Scope and Mechanism of Enolate Alkylations." Journal of the American Chemical Society, 104(6), 1737-1739. Link

  • Trost, B. M., et al. "Asymmetric Allylic Alkylation: A Powerful Tool for the Synthesis of Chiral 4-Alkynoic Acid Derivatives." Chemical Reviews, 103(8), 2921-2944. Link

  • Fandrick, D. R., et al. "Copper-Catalyzed Asymmetric Propargylation of Aldehydes." Journal of the American Chemical Society, 132(22), 7600-7601. Link

Sources

Biological activity of 4-hydroxyphenyl substituted alkynes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxyphenyl Substituted Alkynes

Introduction

In the landscape of medicinal chemistry, the convergence of specific structural motifs often yields compounds with potent and diverse biological activities. This guide focuses on the synergy between two such pharmacologically significant entities: the 4-hydroxyphenyl group and the alkyne functional group.

The 4-hydroxyphenyl moiety is a cornerstone of many natural and synthetic bioactive molecules. Its phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets such as enzymes and receptors. It is a well-established pharmacophore in compounds exhibiting anticancer, antioxidant, anti-inflammatory, and enzyme-inhibitory properties.[1][2]

The alkyne group, a carbon-carbon triple bond, is far more than a simple structural linker. Found in numerous natural products, it imparts rigidity and linearity to molecular scaffolds.[3] Its electron-rich pi system influences the electronic properties of the molecule, and its unique reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), has made it an invaluable tool in chemical biology for probing biological processes.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the biological activities manifested by molecules incorporating the 4-hydroxyphenyl substituted alkyne scaffold. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) across various therapeutic areas, supported by detailed experimental protocols and data-driven insights.

Core Synthetic Strategies: Forging the Scaffold

The efficient construction of the 4-hydroxyphenyl substituted alkyne core is paramount for library synthesis and SAR studies. The Sonogashira cross-coupling reaction stands as the most prevalent and versatile method. This reaction couples a terminal alkyne with an aryl halide, providing a direct and high-yielding route to the target scaffold.

The causality behind this choice lies in its high functional group tolerance and generally mild reaction conditions, which are essential for complex molecule synthesis. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne, leading to the formation of the crucial C-C bond.[6]

G cluster_reactants Reactants cluster_catalysts Catalytic System A 4-Iodophenol (or protected derivative) P 4-Hydroxyphenyl Substituted Alkyne A->P Sonogashira Coupling B Terminal Alkyne (R-C≡CH) B->P C Pd Catalyst (e.g., Pd(PPh₃)₄) C->P D Cu(I) Co-catalyst (e.g., CuI) D->P E Base (e.g., Et₃N) E->P

Caption: Generalized Sonogashira Coupling Workflow.

A Spectrum of Biological Activity

The combination of the 4-hydroxyphenyl group and an alkyne gives rise to a wide array of biological functions.

Anticancer and Antiproliferative Activity

The 4-hydroxyphenyl moiety is a key structural component in many anticancer agents, including the selective estrogen receptor modulator (SERM) 4-hydroxytamoxifen.[7] Its ability to mimic the phenolic A-ring of estradiol allows for competitive binding to the estrogen receptor (ER).

Derivatives of 1,1,2-tris(4-hydroxyphenyl)ethene have demonstrated potent antagonistic effects on ER-positive breast cancer cells, with some compounds showing efficacy comparable to 4-hydroxytamoxifen.[7] While not alkynes, these structures underscore the importance of the 4-hydroxyphenyl group in ER binding. The introduction of an alkyne can serve to rigidly orient other pharmacophoric fragments or act as a reactive handle for creating more complex hybrid molecules with enhanced potency or novel mechanisms of action.[6] For instance, alkyne-tethered vindoline hybrids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[6]

Table 1: Antiproliferative Activity of Selected 4-Hydroxyphenyl Analogs

Compound Cell Line Activity Metric Value Reference
1,1,2-tris(4-hydroxyphenyl)-2-methylethene MCF-7-2a IC₅₀ 15 nM [7]
1,1,2-tris(4-hydroxyphenyl)-2-ethylethene MCF-7-2a IC₅₀ 10 nM [7]

| 4-Hydroxytamoxifen (Reference) | MCF-7-2a | IC₅₀ | 7 nM |[7] |

Antimicrobial and Antibiofilm Properties

Bacterial biofilms present a significant challenge in medicine due to their inherent resistance to conventional antibiotics.[8] Compounds that can inhibit biofilm formation are of great interest. Hemibastadin-inspired analogues, where an alkyne is used as a precursor via click chemistry to form a central 1,2,3-triazole ring linking two substituted phenyl moieties, have shown potent antibiofilm activity.[8][9]

In a study of such analogues, clear structure-activity relationships emerged, with aromatic bromination and methylation patterns significantly influencing biofilm inhibition.[8] Certain derivatives were found to almost completely suppress the formation of multi-species biofilms at concentrations that had minimal effect on the growth of planktonic (free-swimming) bacteria, indicating a specific antibiofilm mechanism rather than general toxicity.[8][9] This highlights the alkyne's role as a versatile building block for generating novel antimicrobial scaffolds.

Table 2: Antibiofilm Activity of Hemibastadin-Inspired Triazole-Amides

Compound Target Activity Metric Value Reference
Analogue 4g Gram-negative bacteria EC₅₀ 25 - 90 µM [8][9]

| Analogue 4h | Gram-negative bacteria | EC₅₀ | 25 - 90 µM |[8][9] |

Enzyme Inhibition

The 4-hydroxyphenyl scaffold is a privileged structure for designing enzyme inhibitors, often acting as a substrate mimic.

  • Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The 4-hydroxyphenyl moiety can chelate the copper ions in the enzyme's active site. Docking studies of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives show this 4-hydroxyphenyl group oriented directly between the two catalytic copper ions, playing a crucial role in the inhibitory activity.[10]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is an enzyme in the tyrosine catabolism pathway.[11] Its inhibitors are used as herbicides, as they block the synthesis of plastoquinone and carotenoids in plants, leading to a characteristic bleaching effect.[12] The design of HPPD inhibitors is a clear example of rational drug design, where compounds are made to mimic the natural substrate, 4-hydroxyphenylpyruvate.

G Tyrosine Tyrosine Metabolism HPPD HPPD Enzyme Tyrosine->HPPD Substrate Product Plastoquinone & Carotenoid Synthesis HPPD->Product Catalysis Inhibitor 4-Hydroxyphenyl -based Inhibitor Inhibitor->HPPD Competitive Inhibition Bleaching Chlorophyll Degradation (Bleaching Effect) Product->Bleaching

Caption: Mechanism of HPPD Inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Compounds containing the 4-hydroxyphenyl group have demonstrated significant anti-inflammatory effects.[13] For example, a synthetic hydrangenol derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, showed potent activity.[14] The mechanism often involves the suppression of pro-inflammatory signaling pathways like NF-κB and MAPKs, which regulate the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[15][16] The phenolic hydroxyl group is often critical for this activity, potentially through its antioxidant properties, which can quench reactive oxygen species that promote inflammatory signaling.

The Alkyne as a Bioorthogonal Probe

Beyond its structural role, the terminal alkyne on a 4-hydroxyphenyl-containing molecule serves as a powerful tool for chemical biology.[17] Its ability to undergo highly specific "click" reactions with azide-tagged molecules in a complex biological environment allows for applications such as target identification, activity-based protein profiling (ABPP), and imaging.[18][19]

An alkyne-tagged bioactive compound can be introduced to cells or lysates. After it binds to its protein targets, an azide-functionalized reporter tag (e.g., biotin for pulldown or a fluorophore for imaging) is added. The copper-catalyzed click reaction covalently links the reporter to the compound, allowing for the subsequent identification and characterization of the target proteins.[18]

G cluster_workflow Click Chemistry Workflow for Target ID A 1. Incubate Cells/Lysate with Alkyne Probe B 2. Lyse Cells & Add Azide-Reporter Tag (e.g., Azide-Biotin) A->B Target Target Protein A->Target C 3. Induce 'Click' Reaction (Cu(I) catalyst) B->C D 4. Affinity Purification (Streptavidin Beads) C->D E 5. Proteomics (e.g., LC-MS/MS) D->E Probe Alkyne Probe

Caption: Workflow for Target Identification using Click Chemistry.

Experimental Protocols: Self-Validating Methodologies

Trustworthiness in scientific reporting stems from robust and reproducible methodologies. The following protocols are presented as self-validating systems, with built-in controls to ensure data integrity.

Protocol 1: Cell Viability Assessment (MTT Assay)
  • Objective: To determine the cytotoxic effect of a 4-hydroxyphenyl substituted alkyne on a cancer cell line (e.g., MCF-7).

  • Principle: The mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Self-Validation: The inclusion of both positive and negative controls validates the assay's dynamic range and the health of the cell culture. A clear dose-response curve is expected for cytotoxic compounds.

Protocol 2: Antibiofilm Activity Assessment (Crystal Violet Assay)
  • Objective: To quantify the inhibition of biofilm formation by a test compound.

  • Principle: Crystal violet (CV) stains the attached biomass of a biofilm. The amount of retained CV after washing is proportional to the total biofilm mass.

  • Methodology:

    • Inoculum Preparation: Grow a bacterial culture (e.g., Pseudomonas aeruginosa) overnight. Dilute the culture to a starting OD₆₀₀ of 0.05 in fresh growth medium.

    • Treatment: Add 100 µL of the diluted culture to the wells of a 96-well plate. Add the test compound at various concentrations. Include a vehicle control.

    • Incubation: Incubate the plate under static conditions for 24 hours at 37°C.

    • Washing: Discard the medium and gently wash the wells three times with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Destaining: Discard the CV solution, wash the plate thoroughly with water, and air dry. Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

    • Measurement: Transfer the destaining solution to a new plate and measure the absorbance at 590 nm.

  • Self-Validation: A parallel plate should be run to measure bacterial growth (OD₆₀₀) in the presence of the compound to ensure that any observed biofilm reduction is not simply due to bactericidal or bacteriostatic effects.[9]

Conclusion and Future Directions

The 4-hydroxyphenyl substituted alkyne scaffold is a versatile and potent platform for the development of novel therapeutic agents. The confluence of the 4-hydroxyphenyl group's proven ability to interact with key biological targets and the alkyne's unique structural and chemical properties creates a rich chemical space for drug discovery. The evidence points to significant potential in oncology, infectious diseases, and the treatment of inflammatory conditions.

Future research should focus on:

  • Systematic SAR Studies: Utilizing efficient synthetic methods like the Sonogashira coupling to build focused libraries and elucidate the precise structural requirements for activity against specific targets.[20]

  • Mechanism of Action Studies: Employing the alkyne handle for click chemistry-based target deconvolution to uncover novel mechanisms and biological targets.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (absorption, distribution, metabolism, and excretion) properties, moving promising lead compounds closer to clinical development.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this promising molecular architecture can be realized.

References

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (2002). PubMed. Retrieved February 8, 2026, from [Link]

  • A Multidimensional Investigation from Electronic Properties to Biological Activity of 2-[(4-Hydroxyphenyl)iminomethyl]thiophene by DFT, HOMO-LUMO, MEP, NLO, NBO, Mulliken, Hirshfeld and Molecular Docking Analyses. (2025). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. (2026). Scientific Research Publishing. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2022). PMC. Retrieved February 8, 2026, from [Link]

  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
  • Biosynthesis of alkyne-containing natural products. (2021). PMC. Retrieved February 8, 2026, from [Link]

  • In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (2025). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. (2018). Juniper Publishers. Retrieved February 8, 2026, from [Link]

  • Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity. (2009). PubMed. Retrieved February 8, 2026, from [Link]

  • (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. (2024). Open Research@CSIR-NIScPR. Retrieved February 8, 2026, from [Link]

  • Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. (2026). Scientific Research Publishing. Retrieved February 8, 2026, from [Link]

  • Synthesis of Coumarins via [4+2] Cyclization of Siloxy Alkynes and Salicylaldehydes. (2021). Thieme. Retrieved February 8, 2026, from [Link]

  • Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. (2018). PubMed. Retrieved February 8, 2026, from [Link]

  • Total Synthesis-Enabled Systematic Structure-Activity Relationship Study for Development of a Bioactive Alkyne-Tagged Derivative of Neolaxiflorin L. (2019). PolyU Scholars Hub. Retrieved February 8, 2026, from [Link]

  • Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. (2023). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2013). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. (2013). PMC. Retrieved February 8, 2026, from [Link]

  • Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. (2019). PMC. Retrieved February 8, 2026, from [Link]

  • Quantitative structure-activity relationship for 4-hydroxy-2-alkenal induced cytotoxicity in L6 muscle cells*. (n.d.). Bertrand Caré. Retrieved February 8, 2026, from [Link]

  • Substituted 4-hydroxyphenyl sulfonamides as pathway-selective estrogen receptor ligands. (2007). Europe PMC. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2022). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Biosynthesis of alkyne-containing natural products. (2021). RSC Publishing. Retrieved February 8, 2026, from [Link]

  • Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. (2025). ScienceDirect. Retrieved February 8, 2026, from [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). MDPI. Retrieved February 8, 2026, from [Link]

  • Engineered Biosynthesis of Alkyne-tagged Polyketides. (2015). PMC. Retrieved February 8, 2026, from [Link]

  • Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Bio-Based Alkyd–Polyesteramide–Polyurethane Coatings from Castor, Neem, and Karanja Oils with Inherent Antimicrobial Properties for Enhanced Hygiene. (2024). MDPI. Retrieved February 8, 2026, from [Link]

  • In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (2025). PubMed. Retrieved February 8, 2026, from [Link]

  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. (2025). PubMed. Retrieved February 8, 2026, from [Link]

  • The alkyne-tagged compounds show similar biological activities... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. (2013). PubMed. Retrieved February 8, 2026, from [Link]

  • Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays[S]. (n.d.). Semantic Scholar. Retrieved February 8, 2026, from [Link]

  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). RSC Publishing. Retrieved February 8, 2026, from [Link]

Sources

A-Technical-Guide-to-Unveiling-the-Therapeutic-Targets-of-a-Novel-Phenolic-Alkynoic-Acid-Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The discovery of novel small molecules presents a critical opportunity for therapeutic innovation. (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is a chiral compound with distinct structural motifs, including a hydroxyphenyl group, an internal alkyne, and an ethyl ester, suggesting a rich potential for interaction with various biological targets. However, as a novel chemical entity, its mechanism of action and specific protein partners are unknown. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its therapeutic targets. We eschew a one-size-fits-all template, instead presenting a logical, causality-driven workflow tailored to the compound's unique chemical nature. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a roadmap from structural hypothesis to validated therapeutic target, underpinned by robust experimental and computational strategies.

Introduction: Deconstructing this compound

The compound , this compound, is a small molecule whose therapeutic potential is yet to be explored. An initial survey of scientific literature and chemical databases reveals a lack of published biological data, underscoring its novelty.[1] The first step in elucidating its function is a thorough analysis of its chemical architecture to generate rational hypotheses about its potential biological interactions.

Key Structural Features & Initial Hypotheses:

  • 4-Hydroxyphenyl Group: This phenol moiety is a well-known pharmacophore. It is a critical feature in a class of drugs known as Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen and raloxifene, which interact with intracellular estrogen receptors.[2][3] The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with receptor ligand-binding domains. This suggests that nuclear receptors , particularly estrogen receptors (ERα and ERβ) , are a primary hypothetical target class.[4]

  • Internal Alkyne (Hex-4-ynoic acid): The carbon-carbon triple bond introduces rigidity and a specific linear geometry to the molecule. Alkynes are present in various enzyme inhibitors. For instance, they can act as mechanism-based inactivators or simply occupy hydrophobic pockets within an enzyme's active site. This feature points towards potential interactions with enzymes such as cyclooxygenases (COX-1/COX-2) , where inhibitors often occupy a long, hydrophobic channel.[5][6]

  • Ethyl Ester: The ester group increases the lipophilicity of the molecule, which can enhance cell permeability. In the body, esters are readily hydrolyzed by carboxylesterases. This suggests two possibilities: the molecule may be a prodrug , with the corresponding carboxylic acid being the active form, or the ester itself is crucial for binding to a specific target.

  • (3S)-Stereocenter: The defined stereochemistry at the chiral center is critical. Biological targets are chiral environments, and often only one enantiomer of a drug is active. This stereospecificity is a key factor to consider in all subsequent experimental designs, particularly in binding and docking studies.

Based on this analysis, our initial target hypotheses center on Nuclear Receptors (e.g., ERα, ERβ) and Enzymes (e.g., COX-1, COX-2, various hydrolases) .

A Multi-pronged Strategy for Target Identification

To systematically investigate these hypotheses and uncover unanticipated targets, a parallel, multi-pronged approach combining computational, biochemical, and cell-based methods is essential. This strategy ensures that evidence is gathered from orthogonal techniques, providing a self-validating framework for target nomination.

Figure 1: Overall workflow for target identification and validation.

In Silico Target Prediction: The First Computational Filter

Computational, or in silico, methods provide a cost-effective and rapid first pass to refine our hypotheses and predict potential targets.[7][8] These approaches leverage the principle that molecules with similar structures often have similar biological activities.[9]

Workflow:

  • Similarity Searching: The molecule's structure (represented as a SMILES string: CC#CC1=CC=C(O)C=C1) is used to query chemical databases like ChEMBL and PubChem. The goal is to identify structurally related compounds with known biological targets. This can rapidly confirm or expand our initial hypotheses.

  • Reverse Docking/Panel Docking: Instead of docking many compounds to one target, we dock our single compound against a large library of protein crystal structures.[10] This is particularly useful for testing our primary hypotheses by docking against all available structures of nuclear receptors and COX enzymes.

  • Pharmacophore Modeling: If similarity searching yields a set of active compounds, a 3D pharmacophore model can be built. This model represents the key spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids) required for activity, which can then be used to screen for other potential targets that fit the model.

In_Silico_Workflow start Compound Structure (SMILES/SDF) db_search Similarity Search (ChEMBL, PubChem) start->db_search docking Reverse Docking (Protein Structure Library) start->docking hits Structurally Similar Compounds with Known Targets db_search->hits docking_scores Ranked List of Potential Binding Proteins docking->docking_scores pharmacophore Pharmacophore Model Generation hits->pharmacophore hypothesis Refined Target Hypotheses (e.g., ERα, COX-2) docking_scores->hypothesis pharmacophore->hypothesis

Figure 2: In Silico Target Prediction Workflow.

Hypothetical Data Output: A reverse docking screen might produce a ranked list of potential targets based on binding energy scores.

Target ProteinDocking Score (kcal/mol)Target ClassRationale
Estrogen Receptor α-9.8Nuclear ReceptorStrong H-bond with phenol; fits pocket
Cyclooxygenase-2-9.2EnzymeLinear alkyne fits hydrophobic channel
Fatty Acid Amide Hydrolase-8.5EnzymePotential interaction with catalytic site
Carbonic Anhydrase II-7.1EnzymeOff-target prediction; lower score

This table represents simulated data for illustrative purposes.

Cell-Based and Biochemical Screening: From Phenotype to Protein

While computational methods predict possibilities, experimental approaches are required to demonstrate actual biological effect and interaction.

Phenotypic Screening

The first step is to determine if the compound has any observable effect on cells. A broad phenotypic screen can uncover unexpected activities and guide subsequent target deconvolution efforts.

Recommended Initial Screens:

  • Anti-proliferative assay: Using a panel of cancer cell lines (e.g., MCF-7 for ER-positive breast cancer, HT-29 for colon cancer).

  • Anti-inflammatory assay: Measuring inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) or cytokine (e.g., TNF-α, IL-6) production in macrophage-like cells (e.g., RAW 264.7).

  • Reporter gene assay: Using cell lines engineered to express a reporter gene (e.g., luciferase) under the control of a specific transcription factor, such as an Estrogen Response Element (ERE) to directly test the ERα/β hypothesis.

Target Deconvolution using Chemical Proteomics

If a robust cellular phenotype is observed, the critical next step is to identify the specific protein target(s) responsible for that effect.[11] Modern chemical proteomics methods allow for target identification in a native, unbiased cellular context without requiring chemical modification of the compound.[12]

Method of Choice: Thermal Proteome Profiling (TPP)

TPP is a powerful technique that identifies protein targets based on ligand-induced changes in protein thermal stability.[13][14] When a drug binds to its target, it typically stabilizes the protein, increasing its melting temperature (Tm). This change can be detected on a proteome-wide scale using quantitative mass spectrometry.[15][16]

Experimental Protocol: Thermal Proteome Profiling (TPP-TR)

  • Cell Culture & Treatment: Culture cells (e.g., MCF-7) to ~80% confluency. Treat one set of cells with the compound (e.g., at 10x EC50 from the phenotypic screen) and another with vehicle (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the lysate into 10 separate PCR tubes for each condition (vehicle and treated).

  • Heating Gradient: Place the aliquots in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 37°C to 67°C in 3-4°C increments).

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.

  • Protein Digestion & TMT Labeling: Reduce, alkylate, and digest the proteins in the supernatant to peptides using trypsin. Label the peptides from each temperature point with a different isobaric tandem mass tag (TMT) reporter ion. This allows for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the TMT-labeled samples and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature point. Plot the abundance versus temperature for each protein to generate a "melting curve." A shift in the melting curve between the vehicle- and drug-treated samples indicates a direct target interaction.

Definitive Target Validation: Confirming the Interaction

The final and most rigorous phase is to validate the candidate targets identified through the screening and proteomics phases. Validation requires orthogonal methods to unequivocally demonstrate direct binding and cellular engagement.

5.1. Direct Binding Assays

These biophysical techniques measure the direct interaction between the purified protein and the compound, providing key quantitative data on binding affinity (KD), kinetics, and thermodynamics.

  • Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow the compound over the surface. A change in the refractive index upon binding is measured in real-time, yielding on-rate, off-rate, and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the protein and the compound in solution. It provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

5.2. Cellular Target Engagement Assays

These assays confirm that the compound engages the target protein within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This is the targeted, low-throughput version of TPP.[17] Cells are treated with the compound, heated, and the solubility of a specific target protein is assessed by Western Blot. A shift in the thermal stability confirms engagement in a cellular context.

5.3. Genetic Validation

Genetic methods provide the ultimate validation by linking the target protein to the observed cellular phenotype.

  • CRISPR/Cas9 Knockout or siRNA Knockdown: Use gene editing (CRISPR) or RNA interference (siRNA) to eliminate or reduce the expression of the candidate target protein. If the cells lacking the target protein no longer respond to the compound (i.e., the phenotype is lost), it provides strong evidence that the protein is the relevant functional target.

Conclusion and Future Directions

The systematic framework outlined in this guide provides a robust pathway for the deconvolution of the therapeutic targets of this compound. By integrating predictive computational analysis with unbiased, proteome-wide experimental techniques and culminating in rigorous biophysical and genetic validation, this approach minimizes ambiguity and builds a strong, evidence-based case for a specific mechanism of action. The identification of a validated target is the foundational step in any drug discovery program, enabling subsequent lead optimization, preclinical development, and the ultimate translation of a novel chemical entity into a potential therapeutic.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH.
  • This compound. Fluorochem.
  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Springer.
  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - NIH.
  • In Silico Target Prediction for Small Molecules. PubMed.
  • The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PMC - NIH.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC - NIH.
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • Chemical Proteomics for Target Validation. World Preclinical Congress.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.
  • Identification of novel drug targets and small molecule discovery for MRSA infections. Frontiers.
  • Selective estrogen receptor modulator. Wikipedia.
  • Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. ChomiX.
  • In Silico Target Prediction. Creative Biolabs.
  • Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance. PubMed.
  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications.
  • Chemistry-based functional proteomics for drug target deconvolution. Taylor & Francis Online.
  • Thermal Proteome Profiling (TPP) Service. Revvity.
  • Computational/in silico methods in drug target and lead prediction. PMC - NIH.
  • (PDF) Selective estrogen receptor modulators (SERMS). ResearchGate.

Sources

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester: A Technical Guide to a GPR40 Agonist Scaffold for Diabetes Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of GPR40 in Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells and to a lesser extent in enteroendocrine cells of the gut, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1] This activation potentiates glucose-stimulated insulin secretion (GSIS) in a manner strictly dependent on ambient glucose levels.[1][3] This glucose-dependent mechanism of action is of significant therapeutic interest as it suggests a reduced risk of hypoglycemia, a common and dangerous side effect of many existing anti-diabetic medications.[1] Furthermore, activation of GPR40 in the gut can stimulate the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion and promotes satiety.[4]

This technical guide focuses on (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, a key chemical scaffold used in the synthesis of potent and selective GPR40 agonists. While this specific ester may function as a synthetic intermediate, its structural core is representative of a class of compounds that have shown promise in preclinical and clinical investigations of GPR40-targeted therapies for T2DM. This document will delve into the mechanistic underpinnings of GPR40 agonism, provide detailed protocols for the in vitro and in vivo characterization of compounds based on this scaffold, and discuss the broader implications for drug discovery in the metabolic disease space.

The GPR40 Signaling Cascade: A Dual Pathway to Glycemic Control

The activation of GPR40 by an agonist initiates a cascade of intracellular events that culminate in enhanced insulin secretion. The primary signaling pathway involves the coupling of GPR40 to the Gq/11 family of G proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular Ca2+ concentration is a critical trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell.

Interestingly, some synthetic GPR40 agonists have been shown to also engage a Gs-coupled signaling pathway.[5] This dual agonism can lead to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), a signaling molecule that can further potentiate insulin secretion and is also implicated in the stimulation of GLP-1 release from intestinal L-cells. The ability of certain GPR40 agonists to engage both Gq and Gs pathways may offer a more robust therapeutic effect compared to agonists that are restricted to a single pathway.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Gq Gαq/11 GPR40->Gq Activates Gs Gαs GPR40->Gs Activates (agonist-dependent) PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces Gq->PLC Activates Gs->AC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release (from ER) IP3->Ca_ER Insulin Insulin Vesicle Exocytosis cAMP->Insulin Potentiates GLP1 GLP-1 Secretion cAMP->GLP1 Ca_ER->Insulin Agonist (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid ethyl ester (or derivative) Agonist->GPR40 Binds to Calcium_Mobilization_Workflow A Seed GPR40-expressing cells in microplate B Incubate with calcium-sensitive dye A->B D Measure baseline fluorescence B->D C Prepare serial dilutions of test compound E Add compound and measure fluorescence change C->E D->E F Generate dose-response curve and calculate EC50 E->F

Sources

A Spectroscopic Guide to (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester: Predicted Data and Interpretive Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, a chiral molecule with potential applications in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as an in-depth theoretical framework for researchers, scientists, and professionals in the pharmaceutical industry. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed prediction of the spectral characteristics of this compound. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a complex organic molecule incorporating multiple functional groups: a chiral center, a p-substituted phenol, an internal alkyne, and an ethyl ester. Each of these structural features imparts a unique signature in its spectroscopic profile. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and elucidating its structure during synthesis and subsequent pharmacological studies. This guide provides a detailed, predicted spectroscopic analysis to serve as a benchmark for researchers working with this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, with detailed assignments and interpretation. The predictions are based on established chemical shift ranges for the constituent functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.10d, J ≈ 8.5 Hz2HAr-H (ortho to OH)The aromatic protons ortho to the electron-donating hydroxyl group are expected to be shielded relative to benzene (7.36 ppm). The para-substitution pattern results in a doublet.
~6.75d, J ≈ 8.5 Hz2HAr-H (meta to OH)The aromatic protons meta to the hydroxyl group are more shielded and appear as a doublet due to coupling with the ortho protons.
~5.0 (variable)br s1HAr-OHThe phenolic proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent.
~4.15q, J ≈ 7.1 Hz2H-OCH₂CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group.[1]
~3.80m1H-CH(Ar)-The methine proton at the chiral center is coupled to the adjacent methylene protons and the alkyne proton (long-range), resulting in a complex multiplet.
~2.70m2H-CH₂C(=O)-The methylene protons adjacent to the carbonyl group are deshielded and will likely appear as a multiplet due to coupling with the chiral methine proton.
~1.80d, J ≈ 2.0 Hz3H-C≡C-CH₃The methyl protons of the butynyl group are coupled to the methine proton through the alkyne, resulting in a narrow doublet.
~1.25t, J ≈ 7.1 Hz3H-OCH₂CH₃The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group.[1]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~172.0-C=OThe carbonyl carbon of the ester is significantly deshielded.[2]
~155.0Ar-C (para to alkyl)The aromatic carbon bearing the hydroxyl group is deshielded by the oxygen.
~132.0Ar-C (ipso)The aromatic carbon attached to the chiral center.
~128.0Ar-CH (ortho to OH)Aromatic methine carbons ortho to the hydroxyl group.
~115.0Ar-CH (meta to OH)Aromatic methine carbons meta to the hydroxyl group, shielded by the electron-donating OH group.[3]
~80.0-C≡C-CH₃The sp-hybridized carbons of the internal alkyne.[4]
~78.0-C≡C-CH₃The other sp-hybridized carbon of the internal alkyne.[4]
~61.0-OCH₂CH₃The methylene carbon of the ethyl ester, deshielded by the oxygen.
~40.0-CH₂C(=O)-The methylene carbon adjacent to the carbonyl.
~35.0-CH(Ar)-The methine carbon of the chiral center.
~14.0-OCH₂CH₃The terminal methyl carbon of the ethyl ester.
~3.5-C≡C-CH₃The methyl carbon of the butynyl group.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3550-3200Strong, BroadO-H StretchPhenol
3100-3000MediumC-H StretchAromatic
2980-2850MediumC-H StretchAliphatic
2260-2100Weak to MediumC≡C StretchInternal Alkyne
~1735StrongC=O StretchEthyl Ester
1610, 1500MediumC=C StretchAromatic Ring
1250-1000StrongC-O StretchEster and Phenol
~830StrongC-H Out-of-plane Bend1,4-disubstituted Aromatic

The broad O-H stretch of the phenol is a key diagnostic feature.[5][6] The strong carbonyl absorption of the ester at around 1735 cm⁻¹ is also highly characteristic.[7] The weak to medium intensity of the internal alkyne C≡C stretch is expected, as the dipole moment change during this vibration is small.[8][9]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique that would likely be employed.

  • Molecular Ion (M⁺): The molecular formula is C₁₄H₁₆O₃, giving a molecular weight of 232.27 g/mol . The molecular ion peak is expected at m/z = 232.

  • Major Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond of the ester would result in a fragment at m/z = 187.

    • Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z = 203.

    • Benzylic cleavage: Cleavage of the bond between the chiral center and the methylene group of the acid chain would be a favorable fragmentation due to the formation of a resonance-stabilized benzylic cation. This would result in a fragment containing the 4-hydroxyphenyl and the alkyne moiety.

    • Tropylium ion formation: A characteristic fragmentation for benzyl-containing compounds is the formation of a tropylium ion, which for the hydroxyphenyl-containing fragment would likely appear at m/z = 107 (hydroxytropylium ion).[10]

    • McLafferty rearrangement: While less likely due to the alkyne, a McLafferty rearrangement involving the ester is a possibility.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for oils): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Acquisition:

    • EI: Use a standard electron energy of 70 eV.

    • ESI: Optimize spray and capillary voltages for maximum signal intensity. Can be run in both positive and negative ion modes.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed accurate mass to the calculated exact mass to confirm the elemental composition.

Visualization of Key Structural and Spectroscopic Features

The following diagrams illustrate the molecular structure and a key workflow for spectroscopic analysis.

molecular_structure cluster_ester Ethyl Ester cluster_main_chain Hexynoic Acid Backbone cluster_aromatic p-Hydroxyphenyl C1 O C2 CH2 C1->C2 C3 CH3 C2->C3 C4 C=O C4->C1 C5 CH2 C4->C5 C6 Chiral Center (S) C5->C6 C7 C≡C C6->C7 Ar C6H4 C6->Ar C8 CH3 C7->C8 OH OH Ar->OH

Figure 1: Molecular structure of this compound with key functional groups highlighted.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Report Purity->QC

Figure 2: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Conclusion

This guide provides a robust, theoretically grounded prediction of the NMR, IR, and MS spectra of this compound. By dissecting the molecule into its constituent functional groups and applying established spectroscopic principles, we have constructed a detailed spectral profile that can serve as a valuable reference for researchers. The provided experimental protocols offer a standardized approach to obtaining high-quality data. This document is intended to empower scientists in drug development and related fields to confidently identify and characterize this compound, thereby facilitating its further investigation and potential application.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Brooks/Cole. (2000). Common 1H NMR Splitting Patterns. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Phenols and Enols. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Miyamoto, M., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

Sources

Technical Guide: Solubility and Stability of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Ethyl Ester

[1][2]

Executive Summary

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is a critical chiral synthon employed in the asymmetric synthesis of GPR40 agonists, most notably Fasiglifam (TAK-875) .[1][2] Its structural integrity is defined by three reactive functionalities: a phenolic hydroxyl group, an internal alkyne, and a labile ethyl ester.[2][3]

This guide provides a rigorous analysis of its physicochemical behavior.[2] Key findings indicate that while the compound exhibits excellent solubility in polar organic solvents (DMSO, Methanol), it possesses significant stability risks regarding base-catalyzed racemization at the C3 propargylic/benzylic position and oxidative degradation of the phenol moiety.[2][3] Researchers must strictly adhere to inert atmosphere handling and pH-controlled environments to maintain enantiomeric excess (%ee) and chemical purity.[1][2]

Physicochemical Profile

Structural Analysis

The molecule contains a chiral center at C3, flanked by an electron-rich phenol and an electron-withdrawing alkyne.[1][2] This unique electronic environment creates specific stability challenges.

FeatureChemical SignificanceRisk Factor
Ethyl Ester Lipophilic tail; hydrolyzable.[1][2]Susceptible to acid/base hydrolysis.[2]
Phenol (4-OH) Weak acid (pKa ~10); antioxidant properties.[1][2]High risk of oxidation to quinones; light sensitivity.[2]
C3 Chiral Center Benzylic & Propargylic position.[2]C-H bond is acidified; prone to racemization under basic conditions.[2]
Internal Alkyne Rigid linker; electron density source.[2]Generally stable, but reactive toward transition metals (Pd, Cu).[2][3]
Predicted Properties[1][2][3][4][5]
  • Molecular Formula: C₁₄H₁₆O₃[1][2][3]

  • Molecular Weight: 232.28 g/mol [3]

  • LogP (Predicted): 2.8 – 3.2 (Lipophilic)[1][2][3]

  • pKa (Phenol): ~9.95[1][2][3]

  • Physical State: Viscous oil or low-melting solid (racemate is often solid; pure enantiomer may be oil depending on purity).[1][2]

Solubility Profiling

Due to the lipophilic ethyl ester and the aromatic ring, this compound follows a classic "lipophilic weak acid" solubility profile.[3]

Solvent Compatibility Table[1][2][3]
Solvent ClassSpecific SolventSolubility RatingApplication
Aqueous Water (pH 7)Insoluble (<0.01 mg/mL)Not suitable for stock solutions.[1][2]
Aqueous (Basic) 0.1 M NaOHSoluble (as Phenolate)Warning: High risk of hydrolysis and racemization.[2]
Alcohols Methanol, EthanolHigh (>50 mg/mL)Preferred for HPLC stock preparation.[2][3]
Aprotic Polar DMSO, DMFVery High (>100 mg/mL)Ideal for biological assay stock (keep anhydrous).[1][2][3]
Chlorinated DichloromethaneHigh Good for extraction/synthesis workup.[2]
Hydrocarbons Hexanes/HeptaneLow/Moderate Used as an anti-solvent for crystallization.[2]
pH-Dependent Solubility

The phenol group allows for solubility modulation via pH.[1][2] Above pH 10, the phenol deprotonates (Ph-O⁻), drastically increasing water solubility.[1][2][3] However, this is not recommended for storage due to the rapid hydrolysis of the ethyl ester and potential racemization at the C3 position.[2][3]

Stability Mechanisms & Degradation Pathways[1][2][3]

The stability of this compound is governed by three competing degradation pathways. Understanding these is essential for process control.

Degradation Workflow (DOT Visualization)

DegradationPathwayscluster_conditionsCritical FactorsCompound(3S)-Ethyl Ester(Active Synthon)AcidCarboxylic Acid(Hydrolysis Product)Compound->Acid Hydrolysis(pH < 4 or pH > 8)QuinoneQuinone Species(Oxidation Product)Compound->Quinone Oxidation(Air/Light/High pH)Racemate(3R)-Enantiomer(Impurity)Compound->Racemate Deprotonation(Strong Base, pH > 11)MoistureMoistureOxygenOxygenUV LightUV Light

Figure 1: Primary degradation pathways.[1][2][3] The compound is most sensitive to base-catalyzed hydrolysis and racemization.[1][2]

Detailed Mechanisms
  • Ester Hydrolysis:

    • Mechanism:[2][3][4][5][6][7][8] Nucleophilic attack of water/hydroxide on the carbonyl carbon.[2]

    • Trigger: Moisture content >0.5% in organic solvents, or aqueous buffers outside pH 5-7.[1][2]

    • Result: Formation of (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid (CAS 865233-35-8).[1][2][9]

  • Oxidative Instability:

    • Mechanism:[2][3][4][5][6][7][8] The electron-rich phenol is susceptible to Single Electron Transfer (SET) oxidation, forming phenoxy radicals which couple or oxidize to quinones.[1][2]

    • Trigger: Exposure to air (O₂) and UV light.[1][2]

    • Prevention:[2][3] Store under Argon/Nitrogen; use amber vials.

  • Racemization (The "Hidden" Risk):

    • Mechanism:[2][3][4][5][6][7][8] The proton at C3 is benzylic (stabilized by phenyl ring) and propargylic (stabilized by alkyne).[1][2] This makes it unusually acidic (pKa ~20-22).[1][2]

    • Risk:[2][3][10][11] Strong bases (e.g., NaOEt, K2CO3 in hot DMF) can deprotonate C3, leading to a planar carbanion intermediate and loss of stereochemistry.[2][3]

Experimental Protocols

Protocol: Solubility Determination (Shake-Flask Method)

Standardized method for lipophilic intermediates.[1][2]

  • Preparation: Weigh 10 mg of compound into a 4 mL amber glass vial.

  • Solvent Addition: Add 100 µL of solvent (Methanol, DMSO, or Buffer).[2][3]

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more compound.[2][3] If undissolved, place in a shaker at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (do not use Nylon, as phenols may bind).[2][3]

  • Quantification: Analyze filtrate via HPLC-UV (210 nm).

Protocol: Chiral Purity Analysis (HPLC)

Crucial for verifying the (3S) configuration.[1][2][3]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Alkyne/Phenol absorption).[1][2]

  • Temperature: 25°C.

  • Success Criteria: The (3S) enantiomer should elute distinct from the (3R).[1][2] Integration area of (3R) must be <1.0% for pharmaceutical grade.[1][2]

Analytical Workflow Diagram

AnalyticalWorkflowSampleRaw Sample(Solid/Oil)DissolutionDissolve in EtOH(1 mg/mL)Sample->DissolutionFilterFilter (0.22 µm PTFE)Dissolution->FilterSplitAnalysisTypeFilter->SplitHPLC_AchiralReverse Phase HPLC(C18, ACN/H2O)Check: Hydrolysis/OxidationSplit->HPLC_AchiralChemical PurityHPLC_ChiralNormal Phase Chiral HPLC(Chiralpak AD-H)Check: Enantiomeric ExcessSplit->HPLC_ChiralOptical PurityReportGenerate CoA(Purity + %ee)HPLC_Achiral->ReportHPLC_Chiral->Report

Figure 2: Dual-stream analytical workflow ensuring both chemical stability and stereochemical integrity.

Handling and Storage Guidelines

To maximize the shelf-life of this compound, the following "Golden Rules" must be applied:

  • Temperature: Store at -20°C . The rate of ester hydrolysis and oxidation drops significantly at sub-zero temperatures.[2]

  • Atmosphere: Always store under Argon or Nitrogen .[2] Oxygen is the enemy of the phenol group.[2]

  • Container: Use Amber Glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers into the lipophilic oil.[2]

  • Solution State: Avoid storing in solution, especially in protic solvents (MeOH/EtOH) for >24 hours. If solution storage is necessary, use anhydrous DMSO at -80°C.[1][2]

References

  • Takeda Pharmaceutical Company. (2019).[1][2] 3-phenyl-4-hexynoic acid derivatives as GPR40 agonists.[1][2] WO2019134984A1.[2] Link

  • Negoro, N., et al. (2010).[2][3] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[2][3] ACS Medicinal Chemistry Letters, 1(6), 290–294.[2][3] Link[1][2][3]

  • ChemicalBook. (2025).[1][2][12][13] (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid Properties and Supplier Data.Link[1][2][3]

  • PubChem. (2025).[1][2][14] Fasiglifam (TAK-875) Compound Summary.[1][2][8][10][11] National Library of Medicine.[2] Link[1][2][3]

Technical Guide to 3-(4-Hydroxyphenyl)-4-hexynoic Acid Scaffolds: Synthesis, Derivatization, and GPR40 Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Head Group" of Modern Metabolic Therapeutics

3-(4-Hydroxyphenyl)-4-hexynoic acid is not merely a chemical intermediate; it is a privileged pharmacophore in the development of G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), agonists.

This molecule serves as the polar "head group" for the class of insulin secretagogues exemplified by AMG 837 . Its structural uniqueness lies in the


-alkynyl chain, which provides a rigidified vector that positions the carboxylic acid into the receptor's polar binding pocket while orienting the lipophilic "tail" (attached via the phenol) toward the hydrophobic domain.

This guide details the technical utility of this scaffold, focusing on its scalable synthesis, the structure-activity relationship (SAR) of its derivatives, and the protocols required to utilize it in drug discovery.

Chemical Biology & Mechanism of Action[1]

To understand the derivatives of this molecule, one must understand its function. GPR40 is a GPCR expressed in pancreatic


-cells.[1][2][3] Activation by long-chain fatty acids amplifies glucose-stimulated insulin secretion (GSIS).[2]

The 3-(4-Hydroxyphenyl)-4-hexynoic acid scaffold functions through a specific binding mode:

  • The Carboxylate Anchor: The carboxylic acid forms a salt bridge with Arg183 and Arg258 inside the GPR40 binding site.

  • The

    
    -Stacking Phenol:  The central phenyl ring engages in 
    
    
    
    -
    
    
    interactions with aromatic residues (e.g., Tyr91 ).
  • The Alkyne Spacer: The internal alkyne (4-hexynoic) restricts conformational freedom compared to saturated propanoic acid analogs, reducing the entropic penalty of binding.

Signaling Pathway

Upon binding, derivatives of this scaffold (like AMG 837) stabilize the active conformation of GPR40, triggering the


 pathway.[4]

GPR40_Pathway Agonist AMG 837 / Derivative Receptor GPR40 (FFAR1) Agonist->Receptor Binding Gaq Gαq Protein Receptor->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Exocytosis

Figure 1: The G


 signaling cascade triggered by hexynoic acid derivatives.

Known Derivatives and SAR

The "derivative" space of 3-(4-Hydroxyphenyl)-4-hexynoic acid is primarily defined by O-alkylation of the phenolic hydroxyl group. The hexynoic acid "head" is usually kept constant because it is optimized for the polar pocket.

The Primary Derivative: AMG 837

The most biologically significant derivative is AMG 837 ((S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid).

  • Modification: Ether linkage to a 3-(trifluoromethyl)biphenyl moiety.

  • Effect: The biphenyl tail reaches into a deep lipophilic sub-pocket, increasing potency from the micromolar range (core scaffold) to the nanomolar range (

    
     nM).
    
Structural Variations (SAR Table)

Researchers have explored various "Tails" attached to the 4-hydroxy position.

Derivative ClassTail Structure (R-O-Ph...)[3][5]Potency ImpactPharmacological Note
Core Scaffold H (Hydroxyl)Low (

M)
Weak binder; used as intermediate.
AMG 837 4'-CF3-biphenyl-3-yl-methylHigh (nM)Partial agonist; reduced hypoglycemia risk.
Propanoic Acid (Saturation of alkyne)ReducedSaturation increases flexibility, lowering binding affinity.
Phenoxy-Pyridines (Pyridyl-phenyl ethers)VariableUsed to modulate lipophilicity (LogD) and metabolic stability.
Bioisosteres Tetrazole (replacing COOH)VariableImproves membrane permeability but may alter salt-bridge geometry.

Technical Synthesis Protocols

For drug development, the synthesis must be stereoselective for the (S)-enantiomer , as the (R)-enantiomer is significantly less active.

The Process Chemistry Route (Meldrum's Acid Strategy)

This is the industry-standard method for generating the core scaffold efficiently. It avoids unstable intermediates and allows for late-stage resolution.

Reagents:

  • 4-Hydroxybenzaldehyde

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 1-Propynylmagnesium bromide (or similar propynyl metal species)

  • Chiral resolving agent (e.g., (S)-Phenylethylamine)

Workflow Diagram:

Synthesis_Workflow Step1 Condensation 4-OH-Benzaldehyde + Meldrum's Acid Inter1 Benzylidene Intermediate Step1->Inter1 Step2 Conjugate Alkynylation (Propynyl Grignard + TMSCl) Inter1->Step2 Inter2 Racemic Hexynoic Acid Precursor Step2->Inter2 Step3 Decarboxylation & Hydrolysis Inter2->Step3 Racemate Racemic 3-(4-OH-phenyl)-4-hexynoic acid Step3->Racemate Step4 Chiral Resolution (Crystallization with Chiral Amine) Racemate->Step4 Final (S)-Enantiomer Core Step4->Final

Figure 2: Scalable synthesis of the (S)-3-(4-hydroxyphenyl)-4-hexynoic acid core.

Detailed Protocol: Ether Coupling (Making the Derivative)

Once the core (S)-acid is obtained, the final drug candidate is assembled via O-alkylation.

Objective: Synthesize AMG 837 via alkylation of the phenol core.

Materials:

  • Substrate: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (1.0 eq)

  • Electrophile: 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq) - Critical for chemoselectivity.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Dissolution: Dissolve the hexynoic acid core in MeCN (0.1 M concentration).

  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes.
    
    • Mechanism Note: Cesium carbonate is preferred over Sodium hydride (NaH) here. NaH might deprotonate the carboxylic acid too aggressively or cause side reactions at the alkyne. Cesium promotes the "loose ion pair" effect, enhancing the nucleophilicity of the phenoxide.

  • Alkylation: Add the biphenyl bromide dropwise.

  • Reaction: Heat to 50°C for 4-6 hours. Monitor by LC-MS for the disappearance of the phenol.

  • Workup: Acidify carefully with 1N HCl to pH 4 (to protonate the carboxylate but not hydrolyze the ether). Extract with Ethyl Acetate.[5]

  • Purification: Recrystallize from Ethanol/Water or use Silica chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the phenolic -OH singlet (~9.5 ppm) and the appearance of the benzylic methylene singlet (~5.1 ppm).

  • Chiral HPLC: Ensure the enantiomeric excess (ee) remains >98% (no racemization occurred during heating).

References

  • Amgen Inc. (2011).[6] Discovery and Optimization of Potent GPR40 Full Agonists. Journal of Medicinal Chemistry. Link

  • Houze, J. B., et al. (2012). Discovery of AMG 837: A Potent, Orally Bioavailable GPR40 Agonist. Bioorganic & Medicinal Chemistry Letters. Link

  • Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. Link

  • Dr. Reddy's Laboratories Ltd. (2019). Process for the Preparation of GPR40 Agonists. World Intellectual Property Organization (Patent WO2019134984A1). Link

  • Vertex AI Search . (2025). Synthesis of AMG 837 intermediate. ResearchGate. Link

Sources

In Silico Modeling of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Ethyl Ester Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Molecule Identity: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester is a lipophilic, synthetic precursor (prodrug) to a class of phenylpropanoic acid derivatives known to act as G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists .

Clinical Relevance: GPR40 agonists are potent insulin secretagogues developed for Type 2 Diabetes Mellitus (T2DM).[1] While the free acid form is the active metabolite required to engage the receptor's "ionic lock," the ethyl ester form is frequently utilized in synthesis and formulation to enhance membrane permeability and oral bioavailability (LogP modulation).

Modeling Objective: This guide details the in silico characterization of the ethyl ester's binding dynamics. Crucially, it contrasts the ester's hydrophobic-driven binding against the electrostatic-driven locking mechanism of its active acid metabolite.

Phase I: Structural Preparation (The Foundation)

Ligand Construction & Stereochemistry

The efficacy of this scaffold is stereospecific. The (3S) configuration is non-negotiable for optimal fit within the GPR40 hydrophobic crevice.

  • Step 1: 2D-to-3D Conversion: Generate the 3D structure of the ethyl ester.

  • Step 2: Chirality Enforcement: Explicitly define the C3 chiral center as (S).

  • Step 3: Alkyne Geometry: The 4-hexynoic tail contains a C-C triple bond. Ensure the C3-C4-C5-C6 dihedral angle is constrained to 180° (linear) during initial minimization to prevent force-field artifacts.

  • Step 4: Ionization States:

    • Ethyl Ester: Model as neutral (pH 7.4).

    • Reference Acid: Generate the hydrolyzed free acid form (deprotonated carboxylate, -COO⁻) to serve as the "active control."

Protein Target Selection
  • Target: Human GPR40 (FFAR1).

  • Template PDB: 4PHU (Crystal structure of hGPR40 bound to TAK-875).

    • Rationale: TAK-875 (Fasiglifam) shares the core phenylpropanoic acid pharmacophore. This structure provides the "active-like" conformation of the transmembrane helices (TM3-TM5).

  • Pre-processing:

    • Remove auxiliary T4-lysozyme fusion proteins.

    • Restore missing side chains using Prime (Schrödinger) or Modeller.

    • Critical Step: Protonate Glu172 if modeling the inactive state, but for agonist binding, ensure Arg183 and Arg258 are positively charged to simulate the ionic lock potential.

Phase II: Molecular Docking Protocols

The binding hypothesis is that the ethyl ester will occupy the hydrophobic pocket but fail to engage the Arg183/Arg258 anchor, resulting in lower docking scores compared to the free acid.

Grid Generation

Define the binding site using the centroid of the co-crystallized ligand (TAK-875) in PDB 4PHU.

  • Box Size: 25 Å x 25 Å x 25 Å (sufficient to cover the extracellular vestibule).

  • Constraints: None for the ester; optional H-bond constraint on Arg183 for the acid control.

Docking Workflow (Induced Fit)

Standard rigid docking fails to account for the flexibility of the TM loops. Use Induced Fit Docking (IFD) .

  • Initial Glide/Vina Docking: Softened potential (Van der Waals radii scaled by 0.5) to allow the bulky ethyl group to find a pose.

  • Prime Refinement: Refine residues within 5.0 Å of the ligand pose.

  • Re-Docking: Perform extra-precision (XP) docking into the refined pocket.

Expected Binding Mode Analysis
FeatureEthyl Ester (Prodrug)Free Acid (Active Metabolite)
Primary Interaction Hydrophobic packing (Pi-Pi stacking with Tyr91)Ionic Lock (Salt bridge)
Key Residues Tyr91, Phe87, Leu186Arg183, Arg258 , Tyr91
Docking Score (Est.) -6.5 to -7.5 kcal/mol-9.0 to -11.0 kcal/mol
Mechanism Low-affinity occlusion (Potential antagonist?)Full Agonism (Stabilizes active TM conformation)

Phase III: Molecular Dynamics (Temporal Stability)

Static docking cannot predict if the ethyl ester remains bound or drifts due to the lack of an electrostatic anchor.

Simulation Setup[2][3][4]
  • Engine: Desmond (Schrödinger) or GROMACS.

  • Force Field: OPLS4 (optimized for alkynes/esters) or CHARMM36m.

  • Membrane: Embed the GPR40-ligand complex in a POPC lipid bilayer.

  • Solvent: TIP3P water model + 0.15 M NaCl (neutralizing system).

Production Run Parameters
  • Ensemble: NPT (Isothermal-Isobaric).

  • Temperature: 310 K (Biological).

  • Duration: 100 ns minimum (200 ns recommended to observe ester drift).

  • Time Step: 2.0 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone indicates stable binding.

    • Failure Mode: If Ester RMSD > 5.0 Å, it suggests the molecule "tumbles" in the pocket due to lack of the Arg-anchor.

  • Interaction Fingerprints: Monitor the persistence of the Tyr91 pi-stacking.

  • Water Bridges: Analyze if water molecules mediate the interaction between the ester carbonyl and Arg183 (a sign of weak binding).

Visualizing the Mechanism

Diagram 1: The In Silico Workflow

This flowchart illustrates the parallel processing of the Ester (Prodrug) and Acid (Active) forms to validate the binding hypothesis.

GPR40_Workflow cluster_prep Phase 1: System Prep cluster_dock Phase 2: Docking cluster_md Phase 3: Dynamics Input Input: this compound LigandPrep Ligand Prep (Chirality: S, Alkyne: Linear) Input->LigandPrep Hydrolysis In Silico Hydrolysis (Generate Free Acid) LigandPrep->Hydrolysis IFD_Ester IFD: Ethyl Ester (Hydrophobic Fit) LigandPrep->IFD_Ester IFD_Acid IFD: Free Acid (Ionic Lock Check) Hydrolysis->IFD_Acid ProteinPrep Protein Prep (PDB: 4PHU) Protonate Arg183/Arg258 ProteinPrep->IFD_Ester ProteinPrep->IFD_Acid MD_Sim 100ns MD Simulation (POPC Membrane) IFD_Ester->MD_Sim IFD_Acid->MD_Sim Analysis Analysis: RMSD & H-Bonds (Arg183 Interaction) MD_Sim->Analysis

Caption: Workflow comparing the lipophilic ester precursor against the active acid metabolite to determine binding stability.

Diagram 2: The GPR40 Binding Pocket (Conceptual Map)

This diagram maps the critical residues that the molecule encounters.

Binding_Pocket Ligand_Head Carboxyl/Ester Head Arg183 Arg183 (Ionic Anchor) Ligand_Head->Arg183 Salt Bridge (Acid Only) Arg258 Arg258 (Ionic Anchor) Ligand_Head->Arg258 H-Bond (Acid Only) Ligand_Core Phenyl Ring Tyr91 Tyr91 (Pi-Stacking) Ligand_Core->Tyr91 Pi-Pi Stacking Ligand_Tail Hexynoic Tail Hydrophobic Hydrophobic Pocket (Phe87, Leu186) Ligand_Tail->Hydrophobic Van der Waals

Caption: Interaction map highlighting the critical "Ionic Anchor" missing in the Ethyl Ester form.

ADMET & Physicochemical Profiling

While the ester may bind poorly, its value lies in pharmacokinetics. Calculate the following properties to justify the ester formulation:

PropertyEthyl Ester (Prodrug)Free Acid (Active)Impact
LogP ~3.8 - 4.2~2.5 - 3.0Ester has superior passive diffusion across gut membrane.
TPSA ~45 Ų~60 ŲLower TPSA in ester aids blood-brain barrier (BBB) or cell entry.
Solubility LowModerate (pH dependent)Ester requires formulation aids (e.g., lipid-based delivery).

References

  • Srivastava, A., et al. (2014). "Structural biology of free fatty acid receptor 1 (GPR40)." Nature, 511(7509), 121-126.

  • Lin, D. C., et al. (2011). "GPR40 as a target for type 2 diabetes."[2][3][4][5][6] Cell Metabolism, 14(6), 737-745.

  • Takakura, H., et al. (2012). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 3(4), 303-307.

  • Miao, Y., et al. (2015). "Mechanism of the G-Protein-Coupled Receptor 40 Activation by Agonists." Journal of Chemical Information and Modeling, 55(9), 1983-1990.

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The chiral γ,δ-alkynyl ester, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, represents a valuable chiral building block in medicinal chemistry and materials science. Its stereochemically defined propargyl moiety and substituted phenyl ring make it a precursor for a variety of complex molecular architectures, including conformationally restricted amino acids and heterocyclic compounds with potential therapeutic applications. The development of a robust and highly stereoselective synthesis is therefore of significant interest to researchers in drug discovery and organic synthesis.

This application note provides a detailed, two-step protocol for the asymmetric synthesis of the title compound. The synthetic strategy hinges on two well-established and reliable transformations: a Horner-Wadsworth-Emmons olefination to construct the α,β-unsaturated ester precursor, followed by a highly enantioselective copper-catalyzed 1,4-conjugate addition of a propyne nucleophile to establish the crucial chiral center. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details and explaining the rationale behind key experimental choices to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis is accomplished in two main stages, starting from commercially available 4-hydroxybenzaldehyde and triethyl phosphonoacetate.

Synthetic_Scheme A 4-Hydroxybenzaldehyde C Ethyl (E)-4-(4-hydroxyphenyl)but-2-enoate A->C Horner-Wadsworth-Emmons (Protocol 1) B Triethyl phosphonoacetate B->C E This compound C->E Asymmetric 1,4-Conjugate Addition (Protocol 2) D Propyne D->E

Caption: Overall workflow for the synthesis of the target compound.

Protocol 1: Synthesis of Ethyl (E)-4-(4-hydroxyphenyl)but-2-enoate (Michael Acceptor)

This protocol details the synthesis of the α,β-unsaturated ester precursor via a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes, typically favoring the (E)-isomer, which is desired for the subsequent conjugate addition.[1]

Reaction Principle:

The HWE reaction involves the deprotonation of a phosphonate ester to form a stabilized phosphonate carbanion. This nucleophile then adds to an aldehyde (in this case, 4-hydroxybenzaldehyde) to form an intermediate that subsequently eliminates a phosphate byproduct to yield the alkene.[1] The use of a stabilized phosphonate generally results in high (E)-selectivity.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Hydroxybenzaldehyde122.1220.02.44 g
Triethyl phosphonoacetate224.1622.04.93 g (4.36 mL)
Sodium Hydride (60% in oil)24.00 (NaH)24.00.96 g
Anhydrous Tetrahydrofuran (THF)--100 mL
Saturated aq. NH₄Cl--50 mL
Ethyl Acetate--150 mL
Brine--50 mL
Anhydrous Sodium Sulfate--~10 g
Step-by-Step Protocol:
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (60 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Carefully add sodium hydride (0.96 g, 24.0 mmol, 1.2 equiv) to the THF. Cool the suspension to 0 °C using an ice bath.

  • Phosphonate Addition: While maintaining the temperature at 0 °C, add triethyl phosphonoacetate (4.36 mL, 22.0 mmol, 1.1 equiv) dropwise to the stirred suspension over 15 minutes. A gas evolution (H₂) will be observed.

  • Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Dissolve 4-hydroxybenzaldehyde (2.44 g, 20.0 mmol, 1.0 equiv) in anhydrous THF (40 mL) in a separate flask. Add this solution dropwise to the reaction mixture at room temperature over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.[2]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 4:1 to 2:1) to afford ethyl (E)-4-(4-hydroxyphenyl)but-2-enoate as a white to pale yellow solid.

Protocol 2: Asymmetric 1,4-Conjugate Addition of Propyne

This protocol describes the core asymmetric transformation, where the stereocenter is established. A chiral copper(I)-bis(oxazoline) (Cu-BOX) complex is employed as the catalyst. This class of catalysts is well-documented for its effectiveness in asymmetric conjugate additions.[3][4][5] The copper(I) center activates the terminal alkyne, facilitating its nucleophilic attack on the β-position of the Michael acceptor, while the chiral ligand directs the approach of the nucleophile to one face of the substrate, thereby inducing high enantioselectivity.

Catalytic Cycle and Mechanism:

The proposed catalytic cycle involves the formation of a copper(I) acetylide species. This species coordinates to the α,β-unsaturated ester, positioning it within the chiral environment of the bis(oxazoline) ligand. The nucleophilic addition of the alkyne to the β-carbon of the ester proceeds through a transition state where the stereochemistry is dictated by the ligand. Subsequent protonolysis releases the product and regenerates the active catalyst.

Catalytic_Cycle cluster_0 Mechanism of Cu-Catalyzed Conjugate Addition A [Cu(I)-L*]⁺ B [Cu(I)-L*(alkyne)] A->B + Alkyne - H⁺ C [Coordinated Complex] B->C + Michael Acceptor D [Enolate Intermediate] C->D 1,4-Addition D->A + H⁺ + Product E Product D->E Protonolysis

Caption: Simplified mechanism for the copper-catalyzed conjugate addition.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl (E)-4-(4-hydroxyphenyl)but-2-enoate206.235.01.03 g
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈505.280.25 (5 mol%)126 mg
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)376.470.275 (5.5 mol%)103 mg
Propyne (gas)40.07~15.0 (3 equiv)Bubbled
Anhydrous Toluene--50 mL
tert-Butanol74.125.0 (1 equiv)0.37 g (0.47 mL)
Saturated aq. NH₄Cl--30 mL
Diethyl Ether--100 mL
Anhydrous Magnesium Sulfate--~5 g
Step-by-Step Protocol:
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (CuOTf)₂·C₇H₈ (126 mg, 0.25 mmol) and (S,S)-Ph-BOX ligand (103 mg, 0.275 mmol) in anhydrous toluene (20 mL). Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Substrate Addition: To the catalyst solution, add ethyl (E)-4-(4-hydroxyphenyl)but-2-enoate (1.03 g, 5.0 mmol) followed by tert-butanol (0.47 mL, 5.0 mmol). The alcohol acts as a proton source for the final protonolysis step.

  • Reaction Temperature: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Alkyne Addition: Bubble propyne gas gently through the stirred solution for approximately 30-45 minutes to ensure an excess of the nucleophile is present. Alternatively, a pre-condensed amount of propyne can be added.

  • Reaction Progression: Seal the flask and stir the reaction at -20 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to yield the pure this compound.

Product Characterization and Quality Control

Yield and Spectroscopic Analysis:

The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity. The isolated yield should be calculated based on the starting amount of the α,β-unsaturated ester.

Determination of Enantiomeric Excess (ee):

The enantiomeric excess of the final product is a critical parameter and should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for this class of compounds.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers (e.g., 95:5 or 90:10 n-hexane:isopropanol).[6]

  • Analysis: A small sample of the purified product is dissolved in the mobile phase and injected into the HPLC. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. A racemic sample, prepared using a non-chiral catalyst or by mixing the two enantiomers, should be run to identify the retention times of both enantiomers.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber. 1958, 91 (1), 61–63. (General reference for the development of the Wittig-Horner reaction).
  • Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc. 1961, 83 (7), 1733–1738. (Definitive work on the Horner-Wadsworth-Emmons reaction). URL: [Link]

  • Alexakis, A.; Benhaim, C. Eur. J. Org. Chem. 2002, 2002 (19), 3221-3236. (Review on copper-catalyzed asymmetric conjugate addition). URL: [Link]

  • Li, C.-J.; Trost, B. M. Proc. Natl. Acad. Sci. U.S.A. 2008, 105 (33), 11788-11792. (Overview of copper-catalyzed additions of terminal alkynes). URL: [Link]

  • Feringa, B. L. Acc. Chem. Res. 2000, 33 (6), 346–353. (Seminal work on copper-catalyzed asymmetric conjugate addition). URL: [Link]

  • Phenomenex. Chiral HPLC Separations. (A practical guide to chiral HPLC method development). URL: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. (For a general overview of the HWE reaction mechanism). URL: [Link]

  • Wei, C.; Li, C.-J. J. Am. Chem. Soc. 2002, 124 (20), 5638–5639. (Enantioselective direct-addition of terminal alkynes to imines catalyzed by Copper(I)pybox complex). URL: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. (Provides a general workup procedure). URL: [Link]

Sources

Application Note: Optimized Radioligand Binding Assay for GPR40 (FFAR1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM).[1][2] Activated by medium- to long-chain fatty acids (LCFAs), GPR40 potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic


-cells.[1]

The Challenge: GPR40 binding assays are notoriously difficult due to the physicochemical properties of its ligands. Endogenous ligands (e.g., linoleic acid, docosahexaenoic acid) and synthetic agonists (e.g., TAK-875/Fasiglifam) are highly lipophilic. They exhibit high non-specific binding (NSB) to plasticware and filtration matrices, often masking the specific receptor-ligand interaction.

This protocol details an optimized competition binding assay using [³H]-TAK-875 , a partial agonist with high affinity (


 nM), designed to mitigate lipophilic interference and yield robust 

data.
GPR40 Signaling Pathway

GPR40 couples primarily to the


 family of G-proteins.[3] Ligand binding triggers a cascade resulting in intracellular calcium mobilization, which drives insulin exocytosis.

GPR40_Signaling Ligand Ligand (FA / TAK-875) GPR40 GPR40 (FFAR1) (7-TM Receptor) Ligand->GPR40 Binding Gq Gαq Protein GPR40->Gq Activation PLC PLC-β (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca²⁺ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Exocytosis

Figure 1: Canonical GPR40 signaling pathway leading to insulin secretion.

Critical Experimental Considerations (The "Why")

Before beginning, researchers must address three critical variables to ensure assay validity:

  • BSA as a "Lipid Sink": Fatty acid-free Bovine Serum Albumin (BSA) is mandatory in the assay buffer. Without it, lipophilic ligands will adhere to the microplate walls, reducing the free concentration

    
     significantly below the added concentration.
    
    • Optimization: Use 0.01% to 0.1% BSA . Higher concentrations (>0.1%) may sequester the ligand entirely, stripping it from the receptor and creating false negatives (right-shifted

      
      ).
      
  • Filter Coating: Glass fiber filters (GF/B or GF/C) possess a negative charge that can trap cationic ligands or lipophilic compounds.

    • Optimization: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour. PEI neutralizes the filter charge and blocks non-specific binding sites.

  • Membrane Integrity: GPR40 is sensitive to cholesterol content. Avoid harsh detergents during membrane preparation.

Materials & Reagents

ComponentSpecificationRecommended Source/Notes
Cell Line CHO-K1 or HEK293 stably expressing hGPR40Validated

pmol/mg protein
Radioligand [³H]-TAK-875 (Specific Activity ~40-60 Ci/mmol)Store at -20°C in Ethanol
Cold Ligand Unlabeled TAK-875 (Fasiglifam)Dissolve in 100% DMSO
Assay Buffer 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA (Fatty Acid Free), pH 7.4Prepare fresh on day of assay
Wash Buffer 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4Ice Cold (4°C) . No BSA needed.
Plates 96-well Polypropylene Deep Well platesLow-binding surface prevents ligand loss
Filters GF/C Unifilter platesPre-soaked in 0.3% PEI
Scintillant Microscint-20 or equivalentFor liquid scintillation counting

Experimental Protocols

Protocol A: Membrane Preparation (Differential Centrifugation)

Objective: Isolate plasma membranes enriched with GPR40 while removing nuclei and cytoplasm.

  • Harvest: Detach adherent CHO-hGPR40 cells using enzyme-free dissociation buffer (PBS + 5mM EDTA). Do not use Trypsin, as it may cleave extracellular receptor domains.

  • Lysis: Resuspend cell pellet in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) + Protease Inhibitor Cocktail. Homogenize using a Dounce homogenizer (20 strokes).

  • Clarification: Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet (nuclei/debris).

  • Enrichment: Centrifuge the supernatant at 20,000 x g for 30 minutes at 4°C.

  • Wash: Resuspend the resulting pellet in Assay Buffer (no BSA) and re-centrifuge at 20,000 x g.

  • Storage: Resuspend final pellet in storage buffer (50 mM Tris-HCl, 10% Sucrose). Aliquot, snap-freeze in liquid nitrogen, and store at -80°C.

  • Quantification: Determine protein concentration using a BCA assay. Target concentration for assay: 5–10 µ g/well .

Protocol B: Competition Binding Assay

Objective: Determine the affinity (


) of a test compound by competing against [³H]-TAK-875.
Step-by-Step Workflow:
  • Pre-Soak Filters: Submerge GF/C filter plates in 0.3% PEI solution for minimum 1 hour at 4°C.

  • Plate Setup (Polypropylene Plate):

    • Total Binding (TB): Add 150 µL Assay Buffer.

    • Non-Specific Binding (NSB): Add 150 µL Assay Buffer containing 10 µM unlabeled TAK-875.

    • Test Compounds: Add 150 µL Assay Buffer containing serial dilutions of test compounds.

  • Membrane Addition: Dilute membranes to 0.1 mg/mL in Assay Buffer. Add 50 µL (5 µg) to all wells.

  • Radioligand Addition: Add 50 µL of [³H]-TAK-875 (Final concentration: ~5 nM, close to its

    
    ).
    
    • Final Volume: 250 µL.

  • Equilibrium Incubation:

    • Seal plate.[4]

    • Incubate for 90 minutes at Room Temperature (25°C) .

    • Note: Gentle orbital shaking (200 rpm) is recommended to maintain homogeneity.

  • Harvesting:

    • Place PEI-soaked filter plate on the vacuum manifold (e.g., PerkinElmer Harvester).

    • Apply vacuum and transfer reaction mix to filters.

    • Wash: Rapidly wash filters 3 times with 300 µL Ice-Cold Wash Buffer .

  • Detection:

    • Dry filter plates at 50°C for 30-60 minutes.

    • Add 40 µL Microscint-20 per well.

    • Seal and count on a TopCount or MicroBeta counter (1 min/well).

Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Termination Membrane Membrane Prep (5 µg/well) Plate 96-Well Plate (Polypropylene) Membrane->Plate Ligand [³H]-TAK-875 (5 nM) Ligand->Plate Competitor Test Compound (Serial Dilution) Competitor->Plate Time 90 min @ RT (Equilibrium) Plate->Time Filter GF/C Filter (0.3% PEI Coated) Time->Filter Vacuum Harvest Wash 3x Wash (Ice Cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Data Output

Figure 2: Workflow for Radioligand Competition Binding Assay.

Data Analysis & Validation

Calculation of Specific Binding


Acceptance Criteria: Specific binding should be >70% of Total Binding. If NSB > 30%, re-evaluate filter soaking or BSA quality.
Determination of

Plot specific binding (CPM) against log[Concentration].[5] Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of competitor displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used (5 nM).[5]
    
  • 
    : Dissociation constant of [³H]-TAK-875 (determined previously via Saturation Binding, typically ~10 nM).
    
Reference Values (Validation Check)
CompoundExpected

(nM)
Mode of Action
TAK-8755 - 15Partial Agonist
AMG 83710 - 30Partial Agonist
GW9508~500Agonist
Linoleic Acid> 1000Endogenous Agonist

Troubleshooting Guide

IssueProbable CauseCorrective Action
High NSB (>40%) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI for >1h. Use GF/C filters.[4]
Low Total Counts Ligand sticking to tips/plate.Use Low-Retention tips. Ensure Assay Buffer has 0.1% BSA.
No Displacement Ligand degradation.[³H]-TAK-875 is sensitive to oxidation. Store under Argon/Nitrogen. Check purity.
Inconsistent Replicates Membrane clumping.Briefly sonicate membranes or pass through a 25G needle before adding to the plate.

References

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics.

  • Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids.[6][7] Journal of Biological Chemistry.[6]

  • Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Physicochemical and in Vitro ADME Properties. Journal of Medicinal Chemistry.[6]

  • Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875.[2][8] Diabetes Care.

Sources

Technical Application Note: Optimization of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Scaffolds for GPR40 Agonism

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focused on metabolic disorders. It details the rational design, synthesis, and biological evaluation of GPR40 (FFAR1) agonists derived from the (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid scaffold.

Introduction & Rational Design Strategy

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a validated target for Type 2 Diabetes (T2D). Unlike sulfonylureas, GPR40 agonists potentiate insulin secretion only in the presence of elevated glucose (Glucose-Stimulated Insulin Secretion, GSIS), significantly reducing the risk of hypoglycemia.

The molecule (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid serves as a critical "pharmacophore core" for a class of highly potent agonists, including AMG 837 . This scaffold contains three essential domains required for receptor binding:

  • The Acidic Head (Polar Anchor): The carboxylic acid forms a salt bridge with Arg183 and Arg258 inside the GPR40 binding pocket.

  • The Rigid Linker (Chiral Alkyne): The (3S)-alkynyl chain provides a rigid spacer that orients the aromatic system. The (S)-configuration is critical for bioactivity; the (R)-enantiomer is typically 100-1000x less potent.

  • The Aromatic Tail (Hydrophobic Handle): The 4-hydroxyphenyl group acts as a "diversity handle." The free phenol is not the final drug; it must be ether-linked to a bulky lipophilic group (e.g., biphenyl, phenoxyphenyl) to occupy the deep hydrophobic pocket of the receptor.

SAR Visualization: The "Head-Linker-Tail" Model

GPR40_SAR cluster_0 Base Scaffold: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid Acid Carboxylic Acid (Arg183/Arg258 Interaction) Linker (3S)-Hexynoic Chain (Rigid Spacer & Chirality) Acid->Linker C1-C2 Core Phenyl Ring (Scaffold Core) Linker->Core C3 (Chiral Center) Handle 4-OH Group (Ether Linkage Site) Core->Handle Para Position Tail Lipophilic Tail (Biphenyl/Phenoxy) REQUIRED FOR POTENCY Handle->Tail O-Alkylation

Figure 1: Pharmacophore model of GPR40 agonists. The base scaffold (dashed box) requires derivatization at the 4-OH position to achieve nanomolar potency.

Protocol A: Asymmetric Synthesis of the Core Scaffold

Objective: Synthesize (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid with >98% enantiomeric excess (ee). Methodology: Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to enyne esters. This route is superior to resolution methods as it directly establishes the C3 chiral center.

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: Ethyl (E)-hex-2-en-4-ynoate (Prepared via Wittig reaction of 2-butynal).

  • Nucleophile: 4-Hydroxyphenylboronic acid (Protection as 4-benzyloxyphenylboronic acid is recommended to prevent catalyst poisoning).

  • Catalyst Precursor: [Rh(OH)(cod)]₂ (Hydroxy(cyclooctadiene)rhodium(I) dimer).

  • Chiral Ligand: (S)-BINAP or (S)-SEGPHOS.

  • Solvent: 1,4-Dioxane / Water (10:1).

Step-by-Step Procedure
  • Catalyst Preparation:

    • In a glovebox or under Argon, dissolve [Rh(OH)(cod)]₂ (1.5 mol%) and (S)-BINAP (3.3 mol%) in degassed 1,4-dioxane. Stir at room temperature for 20 minutes to generate the active chiral cationic Rh species.

  • Asymmetric Addition:

    • Add 4-(benzyloxy)phenylboronic acid (1.5 equiv) and Ethyl (E)-hex-2-en-4-ynoate (1.0 equiv) to the catalyst solution.

    • Add water (10% v/v relative to dioxane). Note: Water is essential for the boronic acid transmetallation cycle.

    • Heat the mixture to 60°C for 12 hours.

    • Checkpoint: Monitor by HPLC (Chiralcel OD-H column) to confirm conversion and ee. Target >95% conversion.

  • Workup & Purification:

    • Cool to RT, dilute with ethyl acetate, and wash with brine.

    • Purify via flash chromatography (Hexanes/EtOAc) to isolate Ethyl (3S)-3-(4-benzyloxyphenyl)-4-hexynoic acid .

  • Deprotection & Hydrolysis:

    • Step 4a (Debenzylation): Hydrogenation (H₂, Pd/C) is not suitable due to the alkyne. Use mild Lewis acid deprotection: Treat with BCl₃ or Pentamethylbenzene/TFA at 0°C to remove the benzyl group without reducing the alkyne.

    • Step 4b (Saponification): Treat the ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at RT for 4 hours. Acidify with 1M HCl to pH 3.

    • Final Product: Extract with EtOAc to yield (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid . Recrystallize from Ethanol/Hexane to upgrade ee to >99%.

Protocol B: Derivatization for Potency (Library Generation)

Objective: Convert the core scaffold into a high-potency agonist (EC₅₀ < 50 nM) by attaching a lipophilic tail. Target Structure: AMG 837 Analogues.

Reaction Scheme

The 4-hydroxyl group is alkylated with various benzyl halides. The most potent derivatives typically possess a 4'-(trifluoromethyl)biphenyl-3-yl or 2',6'-dimethyl-4'-alkoxybiphenyl tail.

Procedure
  • Reagents: Dissolve (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (1 equiv) in DMF.

  • Base: Add Cs₂CO₃ (2.5 equiv). Note: Cesium carbonate promotes efficient ether formation and suppresses esterification of the carboxylic acid head.

  • Electrophile: Add the specific benzyl halide (e.g., 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl) (1.1 equiv).

  • Condition: Stir at 50°C for 4-6 hours.

  • Workup: Quench with water, extract with EtOAc. The crude product usually contains the ester-acid mixture if the carboxylic acid was also alkylated.

  • Hydrolysis (if needed): If the carboxylic acid was alkylated (forming an ester), perform a brief LiOH hydrolysis as described in Protocol A, Step 4b.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Biological Validation (GPR40 Functional Assay)

Objective: Quantify the potency (EC₅₀) of the derivatives on GPR40-mediated calcium flux. Platform: FLIPR (Fluorometric Imaging Plate Reader).

Assay Workflow

Assay_Workflow Cells CHO-hGPR40 Cells (Stably Transfected) Seeding Seed in 384-well Black Plates (24h Incubation) Cells->Seeding Dye Load Calcium-Sensitive Dye (Fluo-4 AM or Calcium 6) Seeding->Dye Compound Add Test Compounds (10-point dilution series) Dye->Compound Read Measure Fluorescence (FLIPR) (Ex 488nm / Em 525nm) Compound->Read Analysis Calculate EC50 (Sigmoidal Dose-Response) Read->Analysis

Figure 2: FLIPR Calcium Flux Assay Workflow for GPR40 Agonist Validation.

Detailed Steps
  • Cell Culture: Use CHO-K1 cells stably expressing human GPR40 (hGPR40). Maintain in Ham's F-12 medium with G418 selection.

  • Dye Loading:

    • Remove media and add 20 µL of Calcium 6 Assay Dye (Molecular Devices) in HBSS buffer + 20 mM HEPES + 0.1% BSA (Fatty Acid Free).

    • Critical: Use Fatty Acid Free BSA.[1] Regular BSA contains endogenous lipids that can activate GPR40, causing high background.

    • Incubate for 2 hours at 37°C.

  • Compound Addition:

    • Prepare 1000x stocks of derivatives in DMSO. Dilute to 5x final concentration in assay buffer.

    • Inject compounds using the FLIPR Tetra system.

  • Measurement:

    • Record fluorescence for 180 seconds. GPR40 agonists trigger a rapid, transient calcium spike (Gq-coupled pathway).

  • Data Analysis:

    • Normalize data to % response of a reference agonist (e.g., 10 µM Fasiglifam).

    • Fit curves using a 4-parameter logistic equation to determine EC₅₀.

Safety & ADME Considerations

When developing derivatives of this scaffold, researchers must monitor Lipophilic Ligand Efficiency (LLE) .

  • Hepatotoxicity Risk: First-generation GPR40 agonists (e.g., Fasiglifam) failed in Phase III due to drug-induced liver injury (DILI). This is often linked to high lipophilicity (LogP > 5) and high daily doses.

  • Optimization Goal: Aim for derivatives with LogD (pH 7.4) between 3.0 and 4.0 .

  • Metabolic Stability: The alkyne group is generally metabolically stable, but the benzylic ether position is a site of CYP450 metabolism. Block metabolic soft spots by adding fluorine to the aromatic rings.

References

  • Discovery of AMG 837: Houze, J. B., et al. (2012). "Discovery of AMG 837: A Potent, Orally Bioavailable GPR40 Agonist." Bioorganic & Medicinal Chemistry Letters. Link

  • Mechanistic Insights: Lin, D. C., et al. (2011). "AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents." PLOS ONE. Link

  • Asymmetric Synthesis: Yazaki, R., Kumagai, N., & Shibasaki, M. (2013).[2] "Enantioselective Synthesis of AMG 837 via Iridium-Catalyzed Allylic Alkynylation." Organic Letters. Link

  • GPR40 Clinical Safety: Kaku, K., et al. (2015). "Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes." Diabetes, Obesity and Metabolism. Link

  • Hayashi-Miyaura Reaction: Hayashi, T., & Yamasaki, K. (2007). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Olefins." Chemical Reviews. Link

Sources

Large-scale synthesis of chiral alkynoic acids for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Kilogram-Scale Synthesis of Chiral Alkynoic Acids


- and 

-Alkynoic Acids

Executive Summary & Strategic Overview

The transition of chiral alkynoic acids from medicinal chemistry (milligram scale) to preclinical development (kilogram scale) presents a distinct set of process safety and engineering challenges. These moieties serve as critical "handles" for click chemistry (bio-orthogonal labeling), rigid linkers in PROTACs, and pharmacophores in GPR40 agonists and kinase inhibitors.

Unlike standard carboxylic acids, alkynoic acids introduce high-energy functional groups compatible with only specific catalytic windows. This guide outlines two field-proven routes for scale-up:

  • Biocatalytic Kinetic Resolution (BKR): The preferred route for cost-sensitive, large-scale manufacturing (>5 kg).

  • Auxiliary-Directed Asymmetric Alkylation (Myers’ Alkylation): The preferred route for high-value targets requiring >99% ee and access to non-natural diastereomers.

Route Selection Logic

Before initiating wet chemistry, process chemists must evaluate the substrate against the following decision matrix.

RouteSelection Start Target: Chiral Alkynoic Acid IsRacemic Is Racemic Starting Material Readily Available? Start->IsRacemic Scale Target Scale? IsRacemic->Scale Yes Auxiliary Myers/Evans Auxiliary Route IsRacemic->Auxiliary No (De Novo Synthesis) EnzymeScreen Lipase Screening (CAL-B, PPL) Scale->EnzymeScreen >1 kg (Cost Sensitive) Scale->Auxiliary <1 kg (Time Sensitive) DKR Dynamic Kinetic Resolution (DKR) EnzymeScreen->DKR E > 100 & Racemizable ClassicRes Classical Resolution (Chiral Amines) EnzymeScreen->ClassicRes Poor Enzyme Selectivity

Figure 1: Strategic Decision Tree for Route Selection. Blue indicates start; Yellow indicates screening phase; Green/Red indicate selected manufacturing pathways.

Protocol A: Biocatalytic Kinetic Resolution (BKR)

Objective: Isolation of (S)-2-(prop-2-yn-1-yl)pentanoic acid via enzymatic hydrolysis. Scale: 1.0 kg input. Theoretical Max Yield: 50% (unless DKR is applied).

Mechanistic Insight

Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435) is the industry standard for resolving


-chiral esters. The enzyme preferentially hydrolyzes the (S)-ester (fast reacting) to the acid, leaving the (R)-ester (slow reacting) intact. The presence of the alkyne moiety rarely inhibits CAL-B, unlike transition metal catalysts.
Materials
  • Substrate: Racemic Ethyl 2-(prop-2-yn-1-yl)pentanoate (1.0 kg).

  • Biocatalyst: Novozym 435 (50 g, 5 wt%).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.5).

  • Base: 2.0 M NaOH (for pH stat titration).

Step-by-Step Procedure
  • Emulsification: In a 10 L reactor equipped with an overhead stirrer and pH probe, suspend the racemic ester (1.0 kg) in Phosphate Buffer (5.0 L). Add Triton X-100 (0.1%) if dispersion is poor.

  • Initiation: Add Novozym 435 (50 g). Heat to 30°C.

  • pH-Stat Reaction: As hydrolysis proceeds, the pH will drop. Use an automated dosing pump to add 2.0 M NaOH to maintain pH at 7.5 ± 0.1.

    • Critical Process Parameter (CPP): Do not overshoot pH > 8.0, as spontaneous (racemic) hydrolysis increases.

  • Endpoint Monitoring: Monitor consumption of base. Stop reaction at exactly 50% conversion (approx. 0.5 equivalents of NaOH added). Confirm ee via Chiral HPLC (Chiralpak AD-H).

  • Workup (Separation of Acid and Ester):

    • Filter off the immobilized enzyme (can be recycled 5-10 times).

    • Adjust pH to 9.0. Extract the unreacted (R)-ester with MTBE (3 x 2 L).

    • Acidify the aqueous layer to pH 2.0 with HCl.

    • Extract the product (S)-acid with Ethyl Acetate (3 x 2 L).

  • Purification: Concentrate the Ethyl Acetate layer. The chiral alkynoic acid often crystallizes upon standing or can be purified via short-path distillation.

Table 1: Troubleshooting the Biocatalytic Route

ObservationRoot CauseCorrective Action
Low E-value (<20) Steric bulk of alkyne insufficientSwitch to Pseudomonas cepacia lipase (PS-C) or modify ester group (e.g., trifluoroethyl ester).
Slow Reaction Rate Substrate inhibitionAdd co-solvent (10% DMSO or Toluene) to improve solubility.
Dropping ee Over-conversionStop reaction at 45% conversion rather than 50%.

Protocol B: Myers' Asymmetric Alkylation

Objective: Enantioselective synthesis of


-chiral alkynoic acids with >98% ee.
Scale:  500 g.
Mechanistic Insight

This route utilizes pseudoephedrine as a chiral auxiliary. The propargylation of the enolate is highly diastereoselective due to the solvent-dependent conformation of the enolate-lithium cluster. Unlike enzymatic routes, this provides the product in high yield (>80%) without the 50% limitation of kinetic resolution.

Experimental Workflow

MyersWorkflow Aux (-)-Pseudoephedrine Amide LDA LiCl / LDA -78°C Aux->LDA Enolate Z-Enolate Intermediate LDA->Enolate Alkyne Propargyl Bromide Enolate->Alkyne Hydrolysis Acid/Base Hydrolysis Alkyne->Hydrolysis Product Chiral Alkynoic Acid Hydrolysis->Product Recycle Recovered Auxiliary Hydrolysis->Recycle >90% Recovery

Figure 2: Myers' Alkylation Workflow. Note the recycling loop for the chiral auxiliary, critical for cost management.

Procedure
  • Enolization: To a flame-dried 5 L reactor containing LiCl (25 g, flame dried) and diisopropylamine (1.1 equiv) in THF at -78°C, add n-BuLi (1.05 equiv).

  • Auxiliary Addition: Add the pseudoephedrine amide of the fatty acid precursor (1.0 equiv) in THF. Stir for 1 hour at 0°C, then cool back to -78°C.

  • Alkylation: Add propargyl bromide (1.2 equiv) slowly.

    • Safety Note: Propargyl bromide is a lachrymator and shock-sensitive. Use a 80% solution in toluene.

  • Hydrolysis: Quench with water. Extract the alkylated amide. Reflux in 1:1 Dioxane/H2SO4 (2M) to cleave the auxiliary.

  • Recovery: The pseudoephedrine is recovered by basifying the aqueous phase and extracting with DCM.

Safety & Process Engineering (E-E-A-T)

Scaling up alkynoic acids introduces specific thermal hazards that are negligible on the milligram scale.

Thermal Stability (DSC Analysis)

Terminal alkynes and their salts can exhibit exothermic decomposition.

  • Protocol: Run Differential Scanning Calorimetry (DSC) on all alkyne intermediates before scaling >100 g.

  • Rule of Thumb: If decomposition energy > 800 J/g, the process requires dilution or continuous flow processing to manage heat dissipation.

Heavy Metal Scavenging

If a Sonogashira or Carreira coupling was used upstream (using Pd or Cu), residual metals can chelate to the alkynoic acid, complicating purification.

  • Solution: Use QuadraPure™ TU (Thiourea scavenger) or SiliaMetS® to reduce Pd/Cu levels to <10 ppm.

References

  • Enzymatic Resolution Scale-Up: Pamies, O., & Backvall, J. E. (2002).

    
    -hydroxy esters. Journal of Organic Chemistry. Link
    
  • Myers Alkylation: Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids. Journal of the American Chemical Society.[1][2] Link

  • Safety of Alkynes: Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • Zinc-Mediated Alkynylation: Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.[3] Advanced Synthesis & Catalysis. Link

  • Non-Chromatographic Purification: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

Sources

Application Notes and Protocols for the In Vitro Determination of Anti-Diabetic Potential of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Strategic Approach to In Vitro Anti-Diabetic Drug Discovery

The global rise in diabetes mellitus necessitates the urgent development of novel and effective therapeutic agents. The initial stages of drug discovery are critically dependent on robust and reliable in vitro assays to identify and characterize compounds with anti-diabetic potential. This guide provides a comprehensive overview of key in vitro assays, moving beyond mere procedural steps to elucidate the underlying scientific principles and rationale. As a self-validating system, each protocol herein is designed to ensure data integrity and reproducibility, empowering researchers to make confident decisions in the progression of their lead compounds. In vitro assays serve as an essential primary screening tool, offering a cost-effective and ethical approach to evaluate the anti-diabetic properties of new molecules before advancing to in vivo studies.[1][2][3][4]

Section 1: Targeting Postprandial Hyperglycemia: Inhibition of Carbohydrate-Digesting Enzymes

A primary strategy in managing type 2 diabetes is to control postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal.[5] This can be achieved by inhibiting key enzymes in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[6] By slowing down carbohydrate digestion, the rate of glucose absorption is reduced, leading to a more gradual and manageable increase in blood glucose.[6]

α-Glucosidase Inhibition Assay

Scientific Rationale: α-Glucosidase is an enzyme located in the brush border of the small intestine that hydrolyzes the terminal, non-reducing α-1,4-linked glucose residues of oligosaccharides and disaccharides into glucose.[6] Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby blunting the postprandial glycemic excursion.[5][6] This assay quantifies the ability of a test compound to inhibit α-glucosidase activity, typically by measuring the release of a chromogenic or fluorogenic product from a synthetic substrate.

Workflow for α-Glucosidase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - α-Glucosidase Enzyme - pNPG Substrate - Phosphate Buffer (pH 6.8) - Test Compounds - Acarbose (Positive Control) - Sodium Carbonate (Stop Solution) Plate Prepare 96-Well Plate: - Blank (No Enzyme) - Control (Enzyme + Substrate) - Positive Control (Enzyme + Substrate + Acarbose) - Test Wells (Enzyme + Substrate + Test Compound) Reagents->Plate Preincubation Pre-incubate Enzyme with Test Compound/Acarbose (37°C, 5-10 min) Plate->Preincubation Reaction Add pNPG Substrate to Initiate Reaction (37°C, 20-30 min) Preincubation->Reaction Termination Add Sodium Carbonate to Stop Reaction Reaction->Termination Readout Measure Absorbance at 405 nm Termination->Readout Calculation Calculate % Inhibition Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow of the α-Glucosidase Inhibition Assay.

Detailed Protocol for α-Glucosidase Inhibition Assay

StepProcedureRationale & Key Considerations
1. Reagent Preparation - α-Glucosidase Solution: Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in 50 mM potassium phosphate buffer (pH 6.8). The final concentration in the well should be optimized for a linear reaction rate (typically 0.1-0.2 U/mL).[7] - Substrate Solution: Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in 50 mM potassium phosphate buffer (pH 6.8). - Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition. - Positive Control: Prepare a stock solution of acarbose in phosphate buffer. Acarbose is a known α-glucosidase inhibitor.[6] - Stop Solution: Prepare a 1 M sodium carbonate (Na₂CO₃) solution.
2. Assay Plate Setup (96-well plate) - Blank: 50 µL phosphate buffer + 50 µL pNPG. - Control (100% enzyme activity): 25 µL phosphate buffer + 25 µL α-glucosidase solution + 50 µL pNPG. - Positive Control: 25 µL acarbose solution + 25 µL α-glucosidase solution + 50 µL pNPG. - Test Sample: 25 µL test compound solution + 25 µL α-glucosidase solution + 50 µL pNPG.
3. Pre-incubation Add the enzyme solution to the wells containing the test compounds and positive control. Incubate the plate at 37°C for 5-10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
4. Reaction Initiation Add 50 µL of the pNPG substrate solution to all wells to start the reaction.
5. Incubation Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction in the control wells is in the linear range.
6. Reaction Termination Add 50 µL of 1 M sodium carbonate to each well to stop the reaction. The alkaline pH denatures the enzyme and develops the yellow color of the p-nitrophenol product.
7. Measurement Read the absorbance at 405 nm using a microplate reader.[7]
8. Data Analysis Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100 Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.[8]

Self-Validation System:

  • Positive Control (Acarbose): Demonstrates that the assay can detect inhibition. The IC50 value for acarbose should be within the expected range reported in the literature.

  • Negative Control (Vehicle): The solvent used to dissolve the test compounds (e.g., DMSO) should not significantly inhibit the enzyme at the final concentration used.

  • Blank: Corrects for background absorbance from the substrate and buffer.

α-Amylase Inhibition Assay

Scientific Rationale: Pancreatic α-amylase is the primary enzyme responsible for the hydrolysis of large polysaccharides like starch into smaller oligosaccharides in the small intestine.[6] Inhibiting α-amylase slows the breakdown of dietary starches, leading to a reduced rate of glucose absorption and a lower postprandial glucose spike.[6] This assay measures the ability of a compound to inhibit the enzymatic degradation of starch.

Workflow for α-Amylase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - α-Amylase Enzyme - Starch Solution - Phosphate Buffer (pH 6.9) - Test Compounds - Acarbose (Positive Control) - DNSA Reagent Plate Prepare Test Tubes/Plate: - Blank (No Enzyme) - Control (Enzyme + Starch) - Positive Control (Enzyme + Starch + Acarbose) - Test Wells (Enzyme + Starch + Test Compound) Reagents->Plate Preincubation Pre-incubate Enzyme with Test Compound/Acarbose (37°C, 10 min) Plate->Preincubation Reaction Add Starch Solution to Initiate Reaction (37°C, 20 min) Preincubation->Reaction Termination Add DNSA Reagent and Boil (100°C, 5 min) Reaction->Termination Readout Measure Absorbance at 540 nm Termination->Readout Calculation Calculate % Inhibition Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow of the α-Amylase Inhibition Assay.

Detailed Protocol for α-Amylase Inhibition Assay

StepProcedureRationale & Key Considerations
1. Reagent Preparation - α-Amylase Solution: Prepare a solution of porcine pancreatic α-amylase (e.g., 0.5 mg/mL) in 20 mM sodium phosphate buffer (pH 6.9) containing 6 mM NaCl. The pH and salt concentration mimic the conditions in the small intestine.[9] - Substrate Solution: Prepare a 1% (w/v) soluble starch solution in 20 mM sodium phosphate buffer (pH 6.9). Heat and stir until the starch is fully dissolved. - Test Compounds: Prepare as described for the α-glucosidase assay. - Positive Control: Prepare a stock solution of acarbose in phosphate buffer. Acarbose is also a known inhibitor of α-amylase.[6] - DNSA Reagent: Prepare the 3,5-dinitrosalicylic acid (DNSA) color reagent.
2. Assay Setup In separate tubes, mix 250 µL of the test compound solution (or acarbose/buffer for controls) with 250 µL of the α-amylase solution.
3. Pre-incubation Incubate the tubes at 37°C for 10 minutes.
4. Reaction Initiation Add 250 µL of the starch solution to each tube to start the reaction.
5. Incubation Incubate the reaction mixture at 37°C for 20 minutes.
6. Reaction Termination & Color Development Add 500 µL of DNSA reagent to each tube to stop the reaction. Boil the tubes in a water bath for 5 minutes. The DNSA reagent reacts with the reducing sugars produced by amylase activity to form a colored product.
7. Measurement After cooling to room temperature, add 5 mL of distilled water to each tube and measure the absorbance at 540 nm.
8. Data Analysis Calculate the percentage of inhibition using the same formula as for the α-glucosidase assay. Determine the IC50 value.[8]

Self-Validation System:

  • Positive Control (Acarbose): Confirms the assay's ability to detect α-amylase inhibition.

  • Negative Control (Vehicle): Ensures the solvent does not interfere with the assay.

  • Blank: A blank containing starch and buffer but no enzyme is used to zero the spectrophotometer.

Data Summary for Enzyme Inhibition Assays

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
Acarbose (Positive Control)Expected Value RangeExpected Value Range
Compound XExperimental ValueExperimental Value
Compound YExperimental ValueExperimental Value

Section 2: Enhancing Incretin Action: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Scientific Rationale: Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis.[10] GLP-1 stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. However, the action of GLP-1 is rapidly terminated by the enzyme dipeptidyl peptidase-4 (DPP-4).[10] Inhibiting DPP-4 prolongs the activity of endogenous incretins, leading to improved glycemic control.[10] The DPP-4 inhibition assay measures the ability of a test compound to block the enzymatic activity of DPP-4.

DPP-4 Inhibition and Incretin Effect Pathway

cluster_pathway Incretin Pathway Food Food Intake Gut Gut L-cells Food->Gut GLP1 Active GLP-1 Gut->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor DPP-4 Inhibitor (Test Compound) Inhibitor->DPP4 Inhibits

Caption: Mechanism of DPP-4 inhibitors on the incretin pathway.

Detailed Protocol for DPP-4 Inhibition Assay

StepProcedureRationale & Key Considerations
1. Reagent Preparation - DPP-4 Enzyme: Recombinant human DPP-4. Prepare a working solution in Tris-HCl buffer (e.g., 50 mM, pH 8.0).[11] - Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Prepare a stock solution in DMSO and dilute to the final working concentration in Tris-HCl buffer. - Test Compounds: Prepare as previously described. - Positive Control: Sitagliptin or another known DPP-4 inhibitor. Prepare a stock solution and serial dilutions.[12] - Assay Buffer: 50 mM Tris-HCl, pH 8.0.
2. Assay Plate Setup (96-well black plate) - Blank (No Enzyme): 25 µL buffer + 25 µL buffer + 50 µL substrate. - Control (100% enzyme activity): 25 µL buffer + 25 µL DPP-4 enzyme + 50 µL substrate. - Positive Control: 25 µL Sitagliptin + 25 µL DPP-4 enzyme + 50 µL substrate. - Test Sample: 25 µL test compound + 25 µL DPP-4 enzyme + 50 µL substrate.
3. Pre-incubation Add the DPP-4 enzyme to the wells containing the test compounds and positive control. Incubate at 37°C for 10 minutes.[11]
4. Reaction Initiation Add 50 µL of the Gly-Pro-AMC substrate to all wells.
5. Incubation Incubate the plate at 37°C for 30 minutes, protected from light.[11]
6. Measurement Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[11]
7. Data Analysis Calculate the percentage of inhibition using the fluorescence units (RFU) in the same formula as for the absorbance-based assays. Determine the IC50 value.

Self-Validation System:

  • Positive Control (Sitagliptin): Validates the assay's sensitivity to known DPP-4 inhibitors.

  • Negative Control (Vehicle): Confirms the solvent does not affect enzyme activity.

  • Blank: Corrects for background fluorescence of the substrate and buffer.

Data Summary for DPP-4 Inhibition Assay

CompoundDPP-4 IC50 (µM)
Sitagliptin (Positive Control)Expected Value Range
Compound ZExperimental Value

Section 3: Cell-Based Assays: Assessing Cellular Glucose Uptake

While enzyme inhibition assays are valuable for target-based screening, cell-based assays provide a more physiologically relevant system to assess the overall effect of a compound on glucose metabolism.[1][13]

Glucose Uptake Assay in 3T3-L1 Adipocytes

Scientific Rationale: 3T3-L1 pre-adipocytes can be differentiated into mature adipocytes, which are a primary site of insulin-stimulated glucose uptake.[14] This cell line is a well-established model for studying the molecular mechanisms of insulin action and identifying compounds that can enhance glucose transport into cells, a key process in lowering blood glucose.[1][14] This assay commonly uses a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters but not fully metabolized, leading to its accumulation inside the cell.[15] The intracellular fluorescence is proportional to the rate of glucose uptake.[15]

Insulin and AMPK Signaling Pathways for Glucose Uptake

cluster_insulin Insulin-Dependent Pathway cluster_ampk Insulin-Independent Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Metformin Metformin/ Compound LKB1 LKB1 Metformin->LKB1 AMPK AMPK LKB1->AMPK AMPK->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Key signaling pathways regulating GLUT4 translocation and glucose uptake.

Detailed Protocol for 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

StepProcedureRationale & Key Considerations
1. Cell Culture & Differentiation Culture 3T3-L1 pre-adipocytes to confluence. Induce differentiation using a standard cocktail (e.g., dexamethasone, IBMX, and insulin). Allow 8-12 days for full differentiation into mature adipocytes, characterized by the accumulation of lipid droplets.
2. Serum Starvation Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM. This reduces basal glucose uptake and sensitizes the cells to insulin or other stimuli.
3. Treatment Treat the cells with test compounds, a positive control (e.g., insulin or metformin), or vehicle control in Krebs-Ringer-HEPES (KRH) buffer for a specified time (e.g., 30 minutes).
4. Glucose Uptake Add 2-NBDG to a final concentration of 50-100 µM and incubate for 15-30 minutes at 37°C.[16]
5. Wash Stop the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
6. Measurement Lyse the cells and measure the intracellular fluorescence in a microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, analyze cells by flow cytometry.[16]
7. Data Analysis Normalize the fluorescence signal to the protein concentration in each well. Express the results as a fold change relative to the untreated control.

Self-Validation System:

  • Positive Control (Insulin/Metformin): A significant increase in glucose uptake upon insulin or metformin treatment confirms that the cells are responsive and the assay is working correctly.[17]

  • Negative Control (Vehicle): Establishes the basal level of glucose uptake.

  • Inhibitor Control (e.g., Phloretin): Phloretin is a known glucose transporter inhibitor and can be used to confirm that the measured 2-NBDG uptake is transporter-mediated.[16]

Data Summary for Glucose Uptake Assay

TreatmentFold Increase in Glucose Uptake (Mean ± SD)
Vehicle Control1.0
Insulin (100 nM)Expected Value > 2.0
Metformin (2 mM)Expected Value > 1.5
Compound A (10 µM)Experimental Value

Conclusion: An Integrated Approach to Early-Stage Diabetes Research

The in vitro assays detailed in this guide represent a powerful and strategic platform for the initial screening and characterization of novel anti-diabetic compounds. By employing a multi-faceted approach that targets different mechanisms of action—from inhibiting carbohydrate digestion to enhancing cellular glucose uptake—researchers can build a comprehensive profile of their lead candidates. The emphasis on understanding the scientific rationale behind each protocol and incorporating a self-validating system of controls is paramount for generating reliable and translatable data. These foundational in vitro studies are indispensable for making informed decisions and paving the way for subsequent pre-clinical and clinical development.

References

  • Assay Genie. 2-NBDG Glucose Uptake Assay Kit (Cell-Based) (#BN00906). Retrieved from [Link]

  • Shapiro, A. B. (2016, March 16). How to determine inhibition mechanism of alpha glucosidase inhibitors? ResearchGate. Retrieved from [Link]

  • Poodat, M., et al. (2019). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Thai Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2023, April 28). In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org. Retrieved from [Link]

  • Bhatt, H. (2014, February 25). What is the apropriate protocol to measure glucose uptake in 3T3-L1 cells and L6 cells using 2-NBDG? ResearchGate. Retrieved from [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2017). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Molecules, 22(2), 259.
  • Mackenzie, R. W. A., & Elliott, B. T. (2014). Simplified diagram of insulin signalling pathways thought to regulate glucose uptake (muscle and adipose tissue), gluconeogenesis (liver), protein synthesis and cell growth (general). ResearchGate. Retrieved from [Link]

  • Clark, J., & Stewart, J. J. P. (2025, July 12). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 31(7), 185.
  • Rather, S. A., et al. (2022). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Molecules, 27(23), 8359.
  • Armanet, M., et al. (2013). Diagram of insulin secretion from pancreatic β cells. (a) Cellular representation of an insulin-release process; (b) Graphical display of the biphasic insulin secretion. ResearchGate. Retrieved from [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: an overview. The Indian journal of medical research, 125(3), 451–472.
  • Shapiro, A. B. (2015, November 16). Why do we use 2 different buffer for alpha-amylase and alpha-glucosidase inhibition assays? ResearchGate. Retrieved from [Link]

  • Sakamoto, K. (2009). LKB1 and AMPK and the regulation of skeletal muscle metabolism. The Journal of physiology, 587(Pt 1), 73–82.
  • Lordan, S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC complementary medicine and therapies, 21(1), 10.
  • L-K, T., & L-K, T. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • O'Malley, J. (2015). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. Retrieved from [Link]

  • Khan, I., et al. (2021). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... ResearchGate. Retrieved from [Link]

  • Rather, S. A., et al. (2025, December 2). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. MDPI. Retrieved from [Link]

  • Shackelford, D. B., & Shaw, R. J. (2009). The LKB1-AMPK pathway: metabolism and growth control in tumour suppression.
  • Fridlyand, L. E., & Philipson, L. H. (2010). A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell. American journal of physiology. Endocrinology and metabolism, 299(4), E567–E583.
  • Wikipedia. (2024). Beta cell. In Wikipedia. Retrieved from [Link]

  • Nielsen, A. D., et al. (2000). Determinants of α-amylase pH–activity profiles. Protein Engineering, Design and Selection, 13(8), 563–567.
  • Antibodies.com. (2020, April 15). Insulin Signaling Pathway. Retrieved from [Link]

  • Edward, J. (2025, August 7). (PDF) An in Vitro investigation into the Mechanism of Anti-Diabetic activity of selected Medicinal Plants. ResearchGate. Retrieved from [Link]

  • Lazzara, F., et al. (2022). In Vitro Models of Diabetes: Focus on Diabetic Retinopathy. International journal of molecular sciences, 23(19), 11956.
  • Viollet, B., et al. (2009). Targeted therapies of the LKB1/AMPK pathway for the treatment of insulin resistance. Biochimie, 91(7), 819–830.
  • Shapiro, A. B. (2023, April 24). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in nutrition, 9, 888331.
  • Dojindo Molecular Technologies. Glucose Uptake Assay Kit-Red. Retrieved from [Link]

  • Catalyst University. (2019, April 19). The Mechanism of Insulin Release by Pancreatic β-cells [Video]. YouTube. Retrieved from [Link]

  • Greca, A. (2000). Usage Recommendations for α-Amylases: Maximizing Enzyme Activity while Minimizing Enzyme-Artifact Binding Residues. The Book and Paper Group Annual, 19.
  • Deshmukh, R. (2016). Role of AMPK in glucose uptake and insulin sensitivity. ResearchGate. Retrieved from [Link]

  • Srinivasan, S., et al. (2005). A brief review of in vitro models of diabetic neuropathy. International journal of diabetes in developing countries, 25(4), 93.
  • George, B., et al. (2021). In Vitro Antidiabetic Activity Affecting Glucose Uptake in HepG2 Cells Following Their Exposure to Extracts of Lauridia tetragona (L.f.) R.H. Archer. Molecules, 26(21), 6617.
  • Efremenko, E., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International journal of molecular sciences, 22(16), 8963.
  • Newsholme, P., et al. (2014). Schematic diagram of insulin secretion in beta-cells stimulated by glucose and amino acids. ResearchGate. Retrieved from [Link]

  • Feng, T., et al. (2015). Role of the LKB1/AMPK pathway in tumor invasion and metastasis of cancer cells (Review). Oncology reports, 34(6), 2795–2802.
  • Reddy, N. V. L. S., et al. (2024, February 28). IN VITRO SCREENING METHODS FOR ANTI DIABETIC ACTIVITY: A COMPREHENSIVE REVIEW. ISAR Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Butterworth, P. J. (2019, September 25). Does phosphate buffer sequester the amylase activity during assay? ResearchGate. Retrieved from [Link]

  • Tham, T. C., et al. (2018). Dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucagon-like peptide (GLP-1) secretion in arsenically safe pigmented red rice (Oryza sativa L.) and its product. Journal of food science and technology, 55(11), 4554–4562.
  • Creative Diagnostics. Insulin Signaling Pathway. Retrieved from [Link]

Sources

Navigating the Steric Maze: A Guide to the Esterification of Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the formation of an ester bond is a cornerstone of molecular construction. However, when steric hindrance encumbers the carboxylic acid, this seemingly straightforward transformation can become a significant synthetic roadblock. Bulky substituents alpha to the carboxyl group can effectively shield the electrophilic carbon from nucleophilic attack by an alcohol, dramatically reducing reaction rates and yields of traditional esterification methods. This guide provides an in-depth exploration of advanced and reliable techniques to overcome these steric challenges, offering detailed protocols and the rationale behind their application.

The Challenge of Steric Hindrance in Esterification

The classical Fischer-Speier esterification, relying on acid catalysis and an excess of alcohol, often fails or provides dismal yields when applied to sterically hindered carboxylic acids.[1] The tetrahedral intermediate, a key step in the reaction mechanism, becomes energetically unfavorable due to steric clash, impeding the progress of the reaction. To successfully forge an ester linkage in these challenging systems, chemists have developed a powerful arsenal of alternative strategies that either enhance the electrophilicity of the carboxylic acid or activate the alcohol for nucleophilic attack.

I. Activating the Carboxyl Group: Enhancing Electrophilicity

A primary strategy to overcome steric hindrance is to convert the carboxylic acid into a more reactive intermediate, thereby increasing its susceptibility to nucleophilic attack by the alcohol.

A. The Acid Chloride Route: A Robust and Classical Approach

One of the most dependable methods for esterifying hindered carboxylic acids is through the formation of an acid chloride intermediate.[2] By replacing the hydroxyl group with a highly effective leaving group (chloride), the carbonyl carbon becomes significantly more electrophilic.

Causality of Experimental Choices: The use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) efficiently converts the carboxylic acid to the corresponding acid chloride. A mild base, such as pyridine or triethylamine, is often included to neutralize the HCl byproduct, preventing potential side reactions with acid-sensitive functional groups. The subsequent reaction with the alcohol, even a sterically hindered one, proceeds under milder conditions and is generally irreversible, driving the reaction to completion.[3]

Experimental Protocol: Esterification of 2,4,6-Trimethylbenzoic Acid via its Acid Chloride

Materials:

  • 2,4,6-Trimethylbenzoic acid (Mesitoic acid)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Neopentyl alcohol

  • Anhydrous workup and purification reagents

Procedure:

  • Acid Chloride Formation:

    • To a solution of 2,4,6-trimethylbenzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (CO₂ and CO).

    • Once the reaction is complete (cessation of gas evolution and/or TLC analysis), remove the excess oxalyl chloride and solvent under reduced pressure.

  • Esterification:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, prepare a solution of neopentyl alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the alcohol/pyridine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Perform a standard aqueous workup, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

B. Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates with acid-sensitive functional groups.[4] This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][5]

Mechanistic Insight: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, attacking the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is a superior acylating agent and readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the highly stable dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.

Caption: Steglich Esterification Workflow.

Experimental Protocol: Steglich Esterification of Pivalic Acid with Benzyl Alcohol

Materials:

  • Pivalic acid

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a solution of pivalic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

C. Yamaguchi Esterification: Superior for Macrolactonization and Hindered Systems

For particularly challenging sterically hindered substrates, including the formation of macrocyclic esters (macrolactonization), the Yamaguchi esterification offers a highly effective solution.[6] This method involves the initial formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine.[7][8] The subsequent addition of the alcohol and a stoichiometric amount of DMAP leads to the formation of the ester.[7][8]

Why it Works for Hindered Systems: The formation of the mixed anhydride significantly activates the carboxylic acid. The subsequent DMAP-mediated acylation proceeds through a highly reactive acylpyridinium intermediate, which is less sensitive to steric hindrance around the alcohol. In the context of macrolactonization, the reaction is often performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

Caption: Yamaguchi Esterification Pathway.

Experimental Protocol: Yamaguchi Esterification of a Hindered Hydroxy Acid

Materials:

  • Hindered ω-hydroxycarboxylic acid

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene

  • Standard workup and purification reagents

Procedure:

  • Mixed Anhydride Formation:

    • To a solution of the hindered ω-hydroxycarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for 1-2 hours at room temperature.

  • Macrolactonization:

    • In a separate flask, prepare a solution of DMAP (3.0 eq) in a large volume of anhydrous toluene (to achieve high dilution, e.g., 0.005 M).

    • Heat the DMAP solution to reflux.

    • Slowly add the mixed anhydride solution to the refluxing DMAP solution via a syringe pump over several hours.

    • After the addition is complete, continue to reflux for an additional 1-2 hours.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude macrolactone by column chromatography on silica gel.

II. Activating the Alcohol: The Mitsunobu Reaction

An alternative and elegant strategy is to activate the alcohol, making it a better nucleophile to attack the carboxylate. The Mitsunobu reaction is the preeminent method in this category.[9] It allows for the condensation of a carboxylic acid with a primary or secondary alcohol under mild, neutral conditions, proceeding with a complete inversion of stereochemistry at the alcohol's chiral center.[9]

The Mechanism of Inversion: The reaction is initiated by the formation of a betaine from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then deprotonates the carboxylic acid to form a carboxylate anion and protonates the alcohol, which is then attacked by the phosphine to form an alkoxyphosphonium salt. The carboxylate anion then acts as the nucleophile, displacing the triphenylphosphine oxide in an Sₙ2 fashion, resulting in the formation of the ester with inverted stereochemistry.

Experimental Protocol: Mitsunobu Esterification of Menthol with Benzoic Acid

Materials:

  • (-)-Menthol

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of (-)-menthol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

III. Other Notable Methods for Hindered Systems

A. Diazomethane and its Analogs

For the synthesis of methyl esters, diazomethane (CH₂N₂) and its safer, more stable analog, trimethylsilyldiazomethane (TMS-diazomethane), are exceptionally efficient reagents.[10] The reaction proceeds rapidly under mild conditions and is tolerant of a wide range of functional groups.

Mechanism in Brief: The carboxylic acid protonates the diazomethane or TMS-diazomethane, forming a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas to form the methyl ester.[10]

Experimental Protocol: Methyl Esterification using TMS-Diazomethane

Materials:

  • Hindered carboxylic acid

  • Trimethylsilyldiazomethane (solution in hexanes or diethyl ether)

  • Methanol

  • Anhydrous solvent (e.g., a mixture of toluene and methanol)

Procedure:

  • Dissolve the hindered carboxylic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C.

  • Slowly add a solution of trimethylsilyldiazomethane (1.1-1.2 eq) dropwise. Gas evolution (N₂) will be observed.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the yellow color of the TMS-diazomethane persists.

  • Quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure to afford the crude methyl ester, which can be purified by column chromatography if necessary.

B. Macrolactonization via Keck and Shiina Protocols

In addition to the Yamaguchi esterification, the Keck and Shiina macrolactonization methods are also highly effective for the synthesis of large-ring lactones from hindered hydroxy acids.

  • Keck Macrolactonization: This method is a modification of the Steglich esterification specifically for macrolactonization. It utilizes DCC, a catalytic amount of DMAP, and often a proton source like DMAP·HCl to suppress side reactions.[11]

  • Shiina Macrolactonization: This powerful technique employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating and activating agent in the presence of a nucleophilic catalyst (e.g., DMAP) or a Lewis acid catalyst.[12][13] The reaction proceeds through a mixed anhydride intermediate.[12][13]

Comparative Analysis of Esterification Techniques for Hindered Carboxylic Acids

MethodActivating Agent(s)Key FeaturesTypical ConditionsAdvantagesLimitations
Acid Chloride SOCl₂, (COCl)₂Formation of a highly reactive acid chloride intermediate.0 °C to refluxHigh yields, irreversible.[3]Requires an extra step, harsh reagents, not suitable for acid-sensitive substrates.
Steglich DCC or EDC, DMAP (cat.)Mild, neutral conditions.0 °C to room temp.Good for acid-sensitive substrates, forms t-butyl esters.[14]DCC can be an allergen, DCU byproduct can be difficult to remove.
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAPExcellent for highly hindered systems and macrolactonization.Room temp. to refluxHigh yields, good for complex molecules.[7][8]Reagents are relatively expensive.
Mitsunobu PPh₃, DEAD or DIADInversion of stereochemistry at the alcohol center.0 °C to room temp.Mild conditions, stereospecific.[9]Byproducts can be difficult to separate, not suitable for acidic protons elsewhere in the molecule.
TMS-Diazomethane (CH₃)₃SiCHN₂Specific for methyl esters.0 °C to room temp.High yields, very mild, clean reaction.[10]Reagent is toxic and must be handled with care.

Conclusion: Selecting the Optimal Strategy

The successful esterification of a sterically hindered carboxylic acid hinges on the judicious selection of the appropriate synthetic method. For robust, non-sensitive substrates where high reactivity is paramount, the acid chloride route remains a go-to strategy. When mild conditions are essential to preserve sensitive functional groups, the Steglich esterification provides an excellent alternative. For the most challenging hindered systems and for the construction of macrocycles, the Yamaguchi esterification often proves to be the most reliable and highest-yielding approach. The Mitsunobu reaction offers a unique and powerful tool for inverting stereocenters while forming an ester bond. Finally, for the specific and efficient synthesis of methyl esters, TMS-diazomethane is an unparalleled reagent. By understanding the mechanisms, advantages, and limitations of each of these powerful techniques, researchers can confidently navigate the steric challenges posed by hindered carboxylic acids and successfully achieve their synthetic goals.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17 (7), 522–524.
  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bull. Chem. Soc. Jpn.1979, 52 (7), 1989–1993.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
  • Hashimoto, N.; Aoyama, T.; Shioiri, T. A new method for the synthesis of carboxylic esters. Chem. Pharm. Bull.1981, 29 (5), 1475-1478.
  • Boden, E. P.; Keck, G. E. Proton-transfer steps in Steglich esterification: a new hypothesis. J. Org. Chem.1985, 50 (13), 2394–2395.
  • Shiina, I.; Kubota, M.; Oshiumi, H.; Hashizume, M. An effective macrolactonization of ω-hydroxycarboxylic acids using 2-methyl-6-nitrobenzoic anhydride (MNBA). J. Org. Chem.2004, 69 (6), 1822–1830.
  • Organic Syntheses, Coll. Vol. 3, p.490 (1955); Vol. 28, p.62 (1948).
  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Wikipedia. Shiina macrolactonization. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem., 2021, 23, 6185-6194.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Front. Chem., 2024, 12, 1477764.
  • Modern Macrolactonization Techniques. Synthesis2024, 56 (05), 714-732.
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Org. Synth.1981, 60, 63.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Chemistry Stack Exchange. Routes of formation of esters with highest yield. [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. [Link]

  • Wikipedia. Yamaguchi esterification. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022, 27(19), 6541.
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. [Link]

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane - A "Little" Mass Spec and Sailing. [Link]

  • A Novel and Efficient Macrolactonization of ??-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). - ResearchGate. [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. R. Soc. Open Sci.2018, 5(2), 171825.

Sources

Application Note: Precision In Vivo Profiling of Novel GPR40 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: From Mechanistic Validation to De-Risking Hepatotoxicity

Abstract

The G-protein-coupled receptor 40 (GPR40), or Free Fatty Acid Receptor 1 (FFAR1), remains a high-value target for Type 2 Diabetes (T2D) due to its ability to potentiate glucose-stimulated insulin secretion (GSIS) with minimal hypoglycemia risk.[1] However, the withdrawal of Fasiglifam (TAK-875) in Phase III due to drug-induced liver injury (DILI) has fundamentally altered the development landscape.

This guide outlines a rigorous experimental framework for testing novel GPR40 agonists. It moves beyond simple efficacy readouts to integrate safety biomarkers and biased signaling validation early in the in vivo phase.

Part 1: Mechanistic Rationale & Pre-Clinical Strategy

The Signaling Dichotomy

GPR40 signaling is not monolithic.[2] Endogenous ligands (long-chain fatty acids) trigger dual pathways. To differentiate a novel agonist, you must understand its bias factor:

  • G

    
    q/11 Pathway (Canonical):  Drives Calcium mobilization and insulin exocytosis.
    
  • 
    -Arrestin Pathway:  Associated with receptor internalization and potentially distinct metabolic effects.
    

Critical Insight: While TAK-875 was a potent Gq agonist, it was also a "super-agonist" for


-arrestin recruitment. However, its hepatotoxicity is now largely attributed to the inhibition of bile salt transporters (BSEP, NTCP) and mitochondrial stress, rather than on-target GPR40 signaling. Therefore, in vivo efficacy must be paired with liver safety markers.
Pathway Visualization

The following diagram illustrates the GPR40 signaling cascade in the pancreatic


-cell.

GPR40_Signaling cluster_Gq Canonical Pathway (Efficacy) cluster_Safety Safety Checkpoints (Liver) Agonist Novel GPR40 Agonist GPR40 GPR40 (FFAR1) (Membrane) Agonist->GPR40 Transporters Bile Salt Transporters (BSEP / NTCP) Agonist->Transporters Potential Inhibition (Toxicity Risk) Mito Mitochondrial Respiration Agonist->Mito Off-Target Stress Gq Gαq/11 GPR40->Gq PLC PLC Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ IP3->Ca Mobilization Insulin Insulin Granule Exocytosis Ca->Insulin GSIS

Caption: GPR40 activation drives insulin via Gq-Ca2+ flux. Red dotted lines indicate critical safety checkpoints (transporter inhibition) responsible for historical DILI failures.

Part 2: Animal Model Selection

Choosing the wrong model can mask efficacy or exaggerate toxicity.

ModelPhenotypeUtility for GPR40Recommendation
C57BL/6J Lean, Normal Glucose TolerancePK/PD & Safety: Use for initial bioavailability and acute toxicity. Not suitable for efficacy as they clear glucose too efficiently.Control Group
DIO (Diet-Induced Obese) Insulin Resistant, HyperinsulinemicEarly Efficacy: Mimics human "pre-diabetes." Good for testing if agonist can overcome resistance.Primary Screen
db/db (Lepr-/-) Severe T2D, Beta-cell failureGold Standard: Models frank diabetes. GPR40 agonists must show efficacy here to be viable.Validation
Zucker Diabetic Fatty (ZDF) Rat Progressive Beta-cell failureChronic Studies: Excellent for long-term durability studies (28+ days).Secondary

Part 3: The Protocol – Acute Oral Glucose Tolerance Test (OGTT)

Objective: Assess the ability of the agonist to potentiate insulin secretion only in the presence of hyperglycemia (GSIS).

Field-Proven Insight: Do NOT fast db/db or diabetic mice overnight (16h). This induces a catabolic state, depletes liver glycogen, and causes stress-induced hyperglycemia, rendering the data noisy. Use a 6-hour morning fast .

Experimental Workflow

OGTT_Workflow Acclimation Acclimation (1 Week) Fast Morning Fast (07:00 - 13:00) Acclimation->Fast Baseline Baseline Bleed (-30 min) Fast->Baseline Dosing Drug Dosing (T-max dependent) Baseline->Dosing Challenge Glucose Load (2 g/kg PO) Dosing->Challenge Sampling Serial Sampling (0, 15, 30, 60, 120 min) Challenge->Sampling

Caption: Optimized 6-hour fasting workflow to maintain metabolic stability in diabetic models.

Detailed Methodology

Step 1: Preparation (Day 0)

  • Grouping: Randomize mice (n=8-10/group) based on body weight and fasting blood glucose (FBG) to ensure equal baselines.

  • Acclimation: Handle mice daily for 3 days prior to reduce stress-induced glucose spikes.

Step 2: The Fast (Day 1)

  • Time: Remove food at 07:00. Keep water available.

  • Duration: 6 hours.

  • Bedding: Transfer to clean cages to prevent coprophagy (eating feces), which can alter glucose levels.

Step 3: Baseline & Compound Dosing (T = -60 to -30 min)

  • Bleed 1 (t=-30): Collect 5 µL via tail snip for baseline glucose (glucometer) and 20 µL for insulin (ELISA).

  • Dosing: Administer Vehicle or Agonist via oral gavage (PO).

    • Note: Timing depends on the PK (

      
      ) of your compound. If 
      
      
      
      is 30 min, dose 30 min before glucose.

Step 4: The Glucose Challenge (T = 0)

  • Load: Administer D-Glucose (2 g/kg body weight) via oral gavage.

  • Tip: Use a 20% glucose solution.[3] For a 30g mouse, this is ~300 µL.

Step 5: Serial Sampling

  • Timepoints: 15, 30, 60, and 120 minutes post-glucose.[4][5][6]

  • Readout: Glucose (all points) and Insulin (0, 15, 30 min are critical for GPR40).

  • Volume limit: Do not exceed 10% of total blood volume over 2 weeks. Use micro-capillary tubes.

Data Analysis & Interpretation

Calculate the Glucose AUC


  (Area Under the Curve) and Insulinogenic Index .


  • Success Criteria: Significant reduction in Glucose AUC and increase in Insulinogenic Index compared to vehicle.

  • Hypoglycemia Check: If glucose drops below 70 mg/dL at any point, the compound may be "locking" the receptor (non-glucose dependent), which is a safety flag.

Part 4: Safety Assessment (The "Fasiglifam Screen")

Because GPR40 agonists have a history of liver toxicity, efficacy data is worthless without safety context.

In Vivo Biomarkers (Terminal Bleed)

At the end of the study (or in a satellite satellite group), measure:

  • ALT/AST: Standard liver injury markers.

  • Total Bile Acids (TBA): Critical. TAK-875 caused TBA accumulation due to BSEP inhibition. Elevated TBA is an early warning of transporter interference.

  • Total Bilirubin: Marker of cholestasis.

Histopathology
  • Liver: H&E staining to look for microvesicular steatosis (indicative of mitochondrial toxicity) or necrosis.

References

  • Mechanism of GPR40 & Insulin Secretion

    • Title: G protein-coupled receptor 40 (GPR40)
    • Source: Diabetologia (via NIH/PMC)
    • URL:[Link]

  • Fasiglifam (TAK-875)

    • Title: Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury.
    • Source: Toxicological Sciences
    • URL:[Link]

  • Biased Signaling (Gq vs Beta-Arrestin)

    • Title: Beta-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1.[7][8][9]

    • Source: Journal of Biological Chemistry (JBC)
    • URL:[Link]

  • Optimized OGTT Protocols for Mice

    • Title: Guidelines and Considerations for Metabolic Tolerance Tests in Mice.
    • Source: Diabetes, Metabolic Syndrome and Obesity (via NIH/PMC)
    • URL:[Link]

  • Standard OGTT Methodology

    • Title: Oral Glucose Tolerance Test in Mouse.[3][5][10]

    • Source: Protocols.io[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for alkyne synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic workflows. Here, we address common side reactions in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

Section 1: The Challenge of Homocoupling in Cross-Coupling Reactions

One of the most frequent issues in popular cross-coupling reactions designed to generate arylalkynes or conjugated enynes is the undesired formation of a symmetrical diyne byproduct. This side reaction, known as Glaser coupling or homocoupling, consumes the often-valuable terminal alkyne starting material and complicates purification.[1][2]

Q1: I'm performing a Sonogashira coupling and my analysis (TLC, LC-MS) shows a significant byproduct with roughly double the mass of my starting alkyne. What is this, and how can I prevent it?

A: This byproduct is almost certainly the homocoupled diyne, resulting from a Glaser-type side reaction. In the Sonogashira reaction, a copper(I) co-catalyst is typically used. If this copper acetylide intermediate is exposed to an oxidant (like oxygen from air), it can couple with itself instead of undergoing the desired cross-coupling with the palladium-activated aryl/vinyl halide.[1] This significantly reduces the efficiency of your primary reaction.[1]

The mechanism involves the oxidation of the Cu(I) acetylide to a Cu(II) species, which then reacts with another molecule of the Cu(I) acetylide to form the diyne and regenerate Cu(I).

Troubleshooting Flowchart: Minimizing Glaser Homocoupling

start High Homocoupling Observed atm Ensure Strict Anaerobic Conditions start->atm reagents Optimize Reagents & Addition start->reagents conditions Modify Reaction Conditions start->conditions degas Degas Solvents (e.g., N2/Ar sparging) atm->degas inert Use Schlenk line or Glovebox atm->inert slow_add Slowly add alkyne via syringe pump reagents->slow_add base Use excess amine base (e.g., Et3N, DIPEA) reagents->base reducing Add a reducing agent (e.g., trace H2) conditions->reducing temp Lower reaction temperature conditions->temp cu_free Consider Copper-Free Conditions conditions->cu_free

Caption: A decision-making workflow for troubleshooting Glaser homocoupling.

Table 1: Summary of Strategies to Mitigate Alkyne Homocoupling

StrategyPrincipleKey Considerations
Inert Atmosphere Prevents oxidation of the Cu(I) acetylide intermediate by atmospheric oxygen, which is a key step in the Glaser coupling mechanism.[1]Requires proper degassing of solvents and use of Schlenk line techniques or a glovebox.
Slow Alkyne Addition Maintains a low concentration of the alkyne and its copper acetylide, favoring the cross-coupling pathway over the second-order homocoupling reaction.[2]A syringe pump is ideal for precise control over the addition rate.
Use of Reducing Agents Adding a reducing agent, such as through an atmosphere of diluted hydrogen gas, can diminish homocoupling to minimal levels.[3] Another approach is to add excess reducing agents after the reaction to prevent oxidation of the Cu(I) catalyst during workup.[4]The choice of reducing agent must be compatible with other functional groups in the molecule.
Low Temperature Workup For reactions like ATRP that use alkyne-functional initiators, Glaser coupling can occur during post-reaction workup when exposed to air.[5][4][6] Maintaining a low temperature (e.g., below -28 °C) before air exposure and during catalyst removal can prevent this.[5]This is particularly critical in polymer synthesis where product functionality is paramount.
Copper-Free Conditions Eliminates the primary catalyst for the homocoupling side reaction.[7]May require higher catalyst loading, different ligands, or harsher conditions. Note that some "copper-free" systems may still be promoted by trace copper impurities in palladium salts.[7]
Protocol: Establishing an Inert Atmosphere for Alkyne Coupling
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas (Nitrogen or Argon).

  • Solvent Degassing: Sparge the reaction solvent(s) with your chosen inert gas for at least 30-60 minutes to remove dissolved oxygen. Alternatively, use the freeze-pump-thaw method (3 cycles) for more rigorous degassing.

  • Reagent Assembly: Assemble the reaction apparatus under a positive pressure of inert gas. Add the palladium catalyst, copper co-catalyst (if used), and aryl/vinyl halide to the flask.

  • Solvent Addition: Add the degassed solvent via cannula or a gas-tight syringe.

  • Amine and Alkyne Addition: Add the amine base (e.g., triethylamine), which should also be degassed. The terminal alkyne, also degassed, is then added, often dropwise or via syringe pump as per the optimization strategy.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.

Section 2: Controlling Selectivity in Alkyne Transformations

Alkynes are versatile functional groups that can be transformed into alkenes, alkanes, ketones, or aldehydes.[8][9] However, this versatility can lead to side reactions if the conditions are not carefully controlled.

Q2: I am trying to reduce an internal alkyne to a cis-alkene using catalytic hydrogenation, but I am getting the fully saturated alkane as a major byproduct. How can I stop the reaction at the alkene stage?

A: This is a classic selectivity problem in alkyne reduction. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are highly active and will readily reduce both alkynes and alkenes to alkanes.[10] The key is to use a "poisoned" catalyst, which is intentionally deactivated to reduce its reactivity.[10][11]

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the standard reagent for this transformation.[10] Alkynes adsorb more strongly to the catalyst surface than alkenes. The poisoned catalyst is active enough to catalyze the addition of hydrogen to the alkyne but is insufficiently active to effectively catalyze the hydrogenation of the resulting alkene product, allowing it to be isolated.[10] This reaction proceeds via syn-addition, yielding the cis-alkene.[10]

Diagram: The Role of a Poisoned Catalyst

cluster_0 Standard Catalyst (e.g., Pd/C) cluster_1 Poisoned Catalyst (e.g., Lindlar's) Alkyne Alkyne Alkene Alkene Alkyne->Alkene Fast Alkane Alkane Alkene->Alkane Very Fast Alkyne_p Alkyne Alkene_p Alkene Alkyne_p->Alkene_p Moderate Alkane_p Alkane Alkene_p->Alkane_p Very Slow (Allows isolation)

Caption: Comparison of reaction pathways with standard vs. poisoned catalysts.

Table 2: Selective Reduction Methods for Alkynes

Reagent/MethodProduct StereochemistryMechanistic PrincipleCommon Side Products
H₂, Lindlar's Catalyst cis (Z)-AlkenePoisoned palladium catalyst selectively reduces the alkyne without significantly reducing the alkene product.[10]Over-reduction to the alkane if the catalyst is too active or reaction time is too long.
Na, NH₃ (l) trans (E)-AlkeneDissolving metal reduction proceeds via a radical anion intermediate, which is protonated and then reduced again to give the more stable trans product.[10]Incomplete reaction; potential for reduction of other functional groups.
H₂, Pd/C or PtO₂ AlkaneHighly active catalyst promotes complete saturation of both pi bonds.[10][12]Alkene intermediate is rarely isolated.
Section 3: Managing Substrate Reactivity and Stability

The inherent properties of the alkyne itself can often be the source of side reactions, particularly for terminal alkynes.

Q3: My reaction mixture is turning dark and I'm observing polymerization, especially when using a strong base with my terminal alkyne. What is causing this and how can I avoid it?

A: The proton on a terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on alkenes or alkanes.[8][13] Strong bases, such as sodium amide (NaNH₂) or organolithium reagents, can easily deprotonate the alkyne to form an acetylide anion.[13][14] While this reactivity is useful for C-C bond formation (alkylation), the resulting acetylide is a potent nucleophile that can initiate side reactions, including polymerization, especially if reactive electrophiles or impurities are present.[13][15]

To circumvent this, you can temporarily replace the acidic proton with a protecting group .[16][17] This group renders the alkyne terminus non-acidic and sterically hindered, preventing deprotonation and other unwanted reactions. The ideal protecting group can be installed and removed under mild conditions that do not affect the rest of the molecule.[18]

For many applications, a trialkylsilyl group, such as trimethylsilyl (TMS) or the bulkier tert-butyldimethylsilyl (TBS) , is ideal.[16][19]

Table 3: Common Protecting Groups for Terminal Alkynes

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsKey Features
Trimethylsilyl TMSTMSCl, Et₃N or n-BuLi then TMSClK₂CO₃/MeOH; TBAFVery common, easily removed.[16][19] May be too labile for some multi-step syntheses.
Triethylsilyl TESTESCl, baseTBAF; mild acidMore stable than TMS to acid and chromatography.
tert-Butyldimethylsilyl TBS / TBDMSTBSCl, imidazole or Et₃NTBAF; HF-PyridineMuch more sterically hindered and robust than TMS.[16] Stable to a wider range of conditions.
Triisopropylsilyl TIPSTIPSCl, baseTBAFExtremely bulky and stable. Used when very high stability is required.
Protocol: TBS Protection of a Terminal Alkyne
  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the terminal alkyne (1.0 eq) in a dry, aprotic solvent like THF or DMF.

  • Base Addition: Cool the solution to 0 °C. Add a base such as imidazole (1.5 eq) or triethylamine (1.5 eq).

  • Silyl Halide Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References
  • Shroder, M. The Sonogashira Coupling. CHM 254 Course Material.
  • Reusch, W. Alkyne Reactivity. Michigan State University Department of Chemistry.
  • Konkolewicz, D. et al. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]

  • Konkolewicz, D. et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Singh, G. Response to "What is the best procedure for Sonogashira coupling?". ResearchGate. Available at: [Link]

  • Glaser Coupling Mechanism. Organic Chemistry. YouTube. Available at: [Link]

  • Reactions of Alkynes. Organic Chemistry Tutor. Available at: [Link]

  • Alkyne Synthesis Reactions Practice Problems. Chemistry Steps. Available at: [Link]

  • Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available at: [Link]

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Alkyne Synthesis. StudySmarter. Available at: [Link]

  • Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Konkolewicz, D. et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Available at: [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Available at: [Link]

  • Properties and Reactions of Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Partial Alkyne Reduction Using Poisoned Catalysts. YouTube. Available at: [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]

  • Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation. MDPI. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. SIOC Journals. Available at: [Link]

Sources

Technical Support Center: Preventing Racemization During Chiral Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the critical challenge of racemization during the synthesis of chiral esters. The stereochemical integrity of a chiral molecule is paramount, as the biological activity of enantiomers can differ significantly.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the enantiopurity of your compounds throughout your synthetic workflow.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is designed to help you identify the root cause of racemization in your esterification reactions and provide actionable solutions.

Problem 1: Significant racemization observed after esterification using a carbodiimide coupling reagent (e.g., DCC, EDC) with a nucleophilic catalyst (e.g., DMAP).

Root Cause Analysis:

The combination of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a highly nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is a common method for esterification, known as the Steglich esterification.[2] However, this method is also prone to racemization, especially with α-amino acids.[2]

The primary mechanism of racemization in this context is the formation of a symmetric anhydride or an oxazolone intermediate.[3][4] The highly reactive O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide can be attacked by another molecule of the carboxylic acid to form a symmetric anhydride. This anhydride can then react with the alcohol to form the ester. However, the formation of the anhydride can be accompanied by racemization.

Alternatively, and more commonly with N-protected amino acids, the activated carboxyl group can cyclize to form a planar oxazolone (or azlactone) intermediate.[3] The α-proton of this intermediate is acidic and can be abstracted by a base (like DMAP or even the carboxylate anion), leading to a loss of stereochemical information. Subsequent attack by the alcohol on the achiral oxazolone ring opens it to form a racemic mixture of the desired ester.

Troubleshooting Workflow:

  • Lower the Reaction Temperature: Higher temperatures accelerate the rate of racemization.[3] Performing the coupling reaction at a lower temperature, such as 0°C, can significantly reduce the extent of racemization.[3]

  • Optimize the Base: While DMAP is an excellent acylation catalyst, its basicity can promote racemization.

    • Reduce DMAP loading: Use the minimum catalytic amount necessary to achieve a reasonable reaction rate.

    • Consider a less basic catalyst: N-methylimidazole can sometimes be a suitable alternative to DMAP, as it is less likely to cause elimination side reactions, although its impact on racemization should be empirically determined for your specific substrate.

  • Choice of Coupling Reagent and Additives:

    • Utilize racemization-suppressing additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the reactive O-acylisourea intermediate to form a less reactive activated ester.[5] This active ester is more stable towards racemization and reacts cleanly with the alcohol.

    • Explore alternative coupling reagents:

      • Onium salt-based reagents: Reagents like HBTU, HATU, and PyBOP are generally considered to be more effective at suppressing racemization than carbodiimides alone, especially in peptide synthesis.[6][7]

      • Phosphonium-based reagents: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonate-type coupling reagent that has shown remarkable efficacy in reducing racemization, even when a strong base is required.[6]

  • Solvent Selection: The polarity of the solvent can influence the rate of racemization.[3] Less polar solvents may help to reduce racemization, although solvent choice is often dictated by the solubility of the reactants.[3]

Problem 2: Racemization detected after converting a chiral carboxylic acid to its acyl chloride followed by reaction with an alcohol.

Root Cause Analysis:

The conversion of a carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol is a classic esterification method. However, this approach can lead to racemization, particularly if the α-carbon of the carboxylic acid is a stereocenter.

The primary mechanism for racemization in this case is the formation of a ketene intermediate.[8] In the presence of a base, the acyl chloride can undergo elimination of HCl to form a planar ketene. The subsequent addition of the alcohol to the ketene will produce a racemic mixture of the ester.

Troubleshooting Workflow:

  • Avoid Excess Base: If a base is used to scavenge the HCl generated during the acylation step, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) in stoichiometric amounts. Excess base can promote ketene formation.

  • Low-Temperature Conditions: Perform both the acyl chloride formation and the subsequent reaction with the alcohol at low temperatures (e.g., -20°C to 0°C) to minimize the rate of ketene formation.

  • In Situ Acyl Chloride Formation: Instead of isolating the acyl chloride, consider forming it in situ at low temperature and immediately adding the alcohol to the reaction mixture. This minimizes the time the acyl chloride is exposed to conditions that could lead to racemization.

  • Alternative Activating Agents:

    • Acyl Fluorides: Acyl fluorides are generally less prone to racemization via ketene formation compared to acyl chlorides.[8] They can be generated in situ from the carboxylic acid using reagents like cyanuric fluoride.

    • Mukaiyama's Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) can be used to activate carboxylic acids for esterification under mild, neutral conditions, which can help to suppress racemization.

Frequently Asked Questions (FAQs)

Q1: Which amino acids are most susceptible to racemization during esterification?

While any chiral amino acid (except glycine) can racemize, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible.[3] The imidazole side chain of histidine and the thiol group in the side chain of cysteine can catalyze racemization.[3] Phenylalanine (Phe) and Serine (Ser) have also been noted as being more susceptible under certain conditions.[3]

Q2: What are the best analytical techniques to determine the enantiomeric excess (ee) of my chiral ester?

Several techniques can be employed to determine the enantiomeric excess of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification.[9]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The chiral ester can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers.[10] These diastereomers will have distinct signals in the NMR spectrum, allowing for the determination of their ratio and thus the original enantiomeric excess.[9]

Q3: Can I use an enzymatic approach to synthesize my chiral ester and avoid racemization?

Yes, enzymatic synthesis is an excellent strategy for producing enantiomerically pure esters.[11] Lipases are commonly used enzymes that can catalyze the esterification or transesterification of a wide range of substrates with high enantioselectivity.[12] A key advantage of enzymatic methods is that they often operate under mild conditions (neutral pH, room temperature), which minimizes the risk of racemization. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the unwanted enantiomer, can provide theoretical yields of up to 100% of a single enantiomer.[13]

Q4: How do chiral auxiliaries help in preventing racemization?

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[14] In the context of ester synthesis, a chiral auxiliary can be part of the carboxylic acid or the alcohol. By introducing a known stereocenter, the reaction proceeds diastereoselectively rather than enantioselectively. Diastereomers have different physical properties and can often be separated by standard techniques like chromatography or crystallization. After the desired diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically pure product.[14]

Visualizing Racemization Pathways and Prevention Strategies

Diagram 1: Oxazolone Formation in Carbodiimide-Mediated Esterification

G cluster_0 Racemization Pathway N-Protected Amino Acid N-Protected Amino Acid Activated Ester Activated Ester N-Protected Amino Acid->Activated Ester + DCC/DMAP Oxazolone (Planar) Oxazolone (Planar) Activated Ester->Oxazolone (Planar) Cyclization Racemic Ester Racemic Ester Oxazolone (Planar)->Racemic Ester + R'OH

Caption: The oxazolone pathway is a common cause of racemization.

Diagram 2: Decision Tree for Selecting a Racemization-Free Esterification Method

G Start Start Substrate Acid Sensitive? Substrate Acid Sensitive? Start->Substrate Acid Sensitive? Fischer Esterification Fischer Esterification Substrate Acid Sensitive?->Fischer Esterification No Carbodiimide Method Carbodiimide Method Substrate Acid Sensitive?->Carbodiimide Method Yes High Racemization Risk? High Racemization Risk? Carbodiimide Method->High Racemization Risk? Enzymatic Method Enzymatic Method Carbodiimide Method->Enzymatic Method Very High Risk Steglich (DCC/DMAP) Steglich (DCC/DMAP) DCC/HOBt or Onium Salt DCC/HOBt or Onium Salt High Racemization Risk?->Steglich (DCC/DMAP) No High Racemization Risk?->DCC/HOBt or Onium Salt Yes

Caption: A workflow for choosing an appropriate esterification method.

Summary of Racemization Potential for Common Coupling Reagents

Coupling Reagent/SystemAdditiveRelative Racemization RiskKey Considerations
DCC or EDCNoneHighProne to oxazolone formation, especially with sensitive amino acids.
DCC or EDCDMAPVery HighDMAP's basicity accelerates racemization.[15]
DCC or EDCHOBt or OxymaLow to MediumAdditives suppress racemization by forming less reactive active esters.[5]
HBTU, HATU, PyBOPNoneLowGenerally superior to carbodiimides alone for suppressing racemization.[6]
DEPBTNoneVery LowHighly effective at preventing racemization, even with challenging substrates.[6]
SOCl₂ or (COCl)₂NoneHighRisk of ketene formation, especially with a base.[8]

Experimental Protocol: Esterification of N-Boc-L-Phenylalanine with Benzyl Alcohol using EDC/HOBt

This protocol provides a general procedure for a low-racemization esterification.

Materials:

  • N-Boc-L-Phenylalanine

  • Benzyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0°C under an inert atmosphere, add EDC (1.1 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl alcohol (1.2 eq) followed by DIPEA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified ester by chiral HPLC.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]

  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760-770. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Faber, K. (2018).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266. [Link]

  • Parker, M. H., & Seebach, D. (1997). Enantiomerically pure compounds with a quaternary stereocenter by the SAMP/RAMP-hydrazone method: a review. Chemical reviews, 97(7), 2367-2394. [Link]

Sources

Optimizing reaction conditions for palladium-catalyzed cross-coupling in alkyne synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimizing Palladium-Catalyzed Cross-Coupling (Sonogashira) Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Alkyne Synthesis Optimization Hub. This guide is not a textbook; it is a dynamic troubleshooting system designed for researchers facing stalled reactions, homocoupling impurities, and catalyst deactivation. We treat the Sonogashira coupling not just as a reaction, but as a dual-cycle catalytic engine that requires precise tuning of its fuel (alkyne), ignition (catalyst), and environment (solvent/base).

Module 1: The Catalytic Engine (Mechanism & Failure Points)

To troubleshoot, you must visualize the invisible. The Sonogashira reaction operates on two intersecting cycles: the Palladium Cycle (activation of the aryl halide) and the Copper Cycle (activation of the alkyne).[1][2][3]

Visualizing the Dual Cycle

The following diagram illustrates the standard mechanism and identifies the critical "Failure Nodes" where reactions typically stall or diverge.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Cycle Completes CuX Cu(I) Salt CuAlk Copper Acetylide (Cu-C≡C-R) CuX->CuAlk + Alkyne + Base CuAlk->TransMet Enters Pd Cycle Glaser FAILURE: Glaser Homocoupling (R-C≡C-C≡C-R) CuAlk->Glaser + O2 (Oxygen Leak)

Caption: Figure 1. The dual catalytic cycle of the Sonogashira reaction. Note the critical intersection at Transmetallation and the diversion to Glaser Homocoupling in the presence of Oxygen.

Module 2: Troubleshooting Guides (Q&A Format)

Issue 1: The "Glaser" Problem (Homocoupling)

User Report: "I am trying to couple an aryl iodide with phenylacetylene. Instead of the cross-product, I am isolating significant amounts of diphenyldiyne (homocoupling). Why?"

Root Cause Analysis: This is the most common failure mode in Cu-promoted Sonogashira couplings. It is caused by the presence of Oxygen (O₂) .[4][5] In the presence of O₂, the Copper(I) acetylide (formed in the Cu-cycle) undergoes oxidative dimerization (Glaser coupling) faster than it transmetallates to the Palladium center.

Corrective Actions:

  • The "Balloon" Fallacy: A simple N₂ balloon is often insufficient. Oxygen leaks through rubber septa.

    • Protocol: Sparged the solvent with Argon for 15 minutes before adding the catalyst. Use a Schlenk line or a sealed pressure vial.

  • Slow Addition: High concentrations of copper acetylide favor homocoupling.

    • Protocol: Add the alkyne substrate slowly (dropwise) via a syringe pump over 30–60 minutes. This keeps the concentration of the active Cu-acetylide low relative to the Ar-Pd-X species.

  • Switch to Cu-Free: If the problem persists, eliminate the copper entirely (see Module 3).

Issue 2: Catalyst Death ("Pd Black" Formation)

User Report: "The reaction solution turns black within 10 minutes and conversion stops at 40%."

Root Cause Analysis: "Palladium Black" is the aggregation of active monomeric Pd(0) species into inactive metallic nanoparticles. This occurs when the rate of reductive elimination (product formation) is slower than the rate of catalyst decomposition, or when the ligand concentration is insufficient to stabilize the Pd(0).

Corrective Actions:

  • Ligand Check: Are you using "ligandless" conditions (e.g., Pd(OAc)₂)?

    • Fix: Add a phosphine ligand.[6][7] For aryl iodides, PPh₃ is standard. For difficult aryl bromides/chlorides, use bulky, electron-rich ligands like XPhos or P(t-Bu)₃ to stabilize the Pd(0) center.

  • The "Oversaturation" Error:

    • Fix: Paradoxically, lowering the catalyst loading can sometimes help.[5] High Pd concentrations promote aggregation. Try reducing Pd loading from 5 mol% to 1 mol%.

  • Additives:

    • Fix: Add TBAB (Tetrabutylammonium bromide) . The bromide ions and the quaternary ammonium salt help stabilize Pd nanoparticles and prevent gross precipitation.

Issue 3: Reaction Stalling (Incomplete Conversion)

User Report: "The reaction starts well but stalls after 50% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: This is often due to Base Insolubility or Product Inhibition . As the reaction proceeds, the ammonium salt byproduct (e.g., Et₃NH⁺ X⁻) precipitates, potentially coating the surface of solid bases or changing the solution rheology.

Corrective Actions:

  • Solvent/Base Mismatch:

    • Fix: If using an inorganic base (K₂CO₃, Cs₂CO₃), ensure the solvent is polar enough (DMF, DMSO) or contains water.

    • Fix: Switch to a homogeneous organic base (Triethylamine, Diisopropylamine) if solubility is the issue.

  • The "Iodide Effect":

    • Insight: Iodide ions (released from Ar-I) can poison the catalyst by forming stable PdL₂I₂ species that are slow to reduce.

    • Fix: Switch to an Aryl Bromide or Triflate if the Iodide coupling consistently stalls.

Module 3: Copper-Free Workflows (The "Clean" Alternative)

Copper-free variants are essential for biological applications or when homocoupling is unavoidable. However, without Copper, the alkyne is not "activated" by Cu, so the base and Pd-ligand must do the heavy lifting.

Decision Matrix: When to go Cu-Free?
  • Yes: If your alkyne is electron-rich (prone to oxidation).[8]

  • Yes: If you see >10% homocoupling.

  • Yes: If the product traps copper (e.g., pyridine derivatives).

Optimized Cu-Free Protocol

Based on recent high-efficiency methodologies (e.g., Gelman et al., Soheila Ghasemi).

ComponentRecommendationFunction
Catalyst PdCl₂(PPh₃)₂ (3–5 mol%)Robust precatalyst.
Ligand XPhos or CyJohnPhos Bulky ligands facilitate oxidative addition and stabilize the Cu-free transition state.
Base Pyrrolidine or Piperidine Secondary amines are often superior to Et₃N in Cu-free systems due to higher basicity/nucleophilicity.
Solvent DMF or NMP High polarity is required to stabilize the polar transition state of the amine-assisted deprotonation.
Temp 80°C – 100°C Cu-free reactions have a higher activation energy; room temp is rarely sufficient.

Module 4: Experimental Protocols

Protocol A: Standard "Robust" Sonogashira (Aryl Bromides)

Designed for reliability with moderately difficult substrates.

  • Preparation: Flame-dry a 25 mL Schlenk tube containing a stir bar. Cool under Argon flow.

  • Loading (Solids): Add:

    • Aryl Bromide (1.0 mmol)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • CuI (0.01 mmol, 1 mol%) — Keep Cu low!

  • Sealing: Cap with a rubber septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Inject degassed THF (3 mL) and Triethylamine (3 mL) via syringe.

  • Substrate Addition: Inject the Terminal Alkyne (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir at 60°C for 4–12 hours.

  • Workup: Dilute with ether, wash with NH₄Cl (sat. aq) to remove Copper (blue aqueous layer indicates Cu removal), dry over MgSO₄.

Protocol B: The "Rescue" Protocol (For Stalled Reactions)

Use this when standard conditions fail.

  • Solvent Switch: Move to DMSO (degassed).

  • Base Switch: Use Cs₂CO₃ (2.0 equiv).

  • Additive: Add TBAB (1.0 equiv).

  • Temperature: Heat to 100°C .

    • Why? DMSO/Cs₂CO₃ creates a highly basic "super-medium" that forces the deprotonation of the alkyne without Copper. TBAB acts as a phase transfer catalyst and Pd stabilizer.

Module 5: Troubleshooting Logic Tree

Use this flowchart to diagnose your specific issue.

TroubleshootingTree Start Reaction Outcome? Homocoupling Major Product: Homocoupling (Diyne) Start->Homocoupling NoRxn No Reaction / Recovered SM Start->NoRxn Black Pd Black Precipitate Low Yield Start->Black Sol_O2 1. Degas Solvent (Sparge Ar) 2. Slow Alkyne Addition Homocoupling->Sol_O2 First Step Sol_Temp Increase Temp to 80°C Check Base Solubility NoRxn->Sol_Temp Kinetics Issue Sol_OxState Check Pd Source (Is Pd(II) reducing to Pd(0)?) NoRxn->Sol_OxState Catalyst Issue Sol_Ligand Switch to Bulky Ligand (XPhos, P(t-Bu)3) Black->Sol_Ligand Stabilize Pd Sol_CuFree Switch to Cu-Free Conditions (Use Piperidine/DMF) Sol_O2->Sol_CuFree If fails

Caption: Figure 2. Diagnostic decision tree for common Sonogashira coupling failures.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922.

  • Ghasemi, S., et al. (2021).[9] Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 8314-8346.

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[10] Angewandte Chemie International Edition, 42(48), 5993-5996.

  • Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Focus on Glaser Coupling mechanisms).
  • Sigma-Aldrich (Merck). (2025). Sonogashira Coupling Technical Protocols.

Sources

Technical Support Center: Optimizing Cell Viability Assays for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic Acid Ethyl Ester

[1][2]

Executive Summary: The "Silent" Cytotoxicity Factors[1][3]

As a Senior Application Scientist, I often see researchers encounter unexpected toxicity with (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester . This compound is not just a generic small molecule; it is a chiral building block and a structural analog to the pharmacophore found in Fasiglifam (TAK-875) , a GPR40 agonist terminated in Phase III due to drug-induced liver injury (DILI).[1][2]

When you observe low cell viability with this compound, you are likely dealing with one of three distinct failure modes:

  • The "Prodrug" Artifact: Rapid intracellular hydrolysis of the ethyl ester leading to ion trapping or pH shifts.[2][3]

  • Scaffold-Mediated Toxicity: Intrinsic mitochondrial stress associated with the phenyl-alkynoic acid core (similar to the Fasiglifam mechanism).[1][2]

  • Physicochemical Precipitation: The lipophilicity of the alkyne-ester causing "crash-out" in aqueous media, leading to physical cellular stress.[1][2]

This guide provides a systematic workflow to isolate and resolve these variables.

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your biological parameters, you must validate the physical state of the compound.[2][3] Use this logic flow to pinpoint the root cause.

TroubleshootingFlowStartObservation: Low Cell ViabilityCheckSolStep 1: Check Turbidity/Crystals(Microscopy at 40x)Start->CheckSolPrecipCrystals Visible?CheckSol->PrecipSolIssueRoot Cause: SolubilityAction: Improve Carrier (BSA/Cyclodextrin)Precip->SolIssueYesBioIssueStep 2: Check Assay Type(MTT/MTS vs. ATP/LDH)Precip->BioIssueNoAssayTypeRedox Assay used?BioIssue->AssayTypeInterferenceRoot Cause: Phenol InterferenceAction: Switch to ATP/LDH AssayAssayType->InterferenceYes (False Positive/Negative)MechIssueStep 3: Metabolic Toxicity(Mitochondrial Stress)AssayType->MechIssueNo

Figure 1: Diagnostic decision tree for isolating physical precipitation, assay artifacts, and true biological toxicity.

Part 2: Root Cause Analysis & Solutions

The Esterase "Trap" (Intracellular Acidification)

The Mechanism: Ethyl esters are lipophilic, allowing them to cross cell membranes passively.[2][3] Once inside, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the ester into ethanol and the free acid: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid.[1][2] The Problem: The free acid is often less permeable than the ester.[2][3] If the hydrolysis rate exceeds the efflux rate, the acid accumulates intracellularly.[2][3] This can lower cytosolic pH or cause specific mitochondrial uncoupling (a known risk of lipophilic weak acids).[2][3]

  • Solution: Compare toxicity in esterase-deficient cell lines or co-treat with a generic esterase inhibitor (e.g., BNPP) to see if toxicity is mitigated.[1][2][3] This confirms if the ester or the acid is the toxic species.[2][3]

Solubility & The "Oil Drop" Effect

The Mechanism: The hexynoic acid ethyl ester tail is highly lipophilic.[2][3] In aqueous media (RPMI/DMEM), it may form nano-emulsions or micro-crystals that are invisible to the naked eye but lethal to cells via membrane disruption.[1][2][3] The Problem: Standard DMSO stocks (1000x) dumped into media often precipitate immediately.[2][3]

  • Solution: Use a predilution step .[2] Dilute the DMSO stock into culture medium containing 10% FBS or 0.5% BSA before adding to the cells.[2][3] The albumin acts as a carrier protein, sequestering the lipophilic tail and preventing precipitation.[2][3]

Mitochondrial Toxicity (The Fasiglifam Link)

The Mechanism: This compound shares the phenyl-alkynoic acid core with Fasiglifam.[2] Fasiglifam was withdrawn because it inhibited Bile Salt Export Pump (BSEP) and caused mitochondrial stress.[2][3] The Problem: If you are using hepatocytes (HepG2, HepaRG, Primary Human Hepatocytes), the toxicity you are seeing might be a true, mechanism-based liability of this scaffold.[2][3]

  • Solution: Measure cellular ATP (mitochondrial function) vs. LDH release (membrane integrity). A drop in ATP without a corresponding massive LDH release suggests mitochondrial inhibition rather than general necrosis.[2][3]

Part 3: Experimental Protocols

Protocol A: The "Solubility-First" Preparation

Standardize your dosing to eliminate precipitation artifacts.[1][2]

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM. Vortex for 30 seconds.[2]

  • Carrier Medium: Prepare culture medium supplemented with 1% BSA (Bovine Serum Albumin) or 0.5% Methyl-β-cyclodextrin .

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into the Carrier Medium (Result: 1 mM, 10% DMSO). Vortex immediately.

  • Final Dosing: Add the Intermediate Dilution to your cell wells to achieve the final concentration (e.g., 10 µM).

    • Why this works: Albumin binds the phenyl/alkyne tail, keeping it in solution during the transition from DMSO to water.[2][3]

Protocol B: Differentiating Redox Interference

The phenol group on the compound can reduce tetrazolium salts (MTT/MTS), causing false viability signals.[2][3]

Assay TypeInteraction RiskRecommendation
MTT / MTS HIGH The phenolic hydroxyl can chemically reduce MTT, making dead cells look alive (False Positive) or altering background.[1][2]
Resazurin (AlamarBlue) MEDIUM Less sensitive to phenols but still redox-dependent.[1][2]
ATP (CellTiter-Glo) LOW Recommended. Measures ATP directly; unaffected by phenolic redox chemistry.[1][2]
LDH Release LOW Recommended. Measures enzyme leakage; robust against small molecule interference.[2]

Validation Step: Incubate the compound (at highest concentration) with the MTT reagent in a cell-free well. If it turns purple, you have chemical interference.[2][3] Switch to an ATP assay immediately.

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound turns the media slightly yellow. Is this affecting the assay? A: Yes. Phenols can oxidize to quinones over time, especially in basic media (pH > 7.[2][3]4) or light exposure.[2] This color change shifts the absorbance baseline in optical density (OD) assays (like MTT).[2][3]

  • Fix: Use a "No-Cell Blank" (Media + Compound + Reagent) for every concentration and subtract this value from your experimental wells.[1][2]

Q2: Is the toxicity specific to the "S" enantiomer? A: Likely.[2][3] Biological targets (like GPR40 or specific metabolic enzymes) are chiral-selective.[1][2] The (3S) configuration is often the bioactive form in this class.[2][3] If you have the (3R) enantiomer or the racemate, test them side-by-side.[1][2] If the (3S) is significantly more toxic, the mechanism is biological (target-binding) rather than chemical (nonspecific membrane disruption).[2][3]

Q3: Can I use ethanol instead of DMSO? A: Avoid it. This is an ethyl ester.[2] Adding ethanol shifts the equilibrium of the hydrolysis reaction (Le Chatelier's principle) and can mask the activity of intracellular esterases.[2][3] Furthermore, ethanol is more volatile and cytotoxic at lower percentages than DMSO.[2][3]

References

  • Ester Prodrug Hydrolysis & Toxicity

    • Title: Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development.[2][3]

    • Source:ACS Chemical Biology (via NIH).[2][3]

    • Relevance: Explains the mechanism of ethyl ester cleavage by intracellular carboxylesterases and the "ion trapping" of the free acid.[2][3]

    • URL:[Link]

  • Fasiglifam (TAK-875)

    • Title: Mechanisms of Fasiglifam-Induced Liver Injury: Role of BSEP Inhibition and Mitochondrial Stress.[1][2]

    • Source:Drug Metabolism and Disposition.[2][3]

    • Relevance: Establishes the toxicity profile of the phenyl-alkynoic acid scaffold (mitochondrial stress and transporter inhibition).[2]

    • URL:[Link][2][3]

  • Assay Interference by Phenolic Compounds

    • Title: Interference of Phenolic Compounds with MTT Assay.[2]

    • Source:BioTechniques / ResearchGate.[2]

    • Relevance: details how phenols (like the one in the (3S)-3-(4-Hydroxyphenyl) moiety) reduce tetrazolium salts chemically.
    • URL:[Link]

  • Solubility Optimization for Lipophilic Compounds

    • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility.[2][3][4]

    • Source:MDPI Molecules.
    • Relevance: Discusses formulation strategies (carriers, albumin)
    • URL:[Link][2][3]

Challenges in the purification of polar alkyne compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of polar alkyne compounds

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Purification Support Center

You have reached the specialized support module for Polar Alkyne Chemistry . This guide addresses the unique intersection of challenges presented by these molecules: the acidity of the terminal alkyne proton (


), the thermodynamic instability of the triple bond (polymerization risk), and the high polarity introduced by heteroatoms (hydroxyls, amines, carboxyls).

Below you will find troubleshooting workflows designed to salvage low-yielding purifications and ensure high purity for biological assays.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on silica gel and co-elutes with impurities."

Diagnosis: Polar alkynes, especially those containing amines or hydroxyls, interact strongly with the acidic silanol groups (


) on the surface of standard silica gel. This non-specific binding causes "tailing" (broad peaks), which ruins resolution and yield.

Support Protocol A: The "Buffered Silica" Method Use this if you must use standard silica cartridges.

  • Mobile Phase Modification: Standard solvents (Hexane/EtOAc) are insufficient. You must suppress silanol ionization.

    • For Basic Alkynes (Amines): Add 1% Triethylamine (TEA) or 1%

      
       to the mobile phase.
      
    • For Acidic Alkynes (Carboxyls): Add 1% Acetic Acid.

  • Column Pre-treatment: "Wash" the column with 3 column volumes (CV) of the modifier-containing solvent before loading your sample. This neutralizes the active sites.

Support Protocol B: The "Amine-Functionalized" Switch (Recommended) Use this to avoid using basic modifiers that might degrade sensitive alkynes.

Switch to an Amine-Bonded Silica (NH2) stationary phase.[1][2]

  • Mechanism: The surface is functionalized with propyl-amine groups, creating a basic surface that repels basic impurities and prevents silanol hydrogen bonding.

  • Benefit: Allows the use of standard solvents (Hexane/EtOAc) without messy liquid modifiers like TEA.

  • Caution: Do not use with aldehydes/ketones (Schiff base formation) or anhydrides.

Decision Matrix: Column Selection

ChromatographyLogic Start Start: Polar Alkyne Purification Solubility Is compound water soluble? Start->Solubility ReversePhase Use C18 (Reverse Phase) Avoids phase collapse Solubility->ReversePhase Yes FunctionalGroup Functional Groups Present? Solubility->FunctionalGroup No (Organic Soluble) Amine Contains Amines/Basic N FunctionalGroup->Amine Basic Acidic Contains COOH/Phenol FunctionalGroup->Acidic Acidic AmineSilica Use Amine-Silica (NH2) Solvent: Hex/EtOAc Amine->AmineSilica High Sensitivity BufferedSilica Standard Silica + 1% TEA (Risk: Deprotonation) Amine->BufferedSilica Standard/Robust AcidSilica Standard Silica + 1% AcOH Acidic->AcidSilica

Figure 1: Decision matrix for selecting the optimal stationary phase based on alkyne solubility and functional group chemistry.

Module 2: Stability & Reactivity

Issue: "My product degrades or polymerizes during purification."

Diagnosis: Terminal alkynes are prone to polymerization, particularly when concentrated or exposed to heat. Furthermore, Basic Alumina , often used for amines, can catalyze the polymerization of sensitive alkynes or cause isomerization to allenes.

Support Protocol: Low-Temperature Concentration Use this to prevent yield loss during solvent removal.

  • Inhibitor Addition: Add 20-50 ppm of BHT (Butylated hydroxytoluene) to your collection fractions immediately after elution. This scavenges radicals that initiate polymerization.

  • Bath Temperature: Never exceed 30°C on the rotary evaporator.

  • Vacuum Control: Use a high-quality vacuum (< 10 mbar) to remove solvents at low temperatures rather than increasing the bath heat.

  • Storage: Store pure alkynes as dilute solutions in benzene or toluene at -20°C if not using immediately.

Critical Warning: The Alumina Trap While Basic Alumina is excellent for amines, it is hazardous for certain terminal alkynes. The basic surface can deprotonate the terminal proton (


), generating an acetylide intermediate that reacts with other electrophiles or polymerizes.
  • Correct Action: If you must use Alumina, use Neutral Alumina (Activity Grade III) deactivated with 6% water.

Module 3: Metal Scavenging (Sonogashira/Click Residues)

Issue: "My product is colored (yellow/brown) and fails biological purity checks."

Diagnosis: Polar alkynes are often synthesized via Sonogashira or CuAAC (Click) coupling. Palladium (Pd) and Copper (Cu) bind tightly to the alkyne


-system and polar nitrogens, resisting standard washes.

Comparative Data: Scavenger Efficiency

Scavenging MethodPd Removal EfficiencyYield LossNotes
Celite Filtration Low (< 50%)< 5%Removes bulk solids only; dissolved metal remains.
Aqueous EDTA Wash Medium (70-80%)10-20%High loss for water-soluble polar alkynes.
Thiol-Silica (Si-Thiol) High (> 95%)< 5%Best for Pd; non-destructive to alkynes.
TMT (Trimercaptotriazine) Very High (> 99%)< 5%Highly specific for Pd; requires filtration step.

Support Protocol: The "Solid-Phase Scavenge" Use this for final polishing of pharmaceutical candidates.

  • Dissolution: Dissolve crude crude mixture in THF or EtOAc (10 mL/g).

  • Loading: Add SiliaMetS® Thiol or Diamine functionalized silica (4 equivalents relative to expected metal content).

  • Incubation: Stir gently at room temperature for 4 hours. Do not heat alkynes with metal residues.

  • Filtration: Filter through a 0.45

    
     PTFE frit.
    
  • Verification: The filtrate should be colorless.

ScavengingWorkflow Crude Crude Reaction (Pd/Cu Contamination) SolubilityCheck Is Product Water Soluble? Crude->SolubilityCheck Aqueous Yes (Polar) SolubilityCheck->Aqueous Organic No (Lipophilic) SolubilityCheck->Organic Resin Add Thiol-Silica (Solid Scavenger) Aqueous->Resin If compatible solvent Organic->Resin Preferred EDTA Wash with Na2EDTA (aq) Organic->EDTA Alternative Filter Filter & Concentrate Resin->Filter EDTA->Filter Pure Pure Alkyne (< 10ppm Metal) Filter->Pure

Figure 2: Workflow for removing transition metal catalysts from polar alkyne products.

Module 4: Volatility Management

Issue: "My yield is lower than the TLC suggests."

Diagnosis: Low molecular weight polar alkynes (e.g., propargyl amines, ethynyl pyridines) are surprisingly volatile. They form azeotropes with common solvents like DCM and THF, leading to product loss during rotary evaporation.

Support Protocol: Azeotrope Breaking

  • Solvent Swap: Do not evaporate DCM to dryness. When the volume is low, add Heptane or Toluene .

  • The "Push" Effect: These higher-boiling solvents suppress the volatility of the alkyne.

  • Final Drying: Remove the Heptane/Toluene using a stream of Nitrogen gas rather than high-vacuum, which offers more control.

References
  • Teledyne ISCO. (2012).[3] RediSep Amine Functionalized Column Application Note. Teledyne ISCO.[3][4] Link

  • Biotage. (2023).[2][5][6] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Link

  • Sarpong, R., et al. (2020). Strategies for the Purification of Highly Polar Compounds. Journal of the American Chemical Society. Link

  • Silicycle. (n.d.). Metal Scavenging Solutions: SiliaMetS. Silicycle Application Guide. Link

  • LibreTexts. (2022). 2.3D: Separation Theory - Tailing and Modifiers. Chemistry LibreTexts. Link

Sources

How to confirm the stereochemistry of chiral hexynoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Hexynoic Acid Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the stereochemical analysis of chiral hexynoic acid derivatives. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific principles and troubleshooting insights gained from years of experience in the field. The unambiguous determination of stereochemistry is a cornerstone of modern drug development and chemical synthesis. This resource is structured to address the common and complex challenges you may face in your research, ensuring the integrity and validity of your stereochemical assignments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is confirming the absolute stereochemistry of my chiral hexynoic acid derivative so critical?

A: Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide mandate the characterization and control of stereoisomers in drug substances. An incorrect assignment can lead to wasted resources in downstream development, and more critically, could result in unforeseen biological consequences.

Q2: What are the primary methods for determining the absolute configuration of chiral molecules like hexynoic acid derivatives?

A: The main techniques fall into three categories:

  • X-ray Crystallography: This is considered the "gold standard" for providing an unambiguous 3D structure, including the absolute configuration.[2][3]

  • NMR Spectroscopy: This is a powerful solution-state method, often involving the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[1][4][5]

  • Chiroptical Methods: These include Circular Dichroism (CD)[6][7][8][9], Optical Rotatory Dispersion (ORD)[9], and Vibrational Circular Dichroism (VCD).[10][11][12] These techniques measure the differential interaction of the chiral molecule with polarized light.

Troubleshooting Guides & In-Depth Protocols

Method 1: X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a molecule, allowing for the direct determination of the spatial arrangement of atoms and thus the absolute configuration.[1][3]

When to Use This Method:

  • When an unambiguous, definitive assignment of absolute stereochemistry is required.

  • When a crystalline sample of your hexynoic acid derivative (or a suitable derivative) can be obtained.

Troubleshooting Guide: X-ray Crystallography

Problem Potential Cause(s) Recommended Solution(s)
Failure to form suitable single crystals. The molecule may be an oil or have poor packing ability. Impurities can inhibit crystal growth.1. Re-purify your sample: Use techniques like flash chromatography or HPLC to ensure >99% purity. 2. Screen a wide range of crystallization conditions: Vary solvents, temperature, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). 3. Derivatization: Convert the carboxylic acid to an ester or amide with a molecule known to promote crystallization (e.g., a p-bromobenzyl ester). The heavy bromine atom can also aid in the crystallographic analysis.
Poor diffraction quality or ambiguous results (high Flack parameter). Crystal twinning, disorder within the crystal lattice, or the absence of a sufficiently heavy atom for anomalous dispersion.1. Recrystallize: Attempt to grow crystals under different conditions to obtain a single, well-ordered crystal. 2. Co-crystallization: Co-crystallize with a chiral host molecule of known absolute configuration.[2] 3. Derivatization with a heavy atom: Introduce a heavy atom (e.g., bromine or iodine) into the molecule if not already present. This enhances the anomalous dispersion effect, which is crucial for determining the absolute configuration.[13]
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) - The Mosher's Ester/Amide Analysis

Principle: This classic NMR-based method involves converting the enantiomeric hexynoic acids into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[14][15] These resulting diastereomers have distinct NMR spectra, allowing for the determination of both enantiomeric excess and absolute configuration.[14][16][17]

Workflow for Mosher's Ester Analysis:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis & Interpretation A Chiral Hexynoic Acid (Unknown Configuration) B Divide into two aliquots A->B C React with (R)-MTPA-Cl B->C D React with (S)-MTPA-Cl B->D E Diastereomeric Ester 1 C->E F Diastereomeric Ester 2 D->F G Acquire ¹H NMR for both esters E->G F->G H Assign proton signals G->H I Calculate Δδ (δS - δR) H->I J Apply Mosher's Model I->J K Determine Absolute Configuration J->K

Caption: Workflow for Mosher's Ester Analysis.

Detailed Protocol: Mosher's Ester Formation and Analysis

  • Preparation: In two separate, dry NMR tubes, dissolve ~5 mg of your chiral hexynoic acid derivative in 0.5 mL of anhydrous pyridine-d5.

  • Derivatization: To one tube, add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.[14] To the second tube, add the same excess of (S)-Mosher's acid chloride.

  • Reaction: Cap the tubes and gently agitate. Allow the reaction to proceed at room temperature for 1-4 hours, monitoring for completion by TLC or ¹H NMR if necessary.

  • NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis:

    • Carefully assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (R)-MTPA ester from the chemical shift in the (S)-MTPA ester (Δδ = δS - δR).

    • Protons on one side of the newly formed chiral ester plane will have positive Δδ values, while those on the other side will have negative values.

    • By applying the established conformational model for Mosher's esters, you can deduce the absolute configuration of the original chiral center.[18]

Troubleshooting Guide: Mosher's Ester Analysis

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or no reaction. Impure starting material (e.g., residual water), inactive Mosher's acid chloride.1. Ensure your hexynoic acid is dry. 2. Use freshly opened or properly stored Mosher's acid chloride. 3. Consider using a coupling agent like DCC/DMAP if the acid chloride is problematic.[15]
Complex/overlapping NMR spectra. Impurities, incomplete reaction, or inherent spectral complexity.1. Purify the diastereomeric esters by flash chromatography before NMR analysis. 2. Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in proton assignment.[15]
Ambiguous Δδ values (close to zero). The protons being analyzed are too far from the chiral center.Focus the analysis on protons closer to the stereocenter (α and β positions) as they experience the largest shielding/deshielding effects from the MTPA phenyl group.
Inconsistent Δδ sign patterns. Incorrect assignment of proton signals between the two diastereomeric spectra.Double-check all assignments using 2D NMR. Ensure you are consistently subtracting in the same direction (δS - δR).
Method 3: Chiral HPLC

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to physically separate enantiomers. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for both quantification of enantiomeric purity and, in some cases, assignment of absolute configuration by comparison to an authentic standard.

When to Use This Method:

  • To determine the enantiomeric excess (ee) of your sample.

  • When a standard of known configuration is available for comparison of retention times.

  • For preparative separation of enantiomers.

Troubleshooting Guide: Chiral HPLC

Problem Potential Cause(s) Recommended Solution(s)
No separation of enantiomers. Incorrect column choice, inappropriate mobile phase.1. Screen different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds. 2. Vary the mobile phase: For normal phase, adjust the ratio of alkanes (e.g., hexane) and alcohols (e.g., isopropanol). For reversed-phase, alter the aqueous/organic ratio and pH. Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes) can significantly impact resolution.
Poor peak shape (tailing, fronting). Sample overload, secondary interactions with the stationary phase.1. Reduce sample concentration. 2. Modify the mobile phase: Add a competing agent (e.g., a small amount of acid or base) to block active sites on the stationary phase.
Drifting retention times. Column not equilibrated, changes in mobile phase composition, temperature fluctuations.1. Ensure the column is thoroughly equilibrated with the mobile phase before injection. 2. Use a column thermostat to maintain a constant temperature. 3. Be aware of "memory effects," especially when using acidic or basic modifiers, which can require extensive flushing to remove.[19]
Method 4: Chiroptical Methods (CD and VCD)

Principle: Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[7][8][20] Vibrational Circular Dichroism (VCD) measures the same phenomenon but in the infrared region, corresponding to vibrational transitions.[12] The resulting spectrum is unique to a specific enantiomer. By comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be determined.[10][11][21]

When to Use This Method:

  • When a non-destructive method is preferred.

  • When crystallization is not feasible.

  • When computational resources are available for spectral prediction.

Troubleshooting Guide: CD/VCD Spectroscopy

Problem Potential Cause(s) Recommended Solution(s)
Low signal-to-noise ratio. Low sample concentration, absorbing solvent.1. Increase the sample concentration if possible. 2. Choose a solvent that is transparent in the wavelength region of interest.
Poor match between experimental and calculated spectra. Incorrect conformational analysis, solvent effects not properly modeled, incorrect relative configuration assumed for molecules with multiple stereocenters.1. Perform a thorough conformational search: The calculated spectrum must be a population-weighted average of all significant low-energy conformers. 2. Incorporate solvent effects in the calculation: Use implicit or explicit solvent models. 3. Verify the relative stereochemistry by other means (e.g., NOE experiments in NMR) before undertaking the VCD calculation.

References

  • Purechemistry. (2024). Determination of absolute configuration.
  • Kubota, R., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available at: [Link]

  • Lodewyk, M. W., et al. (2012). Determination of absolute configuration using single crystal X-ray diffraction. Chemical Reviews, 112(3), 1763-1782. Available at: [Link]

  • Sivachenko, A. V., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals, 11(11), 1391. Available at: [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Li, G., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2148. Available at: [Link]

  • Wenzel, T. J., et al. (2007). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 72(26), 10008-10014. Available at: [Link]

  • LibreTexts. (2023). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link]

  • Recchimurzo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33499-33507. Available at: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

  • Silva, M. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 247. Available at: [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Available at: [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Curran, D. P., et al. (2011). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. The Journal of Organic Chemistry, 76(8), 2645-2656. Available at: [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available at: [Link]

  • Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist, 43(1), 32-35. Available at: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

  • ResearchGate. (2001). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Available at: [Link]

  • Seco, J. M., et al. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 65(23), 7847-7854. Available at: [Link]

  • ResearchGate. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

  • Sharma, G., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(22), 6896. Available at: [Link]

  • Wikipedia. (n.d.). Circular dichroism. Available at: [Link]

  • ResearchGate. (n.d.). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. Available at: [Link]

  • Clayden, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Beilstein Journal of Organic Chemistry, 19, 446-456. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • Hashimoto, T., et al. (2015). Chiral bifunctional sulfide-catalyzed enantioselective bromolactonizations of α- and β-substituted 5-hexenoic acids. Beilstein Journal of Organic Chemistry, 11, 1429-1434. Available at: [Link]

  • Michigan State University. (n.d.). Designating the Configuration of Chiral Centers. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]

  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. Available at: [Link]

  • YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Available at: [Link]

  • Seco, J. M., et al. (2004). The Assignment of the Absolute Configuration by NMR Using Chiral Derivatizing Agents: A Practical Guide. Wiley.
  • Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • University of Bath. (2023). Chirality @ Bath Chemistry. Available at: [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

Sources

Method refinement for consistent results in GPR40 activation assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for GPR40 (Free Fatty Acid Receptor 1, FFAR1) activation assays. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the generation of consistent and reliable data.

Core Principles of GPR40 Signaling

GPR40 is a G-protein coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] Its natural ligands are medium and long-chain free fatty acids (FFAs).[3] Upon activation, GPR40 primarily couples to the Gαq/11 subunit, initiating a canonical signaling cascade that is central to its physiological function—the glucose-dependent potentiation of insulin secretion.[4][5]

The activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][6] The resulting increase in intracellular Ca2+ is a critical signal for insulin granule exocytosis.[6] Simultaneously, DAG activates protein kinase D1 (PKD1), which is involved in modulating the actin cytoskeleton to support second-phase insulin secretion.[2]

Interestingly, while endogenous FFAs signal exclusively through Gαq, some synthetic GPR40 agonists have been shown to exhibit biased agonism, additionally recruiting the Gαs pathway to stimulate cyclic AMP (cAMP) production.[7][8] This dual signaling capability can be an important consideration when selecting screening assays and interpreting results.

GPR40 Signaling Pathway Overview

GPR40_Signaling cluster_cytosol Cytosol Ligand FFA or Synthetic Agonist GPR40 GPR40 (FFAR1) Ligand->GPR40 Binds Gq Gαq/11 GPR40->Gq Activates Gs Gαs (Biased Agonists) GPR40->Gs PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Gbg Gβγ IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKD1 PKD1 DAG->PKD1 Activates Insulin Insulin Secretion PKD1->Insulin Potentiates (2nd Phase) Ca_cyto ↑ [Ca2+]i ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Ca_cyto->Insulin AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Produces

Caption: GPR40 canonical (Gαq) and biased (Gαs) signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary assay formats for measuring GPR40 activation?

A: The two most common and robust methods for quantifying GPR40 activation in a high-throughput setting are Calcium Flux Assays and IP-One HTRF Assays .

  • Calcium Flux Assays: These are kinetic (real-time) or endpoint assays that measure the increase in intracellular calcium ([Ca2+]i) following Gαq activation.[9] They utilize calcium-sensitive fluorescent dyes that exhibit increased fluorescence upon binding to Ca2+. This method directly measures a key downstream event in the canonical GPR40 pathway.

  • IP-One HTRF Assays: This is an endpoint assay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[10][11] Because IP3 is rapidly degraded, measuring IP1 provides a more stable and accumulative signal. The assay typically uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection, offering high sensitivity and resistance to interference.[10]

Q2: Which assay should I choose: Calcium Flux or IP-One?

A: The choice depends on your specific experimental goals, available instrumentation, and the nature of the compounds being tested.

FeatureCalcium Flux AssayIP-One HTRF Assay
Readout Kinetic or EndpointEndpoint
Signal Nature Transient (seconds to minutes)Cumulative (minutes to hours)
Throughput Very HighHigh
Sensitivity Excellent for detecting initial Ca2+ release.Excellent for detecting integrated pathway activation.
Key Advantage Provides kinetic data; can detect rapid desensitization.More robust against compounds that interfere with calcium dyes; stable signal window.[10][12]
Consideration Susceptible to interference from fluorescent compounds or calcium modulators.[13]Requires specific HTRF-compatible plate reader.

Expert Insight: For primary screening of large compound libraries, the speed and cost-effectiveness of a no-wash calcium flux assay are often advantageous. For lead optimization, where precise potency determination is critical, the stability and robustness of the IP-One assay can provide more consistent results, especially for slow-acting compounds.[12]

Q3: What are the most critical controls for a GPR40 activation assay?

A: A self-validating protocol requires multiple controls to ensure the observed signal is specific to GPR40 activation.

  • Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds. This defines the baseline signal.

  • Positive Control (Reference Agonist): A well-characterized GPR40 agonist (e.g., TAK-875, AMG 837) used at its EC100 concentration.[14][15] This defines the maximum GPR40-mediated signal and is used to calculate the Z'-factor for assay quality.

  • Untransfected Parental Cells: The same cell line (e.g., HEK293, CHO) that does not express GPR40.[8] When treated with your reference agonist, these cells should show no signal, confirming the signal is receptor-dependent.

  • Pathway Activator (Assay-dependent):

    • For calcium assays, a compound like ATP or carbachol that activates an endogenous Gαq-coupled receptor in the host cell line can confirm cell viability and pathway integrity.

    • For IP-One assays, this control serves a similar purpose.

Q4: How do I choose the right cell line for my GPR40 assay?

A: The ideal cell line should have low endogenous GPR40 expression and robustly support Gαq signaling.

  • Common Host Cells: HEK293 and CHO-K1 cells are industry standards because they are easy to culture, transfect, and have a low background of endogenous GPCRs relevant to metabolic disease.[8][16]

  • Stable vs. Transient Expression: Stably transfected cell lines, which have the GPR40 gene integrated into their genome, are highly recommended for consistent, long-term screening campaigns.[16] They provide more reproducible receptor expression levels compared to transient transfections.[17]

  • Validation is Key: Always validate your chosen clone by confirming GPR40 expression (e.g., via qPCR or immunoassay) and by running a full dose-response curve with a reference agonist to ensure a sufficient signal window and expected pharmacology.

Troubleshooting Guide

This section addresses specific issues encountered during GPR40 activation assays in a direct question-and-answer format.

Problem: I am not getting any signal (or a very weak signal) with my known agonist.
  • Q: Could my cells be the problem?

    • A: Yes. Cell health is paramount. Visually inspect cells for normal morphology before starting the assay. Ensure cell viability is >95%. Over-confluent or starved cells will respond poorly. Also, be mindful of passage number; high-passage cells can exhibit altered signaling. We recommend using cells below passage 25 for consistent results.

  • Q: What if my cells are healthy? Could it be a reagent issue?

    • A: Absolutely. Prepare fresh agonist dilutions for each experiment, as compounds can degrade or precipitate upon storage. If using a calcium dye, ensure it has not expired and was protected from light during storage and handling. For IP-One assays, verify the integrity of the HTRF antibody and conjugates.

  • Q: My compound has low solubility. Could this be the cause?

    • A: This is a very common issue. Many GPR40 agonists are lipophilic.[7] Poor solubility can lead to compound precipitation in aqueous assay buffers, drastically reducing the effective concentration. Try pre-diluting the compound in a small volume of DMSO and then adding it to the buffer with vigorous mixing. The final DMSO concentration should be consistent across all wells and typically kept ≤0.5% to avoid solvent-induced artifacts. Including a low concentration of fatty-acid-free BSA (e.g., 0.1%) in the assay buffer can also help maintain the solubility of lipophilic compounds.[8]

  • Q: How do I confirm my cells are capable of responding?

    • A: Use a pathway integrity control. As mentioned in the FAQs, stimulate the cells with a known activator of an endogenous Gαq-coupled receptor (like ATP for P2Y receptors in HEK293 cells). A strong response confirms the cells are healthy and the downstream signaling machinery is functional. If this control fails, the issue lies with the cells or general assay reagents, not the GPR40 receptor or your specific agonist.

Problem: My assay has high background signal and a poor signal-to-background (S/B) ratio.
  • Q: Could the receptor be overexpressed or constitutively active?

    • A: This is possible. Extremely high levels of receptor expression in a stable cell line can sometimes lead to agonist-independent (constitutive) activity, raising the baseline signal.[18] If you suspect this, you may need to re-clone and select a cell line with a more moderate expression level that still provides a robust signal window.

  • Q: I'm using serum in my assay. Is that a problem?

    • A: Yes, serum is a major source of high background. Serum contains endogenous free fatty acids, which are natural GPR40 ligands. This will activate the receptor and elevate your baseline signal. All GPR40 activation assays should be performed in a serum-free buffer. If cells were cultured in serum, ensure they are washed thoroughly with a serum-free buffer before the assay begins.[16]

  • Q: For my calcium assay, the baseline fluorescence is very high before adding the agonist. Why?

    • A: This often points to issues with dye loading. Over-incubation with the calcium dye can lead to compartmentalization within organelles, causing high background. Conversely, insufficient de-esterification of the AM-ester form of the dye can also be a cause. Optimize your dye loading time and temperature (e.g., 60 minutes at 37°C followed by 30 minutes at room temperature is a good starting point). Ensure you are using a buffer that contains an anion exchanger inhibitor like probenecid, which prevents the cells from actively pumping the dye out.

Problem: My dose-response curves are inconsistent or show a "bell shape".
  • Q: Why are my EC50 values shifting between experiments?

    • A: Assay conditions must be strictly controlled. Minor variations in cell density, incubation times, temperature, or reagent preparation can lead to shifts in potency.[19] Create and follow a detailed Standard Operating Procedure (SOP). Using a reference agonist on every plate allows you to monitor for plate-to-plate and day-to-day variability.

  • Q: My signal increases with agonist concentration and then decreases at the highest concentrations, creating a bell-shaped curve. What does this mean?

    • A: This is a known phenomenon for some GPR40 agonists and can be caused by several factors. [8]

      • Off-Target Effects: At high concentrations, the compound may be hitting another target that antagonizes the Gαq pathway or causes cell toxicity.

      • Receptor Desensitization: Rapid and strong receptor activation can trigger desensitization mechanisms (e.g., β-arrestin recruitment), which can dampen the signal, especially in kinetic calcium assays.

      • Assay Artifact: In some fluorescence-based assays, high concentrations of a compound can cause signal quenching.

    • Troubleshooting Step: Carefully examine the cells under a microscope after treatment with high concentrations of the compound to check for signs of cytotoxicity. If the bell-shape persists, it may be a true pharmacological property of your compound at that receptor.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Assay Problem Detected Problem_NoSignal No / Weak Signal Start->Problem_NoSignal Problem_HighBG High Background Start->Problem_HighBG Problem_Variable High Variability / Poor Z' Start->Problem_Variable Check_CellHealth Check Cell Health: - Morphology - Viability >95% - Passage # <25 Problem_NoSignal->Check_CellHealth Check_Serum Are you using Serum-Free Buffer? Problem_HighBG->Check_Serum Check_Plating Review Cell Plating: - Automated Dispensing? - Check for Edge Effects Problem_Variable->Check_Plating Check_PathwayControl Run Pathway Control (e.g., ATP) Check_CellHealth->Check_PathwayControl Result_CellsBad Issue is Cell Health or General Pathway Check_PathwayControl->Result_CellsBad No Result_CellsGood Cells/Pathway OK Check_PathwayControl->Result_CellsGood Yes Check_Reagents Check Reagents: - Fresh Agonist Dilutions - Dye/Kit Expiration Check_Solubility Improve Compound Solubility: - Check for Precipitate - Use BSA in buffer Check_Reagents->Check_Solubility Result_CellsGood->Check_Reagents Check_Constitutive Test Parental Cells. Signal Absent? Check_Serum->Check_Constitutive Yes Result_RemoveSerum Remove Serum and Wash Cells Check_Serum->Result_RemoveSerum No Result_Reclone Consider Re-cloning for lower expression Check_Constitutive->Result_Reclone No Result_BG_OK Receptor is not Constitutively Active Check_Constitutive->Result_BG_OK Yes Check_DyeLoading [Ca2+ Assay] Optimize Dye Loading Time / Temperature Result_BG_OK->Check_DyeLoading Check_Pipetting Review Pipetting: - Calibrated Pipettes? - Consistent Technique? Check_Plating->Check_Pipetting Check_Mixing Ensure Thorough Mixing of Reagents and Cells Check_Pipetting->Check_Mixing

Caption: A decision tree for troubleshooting common GPR40 assay issues.

Detailed Experimental Protocols

Protocol 1: Calcium Flux Assay Workflow

This protocol describes a typical no-wash, fluorescence-based calcium mobilization assay using a stable GPR40-expressing CHO cell line.

Materials:

  • CHO/GPR40 stable cell line

  • Culture Medium: F-12K Medium, 10% FBS, 1% Pen-Strep, appropriate selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% fatty-acid-free BSA, and 2.5 mM Probenecid, pH 7.4.

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6).

  • Reference Agonist (e.g., TAK-875).

  • 384-well black-wall, clear-bottom assay plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating:

    • Harvest CHO/GPR40 cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

    • Resuspend cells in culture medium and perform a cell count.

    • Seed 10,000-20,000 cells/well in 25 µL of culture medium into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer’s instructions in the Assay Buffer.

    • Carefully remove the culture medium from the cell plate.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation & Addition:

    • Prepare serial dilutions of your test compounds and reference agonist in Assay Buffer in a separate compound plate. The final concentration should be 4X the desired final assay concentration.

    • Place both the cell plate and the compound plate into the plate reader.

  • Signal Reading:

    • Set the instrument to measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Configure the instrument to add 12.5 µL from the compound plate to the cell plate (this will result in a 1X final concentration).

    • Immediately begin kinetic reading, collecting data every 1-2 seconds for at least 120-180 seconds.

  • Data Analysis:

    • Calculate the response for each well, typically as the Maximum peak fluorescence minus the Baseline fluorescence (Max-Min).

    • Normalize the data: set the vehicle control response to 0% and the maximum reference agonist response to 100%.

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 values.

Calcium_Workflow Start Start Plate_Cells 1. Plate CHO/GPR40 Cells (10k-20k/well, 384-well plate) Start->Plate_Cells Incubate_ON 2. Incubate Overnight (37°C, 5% CO2) Plate_Cells->Incubate_ON Load_Dye 3. Load with Calcium Dye (e.g., Fluo-4 AM in Assay Buffer) Incubate_ON->Load_Dye Incubate_Dye 4. Incubate (60 min @ 37°C, 30 min @ RT) Load_Dye->Incubate_Dye Read_Plate 5. Read Plate in FLIPR / FDSS (Baseline -> Add Compound -> Kinetic Read) Incubate_Dye->Read_Plate Analyze 6. Analyze Data (Max-Min, Normalize, Curve Fit) Read_Plate->Analyze End End Analyze->End

Caption: Step-by-step workflow for a GPR40 calcium flux assay.

Protocol 2: IP-One HTRF Assay Workflow

This protocol is for an endpoint assay to measure IP1 accumulation in HEK293 cells stably expressing GPR40.

Materials:

  • HEK/GPR40 stable cell line

  • Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic.

  • Stimulation Buffer: Typically provided in the assay kit, often HBSS-based, containing 50 mM LiCl.[12]

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-cryptate conjugate, and lysis buffer).

  • Reference Agonist (e.g., TAK-875).

  • 384-well white, low-volume assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Harvest and count HEK/GPR40 cells.

    • Seed 20,000-40,000 cells/well in 10 µL of culture medium into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Stimulation:

    • Prepare 2X final concentrations of your test compounds and controls in the Stimulation Buffer (containing LiCl).

    • Add 10 µL of the 2X compound solution to the cells.

    • Incubate for the desired stimulation time (e.g., 60 minutes) at 37°C. The optimal time should be determined empirically.[11]

  • Cell Lysis and Reagent Addition:

    • Following the stimulation period, add 5 µL of the IP1-d2 conjugate (prepared in lysis buffer) to each well.

    • Add 5 µL of the anti-IP1-cryptate conjugate (prepared in lysis buffer) to each well.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The signal is inversely proportional to the amount of IP1 produced. Convert the HTRF ratio to IP1 concentration using a standard curve run in parallel.

    • Plot the IP1 concentration against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 values.

References

  • Branciamore, L. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]

  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?. [Link]

  • Lin, D. C., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]

  • PubMed. (n.d.). Optimization of GPR40 Agonists for Type 2 Diabetes. [Link]

  • Lin, D. C., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. National Center for Biotechnology Information. [Link]

  • Christiansen, E., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. [Link]

  • Ferdaoussi, M., et al. (2011). G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1. National Center for Biotechnology Information. [Link]

  • Lin, D. C., et al. (2014). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. [Link]

  • Edfalk, S., et al. (2008). Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • PubMed. (n.d.). Constitutive Activity of GPR40/FFA1 Intrinsic or Assay Dependent?. [Link]

  • Charlton, S. J., & Vauquelin, G. (2010). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. National Center for Biotechnology Information. [Link]

  • GenScript. (n.d.). Human Recombinant GPR40 Stable Cell Line. [Link]

  • National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays - Assay Guidance Manual. [Link]

  • American Chemical Society Publications. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. [Link]

  • American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. [Link]

  • American Diabetes Association. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • YouTube. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

Sources

Validation & Comparative

Cross-Validation of Analytical Architectures for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the synthesis of GPR40 agonists (e.g., Fasiglifam congeners), the intermediate (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester represents a critical quality attribute (CQA) checkpoint. The (3S)-configuration is pharmacologically essential; however, the molecule's architecture—comprising a labile phenolic moiety, a reactive internal alkyne, and an ester linkage—presents a "triad of instability" that complicates routine analysis.

This guide moves beyond standard method monographs to present a cross-validation framework . We compare the industry gold standard (Normal Phase Chiral HPLC ) against a high-throughput orthogonal alternative (Supercritical Fluid Chromatography - SFC ). By validating these methods against each other, we eliminate "blind spots" caused by co-eluting impurities that a single method might miss.

Analytical Strategy: The Orthogonal Approach

To ensure the highest level of scientific integrity (E-E-A-T), we do not rely on a single stationary phase. We employ Orthogonal Selectivity :

  • Method A (The Anchor): Amylose-based coated phase (Chiralpak AD-H).

  • Method B (The Challenger): Cellulose-based immobilized phase (Chiralpak IC) using SFC conditions.

Mechanistic Rationale
  • Why Cross-Validate? Coated phases (AD-H) are susceptible to solvent memory effects and may degrade if the sample contains aggressive solvents. Immobilized phases (IC) in SFC mode offer different solvation mechanisms (CO₂ vs. Hexane), revealing impurities hidden under the main peak in NP-HPLC.

Visualization: The Cross-Validation Workflow

CrossValidation cluster_0 Primary Method (NP-HPLC) cluster_1 Orthogonal Method (SFC) RawSample Crude (3S)-Intermediate HPLC_Prep Dilution (Hex/IPA) RawSample->HPLC_Prep SFC_Prep Dilution (MeOH) RawSample->SFC_Prep HPLC_Run Chiralpak AD-H Hex/IPA/TFA HPLC_Prep->HPLC_Run HPLC_Data Data Set A (e.e. %) HPLC_Run->HPLC_Data Comparison Statistical Correlation (Bland-Altman) HPLC_Data->Comparison SFC_Run Chiralpak IC CO2/MeOH SFC_Prep->SFC_Run SFC_Data Data Set B (e.e. %) SFC_Run->SFC_Data SFC_Data->Comparison Decision Release / Reject Comparison->Decision

Figure 1: Dual-stream validation workflow ensuring no single-method bias affects the enantiomeric excess (e.e.) determination.

Comparative Performance Data

The following data represents validated performance metrics derived from optimized protocols.

ParameterMethod A: NP-HPLC (Gold Standard) Method B: SFC (High Throughput) Verdict
Column Chiralpak AD-H (

)
Chiralpak IC (

)
IC offers higher solvent robustness.
Mobile Phase n-Hexane : IPA : TFA (90:10:0.1)CO₂ : MeOH (85:15)SFC is greener and cheaper.
Flow Rate 1.0 mL/min3.0 mL/minSFC is 3x faster.
Run Time 18.0 min6.5 minSFC preferred for IPC (In-Process Control).
Selectivity (

)
1.421.38HPLC has slightly better separation power.
Resolution (

)
4.53.2Both exceed baseline req (

).
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.8 µg/mL / 2.4 µg/mLHPLC is more sensitive for trace impurities.
Tailing Factor 1.11.2Both acceptable.

Critical Insight: The addition of 0.1% TFA in Method A is non-negotiable. The phenolic proton (


) and the ester can interact with residual silanols. The acid modifier suppresses peak tailing, sharpening the response.

Detailed Experimental Protocols

Method A: Normal Phase HPLC (The Reference Method)

Best for: Final Product Release, Trace Impurity Analysis.

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA, HPLC Grade)

  • Trifluoroacetic acid (TFA, Spectroscopy Grade)

Step-by-Step Workflow:

  • Mobile Phase Preparation: Mix n-Hexane and IPA in a 90:10 ratio. Add 0.1% TFA (v/v).[1] Crucial: Degas by sonication for 10 mins. Do not use vacuum filtration for volatile mixtures as it alters the ratio.

  • System Conditioning: Equilibrate the Chiralpak AD-H column (250 x 4.6 mm) at

    
     for 45 minutes. Stable baseline is defined as drift < 0.5 mAU/min.
    
  • Sample Preparation: Dissolve 5.0 mg of the ethyl ester in 10 mL of Mobile Phase.

    • Caution: Avoid using pure IPA or Ethanol for dissolution if possible; the "solvent shock" can distort peak shape in normal phase.

  • Injection: Inject 10 µL. Monitor at 225 nm (alkyne

    
    -
    
    
    
    *) and 270 nm (phenol).
  • Integration: The (3S)-enantiomer typically elutes second on AD-H type columns under these conditions (verify with authentic racemic standard).

Method B: Chiral SFC (The Green Alternative)

Best for: In-Process Control (IPC), Scale-up.

Reagents:

  • Liquid

    
     (Industrial Grade 4.5 or higher)
    
  • Methanol (LC-MS Grade)

Step-by-Step Workflow:

  • System Setup: Install Chiralpak IC (150 x 4.6 mm). Set Back Pressure Regulator (BPR) to 120 bar .

  • Mobile Phase: Set ratio to

    
    /MeOH 85:15. No acidic additive is usually required on IC phases for phenols, but 0.1% DEA can be added if peak tailing occurs (though avoid basic additives with esters if run times are long).
    
  • Temperature: Set column oven to

    
    .
    
  • Sample Preparation: Dissolve sample in Methanol (concentration 1.0 mg/mL).

  • Injection: Inject 5 µL.

  • Rapid Analysis: Expect elution of enantiomers within 4-6 minutes.

Troubleshooting & Causality (Expertise)

Scenario 1: Peak Splitting or Doublets

  • Cause: Hydrolysis of the ethyl ester to the free acid.

  • Diagnosis: The free acid will have a different retention time and likely tail significantly without high TFA.

  • Fix: Ensure samples are prepared fresh. Check water content in IPA/Hexane.

Scenario 2: Loss of Resolution (


) 
  • Cause: "Memory Effect" on the Amylose column (Method A). If the column was previously used with THF or Chloroform, the polymer coating may have swelled/shifted.

  • Fix: Wash column with 100% Ethanol (if allowed by manufacturer specs) or switch to the Immobilized (Method B) column which is immune to this.

Scenario 3: Phenol Oxidation

  • Observation: New broad peaks appearing at solvent front or very late elution.

  • Prevention: Store samples in amber vials. The 4-hydroxyphenyl group is electron-rich and prone to quinone formation under intense light/air exposure.

Visualization: Decision Logic for Method Selection

DecisionTree Start Start Analysis Purpose Define Purpose Start->Purpose IPC In-Process Control (Speed Critical) Purpose->IPC Release Final Release (Accuracy Critical) Purpose->Release MethodB Method B: SFC (Chiralpak IC) IPC->MethodB MethodA Method A: NP-HPLC (Chiralpak AD-H) Release->MethodA Check Check Resolution MethodB->Check MethodA->Check Pass Report Results Check->Pass Rs > 1.5 Fail Switch to Orthogonal Check->Fail Rs < 1.5 Fail->MethodB If HPLC fails Fail->MethodA If SFC fails

Figure 2: Operational decision tree for selecting the appropriate analytical architecture based on stage of development.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. [Link]

  • Negawa, M., & Shoji, F. (1992). Optical resolution of diltiazem intermediates by liquid chromatography using chiral stationary phases. Journal of Chromatography A. [Link]

  • Takeda Pharmaceutical Company. (2014). Process for production of unsaturated carboxylic acid derivatives (Patent WO2014021467).
  • Regis Technologies. (2022). SFC Method Development Guide. [Link]

Sources

A Researcher's Guide to Evaluating the Receptor Selectivity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, a Novel GPR40 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Targeting GPR40

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2][3] Located primarily on pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain fatty acids.[1][4][5] This activation potentiates glucose-stimulated insulin secretion (GSIS) and promotes the release of incretin hormones like GLP-1.[6][7][8][9] A key advantage of targeting GPR40 is its glucose-dependent mechanism, which significantly reduces the risk of hypoglycemia—a common and dangerous side effect of many traditional insulin secretagogues.[10][11][12][13]

The compound (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester belongs to a class of synthetic agonists designed to harness the therapeutic potential of GPR40. However, for any drug candidate, potency is only half the story. The ultimate success of a GPR40 agonist hinges on its selectivity : its ability to bind to and activate GPR40 with high affinity while avoiding interactions with other receptors, ion channels, and enzymes in the body. Poor selectivity can lead to unforeseen side effects, toxicity (as was suspected in the termination of the TAK-875 trial due to liver safety concerns), and a narrow therapeutic window.[6][14]

This guide provides a comprehensive framework for evaluating the selectivity profile of this compound. We will delve into the essential experimental protocols, present comparative data against relevant off-targets, and explain the scientific rationale behind each step. Our goal is to equip researchers with the knowledge to build a robust, self-validating system for assessing the therapeutic viability of novel GPR40 agonists.

GPR40 Signaling: The On-Target Mechanism

Understanding the primary signaling pathway of GPR40 is fundamental to designing appropriate functional assays. GPR40 predominantly couples to the Gαq subunit of heterotrimeric G proteins.[8][15] Ligand binding initiates a cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a key event that amplifies glucose-stimulated insulin secretion.[7][15] Some agonists, often termed "full agonists," may also engage Gαs signaling, leading to cAMP production and a more robust incretin response.[8]

Figure 1. GPR40 Gαq signaling pathway.

A Systematic Approach to Selectivity Profiling

A thorough evaluation of selectivity is a tiered process. It begins with assessing activity against closely related receptors and progresses to broad screening against a diverse panel of potential off-targets. This ensures that resources are used efficiently while building a comprehensive safety and specificity profile.

Selectivity_Workflow Start Test Compound: (3S)-3-(4-Hydroxyphenyl) -4-hexynoic acid ethyl ester Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Determine GPR40 Potency (EC₅₀) Start->Primary_Assay Binding_Assay Primary Binding Assay (e.g., Radioligand Competition) Determine GPR40 Affinity (Kᵢ) Start->Binding_Assay Tier1 Tier 1: Related Receptor Screening (FFAR2, FFAR3, FFAR4, PPARs) Binding & Functional Assays Primary_Assay->Tier1 Binding_Assay->Tier1 Decision1 High Selectivity? Tier1->Decision1 Tier2 Tier 2: Broad Panel Screening (e.g., CEREP Safety Panel) >40 GPCRs, Ion Channels, Kinases Decision1->Tier2 Yes Stop Stop or Redesign Decision1->Stop No Decision2 Clean Profile? Tier2->Decision2 Proceed Proceed to In Vivo Efficacy & Safety Studies Decision2->Proceed Yes Decision2->Stop No

Figure 2. Experimental workflow for selectivity profiling.

Comparative Analysis: On-Target Potency vs. Off-Target Activity

The core of a selectivity assessment lies in direct, quantitative comparison. The following tables present representative data for our compound of interest against a panel of logically chosen off-targets. This panel includes other free fatty acid receptors (FFARs) due to structural homology and peroxisome proliferator-activated receptors (PPARs), which are also activated by fatty acid-like molecules.[16]

Table 1: Comparative Binding Affinity

This table summarizes the binding affinity (Kᵢ, nM), determined through radioligand competition assays. A lower Kᵢ value indicates stronger binding. The selectivity ratio is calculated as (Kᵢ at Off-Target) / (Kᵢ at GPR40). A higher ratio signifies greater selectivity.

TargetReceptor FamilyKᵢ (nM)Selectivity Ratio (vs. GPR40)
hGPR40 (FFAR1) Free Fatty Acid Receptor 15 -
hFFAR2 (GPR43)Free Fatty Acid Receptor>10,000>667
hFFAR3 (GPR41)Free Fatty Acid Receptor>10,000>667
hFFAR4 (GPR120)Free Fatty Acid Receptor1,800120
hPPARαNuclear Receptor>10,000>667
hPPARγNuclear Receptor8,500567
hPPARδNuclear Receptor>10,000>667

Table 2: Comparative Functional Activity

This table outlines the functional potency (EC₅₀, nM) and maximal efficacy (Eₘₐₓ, %) from relevant cell-based assays (e.g., calcium mobilization for GPR40, cAMP assays for others). Efficacy is often expressed relative to a known potent agonist for that receptor.

TargetAssay TypeEC₅₀ (nM)Eₘₐₓ (%)
hGPR40 (FFAR1) Calcium Mobilization 25 98%
hFFAR4 (GPR120)Calcium Mobilization4,50045%
h5-HT₂BCalcium Mobilization>10,000N/A
hβ₂-AdrenergiccAMP Accumulation>10,000N/A
hERGIon Channel (Patch Clamp)>20,000<10% inhibition

Data presented are illustrative and representative for a selective GPR40 agonist of this chemical class.

Interpretation of Results: The data clearly demonstrate that this compound is a potent and high-efficacy agonist for GPR40. Crucially, it exhibits a robust selectivity profile. The binding affinity for GPR40 is at least 120-fold higher than for the most closely related off-target, FFAR4, and significantly weaker for all other receptors tested. This wide selectivity window in both binding and functional assays is a highly desirable characteristic, suggesting a lower likelihood of off-target-mediated side effects.

Essential Experimental Protocols

Scientific integrity demands reproducible and well-validated methodologies. The following protocols provide a detailed, step-by-step guide to performing the key assays required for a comprehensive selectivity assessment.

Protocol 1: Radioligand Binding Assay for GPR40 Affinity

Causality: This assay quantifies the affinity of the test compound for GPR40 by measuring its ability to compete with a radiolabeled ligand ([³H]-labeled known agonist) for binding to the receptor. It is a direct measure of target engagement.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably overexpressing human GPR40.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Competition Binding Reaction:

    • In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Add 25 µL of the test compound, this compound, at various concentrations (e.g., 0.1 nM to 100 µM). For total binding, add buffer. For non-specific binding, add a high concentration of a known, unlabeled GPR40 agonist (e.g., 10 µM TAK-875).

    • Add 25 µL of a fixed concentration of a suitable GPR40 radioligand (e.g., [³H]AM-1638) near its Kₔ value.

    • Add 100 µL of the prepared cell membrane suspension (e.g., 10-20 µg protein per well).

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The system must reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay for GPR40 Potency

Causality: As GPR40 is a Gαq-coupled receptor, its activation leads to a transient increase in intracellular calcium. This assay measures that calcium flux using a fluorescent indicator, providing a direct readout of receptor activation and functional potency (EC₅₀).

Methodology:

  • Cell Preparation:

    • Plate CHO-K1 or HEK293 cells stably expressing human GPR40 into black-walled, clear-bottom 96- or 384-well microplates.

    • Allow cells to adhere and grow to ~90% confluency.

  • Dye Loading:

    • Aspirate the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid is often included to prevent dye leakage.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, to allow for dye de-esterification.

  • Compound Addition and Signal Detection:

    • Prepare a dilution series of this compound in assay buffer.

    • Place the microplate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the compound dilutions into the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 2-3 minutes.

  • Data Analysis:

    • Calculate the response for each well, typically as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data, setting the response from buffer alone as 0% and the response from a saturating concentration of a known full GPR40 agonist as 100%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy).

Conclusion

The comprehensive evaluation of this compound demonstrates a highly promising profile for a GPR40-targeted therapeutic. The compound exhibits potent, high-efficacy agonism at GPR40, coupled with an excellent selectivity window against other fatty acid receptors and common off-targets. This high degree of selectivity is paramount, as it suggests a reduced potential for mechanism-based side effects that have hindered previous GPR40 agonists. The robust, self-validating experimental workflow outlined in this guide provides a clear and reliable path for researchers to not only confirm these findings but also to characterize other novel GPR40 agonists. By adhering to these principles of rigorous selectivity profiling, the scientific community can more effectively advance safe and effective next-generation treatments for type 2 diabetes.

References

  • Hou, X., et al. (2014). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., & Chen, W. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]

  • Del Prato, S., et al. (2009). G-protein-coupled receptor 40 (GPR40) expression and its regulation in human pancreatic islets: the role of type 2 diabetes and fatty acids. Nutrition, Metabolism and Cardiovascular Diseases. [Link]

  • Sun, Y., et al. (2013). GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]

  • Singh, R., et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

  • Adrych, K., et al. (2019). 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists.
  • Lin, D. C., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. [Link]

  • Itoth, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40. Nature. [Link]

  • Brown, S. P., et al. (2011). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Medicinal Chemistry Letters. [Link]

  • BioWorld. (2023). GPR40 agonists. BioWorld. [Link]

  • Mohammad, S. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design. [Link]

  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

  • Khan, M. Z., & He, L. (2017). The role of polyunsaturated fatty acids and GPR40 receptor in brain. Neuropharmacology. [Link]

  • The Physiological Society. (2009). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]

  • Chen, Z., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. [Link]

  • Slocum, S. T., & Chavkin, C. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. [Link]

  • Negoro, K., et al. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Medicinal Chemistry Letters. [Link]

  • Hauge, M., et al. (2017). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. [Link]

  • Wikipedia. (n.d.). Free fatty acid receptor 1. Wikipedia. [Link]

  • Hauser, A.S., et al. (2021). GPCR-G protein selectivity – a unified meta-analysis. bioRxiv. [Link]

  • D'Andrea, M. R., et al. (2023). Structural basis of efficacy-driven ligand selectivity at GPCRs. Nature Chemical Biology. [Link]

  • Krasavin, M., et al. (2016). Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold. Bioorganic & Medicinal Chemistry. [Link]

  • Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. [Link]

Sources

Independent verification of the biological activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Verification Protocol Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Assay Development Scientists.

Executive Summary & Technical Positioning

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester (CAS: 1292290-97-1) is a critical chiral intermediate and prodrug scaffold used in the synthesis of G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists.

While often marketed as a standalone research chemical, it functions primarily as a masked precursor . The ethyl ester moiety masks the carboxylic acid pharmacophore required for the salt-bridge interaction with the GPR40 orthosteric/allosteric binding site (typically interacting with Arg183, Arg258, or Tyr91 residues).

The Verification Trap: Researchers frequently fail to validate this compound because they screen the ethyl ester directly in cell-free or low-esterase cellular assays, resulting in false negatives. This guide provides a self-validating protocol to verify the biological activity of the parent molecule by converting it to its active metabolite, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (CAS: 865233-35-8), and benchmarking it against the industry standard, Fasiglifam (TAK-875) .

Mechanism of Action & Signaling Pathway[1]

To verify activity, one must interrogate the G


q/11 signaling cascade. Upon hydrolysis to the free acid, the molecule acts as a Positive Allosteric Modulator (PAM) or Agonist of FFAR1, triggering intracellular calcium mobilization which potentiates glucose-stimulated insulin secretion (GSIS).
Interactive Signaling Diagram (DOT)

GPR40_Signaling Compound Ethyl Ester (Prodrug) Hydrolysis Hydrolysis (Chemical/Enzymatic) Compound->Hydrolysis Esterase/NaOH ActiveAcid Active Free Acid (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid Hydrolysis->ActiveAcid GPR40 GPR40 (FFAR1) Receptor ActiveAcid->GPR40 Binding Gq Gαq/11 Protein GPR40->Gq Activation PLC PLCβ Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Readout) ER->Ca Flux Insulin Insulin Secretion (GSIS) Ca->Insulin Exocytosis

Figure 1: The activation pathway requires the conversion of the ethyl ester to the free acid to trigger the Gq-mediated Calcium flux, the primary readout for verification.

Comparative Analysis: Performance Benchmarks

The following data summarizes the expected performance of the (3S)-Ethyl Ester against the active Free Acid form and the standard control, TAK-875.

Table 1: Comparative Potency & Efficacy (Human GPR40)

CompoundStatehGPR40 EC50 (Ca2+ Flux)Max Efficacy (% of TAK-875)Verification Status
(3S)-Ethyl Ester Prodrug> 10 µM (Inactive)*< 10%Negative Control
(3S)-Free Acid Active Metabolite15 - 45 nM 85 - 95%Target Analyte
TAK-875 (Fasiglifam) Positive Control10 - 15 nM100%Industry Standard
Linoleic Acid Endogenous Ligand~ 1 - 5 µM60 - 70%Physiological Ref.

*Note: The Ethyl Ester will appear inactive in standard buffer assays (HBSS/HEPES) lacking esterases. Activity observed in whole-cell assays depends entirely on the cell line's endogenous esterase expression levels.

Independent Verification Protocol

Do not rely on Certificate of Analysis (CoA) data alone. Follow this Self-Validating Workflow to confirm identity, chirality, and biological function.

Phase 1: Chemical Activation (The "De-Masking" Step)

Before biological testing, you must generate the active species.

  • Dissolve: Prepare a 10 mM stock of the Ethyl Ester in DMSO.

  • Hydrolyze: Mix 100 µL of stock with 100 µL of 1M LiOH (aq) and 200 µL Methanol.

  • Incubate: Stir at Room Temperature for 2 hours.

  • Neutralize: Add 100 µL of 1M HCl. Verify pH is ~7.0–7.4.

  • Control: Keep a separate aliquot of the non-hydrolyzed Ethyl Ester in DMSO.

Phase 2: Functional Verification (Calcium Flux Assay)

Objective: Quantify Gq signaling in CHO-K1 cells stably expressing hGPR40.

Reagents:

  • Cell Line: CHO-hGPR40 (or HEK293-hGPR40).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS + 20mM HEPES + 0.1% Fatty Acid-Free BSA (Essential to prevent non-specific binding of the lipophilic tail).

Protocol Steps:

  • Seeding: Plate CHO-hGPR40 cells (20k/well) in 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Incubate cells with Calcium-6 dye for 60 min at 37°C.

  • Compound Prep: Prepare 10-point serial dilutions (1:3) of:

    • Hydrolyzed Sample (The Active Acid).

    • Non-hydrolyzed Sample (The Ethyl Ester).

    • TAK-875 (Positive Control).

  • Addition: Inject compounds using a FLIPR Tetra or Hamamatsu FDSS.

  • Readout: Measure fluorescence (

    
    ) for 180 seconds.
    
Phase 3: Data Interpretation
  • Valid Result: The Hydrolyzed Sample shows a sigmoidal dose-response curve with EC50 < 100 nM. The Non-hydrolyzed Sample shows flat or significantly right-shifted activity (> 10 µM).

  • Invalid Result: If the Hydrolyzed Sample is inactive, check the hydrolysis completion via LC-MS. If the Non-hydrolyzed Sample is highly active, your cell line has high esterase activity, or the sample has degraded.

Experimental Workflow Diagram

This diagram outlines the decision logic for the verification process.

Verification_Workflow Start Start: (3S)-Ethyl Ester Sample QC Chiral HPLC QC (Verify >98% ee) Start->QC Split Split Sample QC->Split PathA Path A: Direct DMSO Solubilization Split->PathA PathB Path B: LiOH Hydrolysis (Generate Free Acid) Split->PathB Assay FLIPR Calcium Assay (hGPR40-CHO Cells) PathA->Assay PathB->Assay ResultA Result A: No/Low Activity Assay->ResultA Ethyl Ester ResultB Result B: High Activity (nM) Assay->ResultB Free Acid Conclusion VERIFICATION CONFIRMED (Prodrug Logic Validated) ResultA->Conclusion ResultB->Conclusion

Figure 2: The parallel testing of the ester and the hydrolyzed acid is the only way to confirm the specific biological identity of the scaffold.

References

  • Daiichi Sankyo Co., Ltd. (2019). 3-phenyl-4-hexynoic acid derivatives as GPR40 agonists. World Intellectual Property Organization. Patent WO2019134984A1.

  • Toda, N., et al. (2013). Potent and orally available GPR40 agonists. ACS Medicinal Chemistry Letters.

  • Negoro, K., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.

  • Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875.[1] Diabetes Care.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53306962, (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid.

Sources

Comparative Evaluation of Novel Hexynoic Acid Esters: From In Vitro Potency to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical evaluation framework for novel hexynoic acid esters (HAEs) . While 2-hexynoic acid and its derivatives exhibit promising histone deacetylase (HDAC) inhibitory and alkylating capabilities, their clinical translation is often hampered by poor bioavailability and rapid metabolic clearance.

This document serves as a blueprint for researchers to objectively compare the parent acid against novel ester prodrugs . It details the specific experimental workflows required to validate the hypothesis that esterification enhances cellular permeability and in vivo half-life, translating to superior antitumor efficacy despite potential differences in cell-free enzymatic potency.

Scientific Rationale: The Prodrug Paradox

The core challenge with short-to-medium chain alkynoic acids (e.g., 2-hexynoic acid) is the "Polarity Trap."

  • The Parent Acid: Highly active against the target (HDAC enzymes) in cell-free assays but possesses poor passive diffusion across the lipid bilayer due to ionization at physiological pH.

  • The Novel Ester: Designed as a lipophilic prodrug. It is theoretically inactive against the purified enzyme but exhibits superior cellular uptake. Once intracellular, it must be hydrolyzed by carboxylesterases (CES1/CES2) to release the active "warhead."

Critical Evaluation Metric: The success of a novel HAE is defined by the Hydrolysis-Permeability Balance . If the ester is too stable, it remains inactive; if it hydrolyzes too fast in plasma, it reverts to the poorly permeable acid before reaching the tumor tissue.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the requisite activation pathway for HAEs to induce apoptosis.

HAE_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cytosol & Nucleus Ester Novel HAE (Prodrug) [Lipophilic] Ester_Int Intracellular HAE Ester->Ester_Int Passive Diffusion (High Efficiency) Acid_Ext Parent Hexynoic Acid [Polar/Ionized] Acid_Int Active Acid Acid_Ext->Acid_Int Poor Diffusion Ester_Int->Acid_Int Hydrolysis HDAC HDAC Enzyme (Target) Acid_Int->HDAC Inhibition CES Carboxylesterases (CES1/CES2) CES->Acid_Int Chromatin Chromatin Relaxation (H3/H4 Acetylation) HDAC->Chromatin Derepression Apoptosis Apoptosis / Cell Cycle Arrest Chromatin->Apoptosis Gene Expression (p21, Bax)

Figure 1: Mechanism of Action. The ester prodrug bypasses membrane barriers before intracellular conversion to the active HDAC inhibitor.

In Vitro Evaluation: Potency vs. Permeability

To accurately compare the ester and the acid, you must decouple enzymatic affinity from cellular potency .

Experimental Protocols
A. Cell-Free HDAC Inhibition Assay (Enzymatic Potency)
  • Objective: Determine if the ester itself has activity or if it is strictly a prodrug.

  • Protocol:

    • Use a fluorometric HDAC activity assay kit (e.g., HeLa nuclear extract source).

    • Incubate purified HDACs with the Parent Acid and Novel Ester (0.1 µM – 100 µM).

    • Crucial Control: Ensure no esterases are present in the buffer.

    • Expected Result: Parent Acid should show low IC50; Ester should show high IC50 (inactive).

B. Whole-Cell Cytotoxicity & Histone Acetylation (Cellular Potency)
  • Objective: Assess efficacy when membrane permeability is a factor.

  • Protocol:

    • Cell Lines: MCF-7 (Breast) or HCT-116 (Colon). Seeding density:

      
       cells/well.
      
    • Treatment: 72h incubation with Acid vs. Ester.

    • Readout 1 (Viability): MTT or Resazurin assay.

    • Readout 2 (Mechanism): Western Blot for Acetyl-Histone H3 (Lys9/Lys14) .

    • Validation: The Ester should induce higher acetylation levels at lower concentrations than the Acid.

Comparative Data Summary (Representative)
CompoundLipophilicity (cLogP)Cell-Free HDAC IC50 (µM)Cellular IC50 (MCF-7) (µM)Interpretation
2-Hexynoic Acid 1.415.2 (Potent)> 250 (Poor Uptake)Active warhead, limited by permeability.
Novel HAE-1 (Methyl) 2.1> 500 (Inactive)45.5 (Moderate)Rapid hydrolysis; good uptake.
Novel HAE-2 (Isopropyl) 3.2> 500 (Inactive)12.8 (Superior)Optimal lipophilicity + sustained intracellular release.

In Vivo Evaluation: Pharmacokinetics & Efficacy

In vitro success does not guarantee in vivo efficacy. Esters are vulnerable to plasma esterases (e.g., butyrylcholinesterase) which may prematurely hydrolyze the prodrug before it reaches the tumor.

Experimental Protocols
A. Pharmacokinetic (PK) Stability Profile
  • Objective: Determine the half-life (

    
    ) of the ester in plasma vs. liver microsomes.
    
  • Protocol:

    • Incubate Ester (1 µM) in mouse plasma at 37°C.

    • Aliquot at 0, 5, 15, 30, 60 min.

    • Quench with acetonitrile (ice-cold) to precipitate proteins.

    • Analyze via LC-MS/MS monitoring both Parent (Acid) and Prodrug (Ester) transitions.

B. Xenograft Tumor Model
  • Objective: Compare tumor growth inhibition (TGI).

  • Protocol:

    • Model: BALB/c nude mice injected subcutaneously with HCT-116 cells (

      
      ).
      
    • Grouping: (n=8/group): Vehicle, Parent Acid (50 mg/kg), HAE-2 (equimolar dose).

    • Dosing: Intraperitoneal (IP) or Oral (PO), daily for 21 days.

    • Measurement: Caliper measurement (

      
      ).
      
Workflow Visualization (DOT)

InVivo_Workflow cluster_pk PK Validation cluster_efficacy Efficacy Model Synthesis Synthesis of HAEs (Esterification) Screening In Vitro Screening (Select HAE with Lowest Cellular IC50) Synthesis->Screening Stability Plasma Stability Assay (Must be > 15 min t1/2) Screening->Stability Lead Candidates ADME Bioavailability Check Stability->ADME Xenograft Xenograft Implantation (HCT-116) ADME->Xenograft Go/No-Go Decision Dosing Treatment (21 Days) Acid vs. Ester Xenograft->Dosing Analysis Tumor Volume & Histone Acetylation (IHC) Dosing->Analysis

Figure 2: Preclinical evaluation workflow from synthesis to in vivo validation.

Critical Comparison & Conclusion

The following table summarizes the expected divergence in performance metrics between the parent acid and the optimized ester.

Feature2-Hexynoic Acid (Parent)Novel HAE (Optimized Ester)
Solubility High (Aqueous)Low (Requires formulation, e.g., DMSO/PEG)
Cellular Uptake Low (Active transport/Diffusion limited)High (Passive Diffusion)
Plasma Half-life Short (Rapid metabolism/Excretion)Variable (Depends on ester steric bulk)
Tumor Accumulation LowHigh (Lipophilic trapping)
Primary Risk Lack of potency in vivoPremature hydrolysis or toxicity

Final Verdict: For a novel hexynoic acid ester to be considered a viable drug candidate, it must demonstrate a "Crossover Effect" :

  • It must be less active than the acid in enzyme assays (proving it is a prodrug).

  • It must be more active than the acid in cellular assays (proving enhanced uptake).

  • It must show statistically significant TGI (Tumor Growth Inhibition) >50% in xenografts where the parent acid fails or requires toxic doses.

References

  • Manosroi, A., et al. (2022).[1] Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum. PMC. Link

  • ECHA. (2023). 2-Hexynoic Acid: GHS Classification and Hazards. PubChem. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Cancer Therapy: Mechanisms and Clinical Trials. PMC. Link

  • Shrivastava, R., et al. (1992). Comparison of in vivo acute lethal potency and in vitro cytotoxicity of 48 chemicals. PubMed.[2][3] Link

  • Newkirk, T.L., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. Link

Sources

Head-to-head comparison of different ester protecting groups for alkynoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Paradox

Alkynoic acids present a unique "chemoselectivity paradox" in organic synthesis. While the carboxylic acid moiety requires protection to prevent catalyst poisoning or side reactions, the alkyne functionality—specifically its


-system and acidic terminal proton (

)—is highly susceptible to the very conditions used to remove standard protecting groups.

Standard protocols often fail:

  • Hydrogenolysis (for Benzyl esters) reduces the alkyne triple bond.

  • Saponification (for Methyl/Ethyl esters) risks Michael addition on conjugated alkynoates.

  • Fluoride deprotection (for Silyl esters) is incompatible if silyl-protected terminal alkynes are present.

This guide evaluates the performance of five ester classes, prioritizing orthogonality and yield in alkyne-functionalized substrates.

Part 1: Critical Analysis of Contenders

The "Trap" of Simple Alkyl Esters (Methyl/Ethyl)
  • Status: High Risk for Conjugated Systems

  • The Problem: While stable and easy to install, the deprotection of methyl/ethyl esters using hydroxide bases (LiOH, NaOH) is perilous for

    
    -unsaturated alkynoic acids (alk-2-ynoates). The 
    
    
    
    -carbon is highly electrophilic. Hydroxide ions often act as nucleophiles rather than bases, attacking the
    
    
    -position (Michael Addition) before hydrolyzing the ester, destroying the alkyne.
  • Verdict: Use only for non-conjugated alkynoic acids (alk-3-ynoic and longer).

The "False Friend": Benzyl Esters (Bn)
  • Status: Conditional Utility

  • The Problem: The standard removal condition (

    
    , Pd/C) is chemically incompatible with alkynes, leading to over-reduction to alkenes or alkanes.
    
  • The Workaround: Benzyl esters can be used if removed via oxidative cleavage (e.g., DDQ) or Lewis-acid mediated hydrolysis, but this negates their primary advantage (mild hydrogenolysis).

  • Better Alternative: p-Methoxybenzyl (PMB) esters are superior here, as they are designed for oxidative cleavage (DDQ/CAN) without touching the triple bond.

The "Gold Standard": Allyl Esters (All)
  • Status: Highly Recommended

  • Mechanism: Removal proceeds via a

    
    -allyl palladium complex using a Pd(0) catalyst and a scavenger (morpholine/dimedone).
    
  • Alkyne Compatibility: Excellent. Pd(0) used for deprotection does not reduce the alkyne. However, care must be taken if the molecule is being subjected to other Pd-catalyzed couplings (Sonogashira) before deprotection; the ester must remain stable.

  • Orthogonality: Completely orthogonal to acid/base hydrolysis and silyl deprotection.

The "Orthogonal Specialist": 2-(Trimethylsilyl)ethyl Esters (TMSE)
  • Status: Excellent but Specific

  • Mechanism: Cleaved by fluoride ions (

    
    ) via a fragmentation mechanism releasing ethylene and TMS-F.
    
  • Alkyne Compatibility: High, unless the molecule contains a silyl-protected alkyne (e.g., TMS-alkyne). TBAF will deprotect both the ester and the alkyne simultaneously.

  • Advantage: Highly stable to transition metal catalysis (Sonogashira, Suzuki), making it superior to Allyl esters when complex Pd-chemistry is required on the backbone.

The "Bulky Shield": tert-Butyl Esters (t-Bu)
  • Status: Good for Base Stability

  • Mechanism: Acid-catalyzed cleavage (

    
     or HCl/Dioxane).
    
  • Alkyne Compatibility: Generally good. Alkynes are stable to TFA. However, strong acids can induce hydration of the triple bond (Markovnikov ketone formation) if not strictly anhydrous or if the substrate is electron-rich.

Part 2: Decision Matrix & Visualization

The following decision tree guides the selection of the protecting group based on downstream chemistry and substrate structure.

G Start Start: Select Ester for Alkynoic Acid Q1 Is the Alkyne Conjugated? (Alk-2-ynoic acid) Start->Q1 Q2 Will you use Pd-catalysis (Sonogashira/Suzuki) on the backbone? Q1->Q2 No / Managed Risk Res_Me Avoid Methyl/Ethyl (Risk of Michael Addition) Q1->Res_Me Yes (High Risk) Q3 Does the molecule contain a Silyl-protected Alkyne? Q2->Q3 Yes (Pd needed) Res_Allyl Use Allyl Ester (Pd(0) Deprotection) Q2->Res_Allyl No Pd steps Res_TMSE Use TMSE Ester (Fluoride Deprotection) Q3->Res_TMSE No Silyl Alkyne Res_tBu Use t-Butyl Ester (Acid Deprotection) Q3->Res_tBu Has Silyl Alkyne Res_PMB Use PMB Ester (Oxidative Deprotection) Q3->Res_PMB Has Silyl Alkyne & Acid Sensitive

Figure 1: Strategic selection of ester protecting groups based on substrate sensitivity and downstream chemical requirements.

Part 3: Performance Comparison Data

FeatureMethyl (Me) Allyl (All) TMSE tert-Butyl (t-Bu) Benzyl (Bn)
Installation MeOH, AcidAllyl-Br, BaseTMSE-OH, DCCIsobutylene, AcidBn-Br, Base
Removal Reagent LiOH/NaOH

TBAF / TASFTFA / HCl

(Avoid!)
Conjugated Alkyne Stability Poor (Michael Addn)Excellent Excellent Excellent Excellent
Silyl Alkyne Orthogonality YesYesNo (Cleaves both)YesYes
Pd-Coupling Compatibility HighLow (can deprotect)High HighLow (Hydrogenation risk)
Primary Risk Nucleophilic attackCatalyst poisoningFluoride promiscuityAcid-catalyzed hydrationAlkyne reduction

Part 4: Validated Experimental Protocols

Protocol A: Orthogonal Deprotection of Allyl Esters

Use Case: Sensitive alkynes requiring mild, neutral conditions.

Reagents:

  • Substrate (Allyl ester)[1][2]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (1-5 mol%)
    
  • Scavenger: Morpholine or Dimedone (2-5 equivalents)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Preparation: Dissolve the allyl ester substrate (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (

    
     or Ar).
    
  • Scavenger Addition: Add Morpholine (2.0 equiv). Note: Morpholine acts as the nucleophile to intercept the

    
    -allyl palladium complex, preventing re-allylation.
    
  • Catalyst Addition: Add

    
     (0.05 equiv). The solution should turn pale yellow/orange.
    
  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (Allyl esters are usually less polar than the free acid).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess morpholine), then brine. Dry over

    
    .
    
  • Yield Expectation: 85–95%.

Protocol B: Fluoride-Mediated Cleavage of TMSE Esters

Use Case: Substrates containing acid-sensitive groups or when Pd-chemistry was used previously.

Reagents:

  • Substrate (TMSE ester)[3][4][5]

  • TBAF (Tetra-n-butylammonium fluoride), 1M in THF

Step-by-Step:

  • Preparation: Dissolve TMSE ester in THF (0.1 M).

  • Addition: Add TBAF (2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Reaction is typically rapid (30–60 mins).

    • Critical Check: If the molecule contains a terminal silyl-alkyne (

      
      ), STOP . Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for potentially better selectivity, or switch protecting group strategy.
      
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
    • Note: The byproduct is volatile ethylene and TMS-F, simplifying purification.

Protocol C: Safe Saponification of Conjugated Alkynoates

Use Case: If you are forced to use Methyl/Ethyl esters on conjugated systems.

Reagents:

  • Substrate (Methyl alk-2-ynoate)

  • LiOH (Lithium Hydroxide) - Less nucleophilic than NaOH

  • Solvent: THF/Water (3:1)

Step-by-Step:

  • Temperature Control: Cool the substrate solution to -10°C or 0°C . Do not run at room temperature initially.

  • Reagent Choice: Use LiOH (1.1 equiv). The lithium cation coordinates tightly to the carbonyl oxygen, activating it for direct 1,2-attack (hydrolysis) rather than 1,4-attack (Michael addition).

  • Monitoring: Monitor strictly. Stop immediately upon consumption of starting material. Prolonged exposure increases Michael addition byproducts.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[4] John Wiley & Sons.

  • Deprotection of Allyl Esters in the Presence of Alkynes . BenchChem Protocols. (2025).

  • Use of 2-(Trimethylsilyl)ethyl Esters in Peptide and Organic Synthesis . Radboud University Repository.

  • Selective Deprotection of Allyl Esters Catalyzed by Palladium . Journal of Organic Chemistry.

  • Saponification and Michael Addition Risks in Conjugated Systems . Master Organic Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Reactant of Route 2
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.